molecular formula C41H43ClN4O6 B1682268 AE0047 Hydrochloride CAS No. 133743-71-2

AE0047 Hydrochloride

Número de catálogo: B1682268
Número CAS: 133743-71-2
Peso molecular: 723.3 g/mol
Clave InChI: HEKGFDAQKCYYLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vatanidipine hydrochloride is a diarylmethane.

Propiedades

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGFDAQKCYYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922006
Record name 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133743-71-2, 116308-56-6
Record name Watanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133743-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Watanipidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AE0047 Hydrochloride: A Novel Regulator of VLDL Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, has demonstrated significant potential in the regulation of very-low-density lipoprotein (VLDL) metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies. The document details the experimental protocols utilized to elucidate its effects on intestinal chylomicron secretion and hepatic VLDL uptake. Furthermore, it explores the potential signaling pathways that may be modulated by this compound, offering insights for future research and drug development in the field of dyslipidemia and related metabolic disorders.

Introduction

Hypertriglyceridemia, characterized by elevated levels of triglycerides in the bloodstream, is a significant risk factor for cardiovascular disease and pancreatitis. A key player in triglyceride transport is the very-low-density lipoprotein (VLDL), synthesized and secreted by the liver. Dysregulation of VLDL metabolism can lead to an accumulation of triglyceride-rich lipoproteins, contributing to the pathogenesis of metabolic diseases. This compound has emerged as a promising therapeutic agent that modulates VLDL metabolism through a dual mechanism of action.

Mechanism of Action

This compound exerts its effects on VLDL metabolism primarily through two distinct mechanisms: the inhibition of intestinal chylomicron secretion and the enhancement of hepatic VLDL uptake.[1]

Inhibition of Intestinal Chylomicron Secretion

In the human intestinal cell line Caco-2, this compound has been shown to inhibit the basolateral secretion of triglycerides and apolipoprotein B (ApoB), the primary structural protein of chylomicrons.[1] This suggests that this compound interferes with the assembly and/or secretion of chylomicrons in the intestine, thereby reducing the influx of dietary fats into the circulation.

Enhancement of Hepatic VLDL Uptake

In the human hepatoblastoma cell line HepG2, this compound has been observed to increase the cellular uptake of VLDL.[1] This indicates that the compound may enhance the clearance of VLDL particles from the circulation by the liver, a critical step in maintaining normal plasma triglyceride levels.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on plasma lipid levels and cellular lipid metabolism.

Table 1: Effect of this compound on Plasma Lipids in Obese Zucker Rats [1]

Treatment GroupDose (mg/kg/day)DurationChange in Plasma TriglyceridesChange in TG-rich Lipoproteins
AE004737 daysDose-dependent decreaseDose-dependent decrease
AE0047107 daysDose-dependent decreaseDose-dependent decrease

Table 2: In Vitro Effects of this compound on Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells [1]

TreatmentConcentration (M)Inhibition of Basolateral 14C-Triglyceride SecretionSuppression of Basolateral Apolipoprotein B Secretion
AE004710-6YesYes
AE004710-5YesYes

Table 3: In Vitro Effect of this compound on VLDL Uptake in HepG2 Cells [1]

TreatmentEffect on Cellular Uptake of 125I-VLDL
AE0047Increased

Experimental Protocols

In Vivo Study in Obese Zucker Rats
  • Animal Model: Male obese Zucker rats.

  • Treatment: Oral administration of this compound at doses of 3 and 10 mg/kg/day for 7 days.

  • Sample Collection: Blood samples were collected for the analysis of plasma lipids.

  • Analysis: Plasma triglyceride and TG-rich lipoprotein levels were measured.

Basolateral Triglyceride Secretion Assay in Caco-2 Cells
  • Cell Culture: Caco-2 cells were grown on microporous membrane filters to form a polarized monolayer.

  • Treatment: Cells were treated with this compound at concentrations of 10-6 M and 10-5 M.

  • Metabolic Labeling: 14C-labeled oleic acid was added to the apical side of the cell monolayer.

  • Sample Collection: The medium from the basolateral chamber was collected.

  • Analysis: The amount of 14C-labeled triglycerides secreted into the basolateral medium was quantified to assess chylomicron secretion.

VLDL Uptake and Degradation Assay in HepG2 Cells
  • Cell Culture: HepG2 cells were cultured in standard conditions.

  • Lipoprotein Labeling: VLDL particles were labeled with 125I.

  • Treatment: HepG2 cells were incubated with 125I-VLDL in the presence or absence of this compound.

  • Assay:

    • Association Assay: After incubation, cells were washed to remove unbound lipoproteins, and the cell-associated radioactivity was measured to determine VLDL binding and internalization.

    • Degradation Assay: The amount of trichloroacetic acid-soluble radioactivity in the culture medium was measured to quantify the degradation of internalized VLDL.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound regulates VLDL metabolism are yet to be fully elucidated. However, based on its function as a calcium channel blocker and the known roles of calcium signaling in lipid metabolism, several pathways can be hypothesized to be involved.

Proposed Signaling Pathway for this compound Action

AE0047_Signaling_Pathway AE0047 This compound Ca_Channel L-type Calcium Channel AE0047->Ca_Channel Inhibits Intracellular_Ca Intracellular Ca2+ Levels Ca_Channel->Intracellular_Ca Regulates CM_Assembly CM_Assembly Intracellular_Ca->CM_Assembly Modulates VLDL_Uptake VLDL_Uptake Intracellular_Ca->VLDL_Uptake Modulates ApoB_Secretion_Intestine ApoB_Secretion_Intestine CM_Assembly->ApoB_Secretion_Intestine TG_Secretion_Intestine TG_Secretion_Intestine CM_Assembly->TG_Secretion_Intestine

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow Analysis_InVivo Analysis_InVivo Conclusion Dual Mechanism of Action Analysis_InVivo->Conclusion TG_Secretion_Assay TG_Secretion_Assay TG_Secretion_Assay->Conclusion VLDL_Uptake_Assay VLDL_Uptake_Assay VLDL_Uptake_Assay->Conclusion

Future Directions

While the current data strongly support the dual mechanism of action of this compound in regulating VLDL metabolism, further research is warranted to fully elucidate the underlying molecular pathways. Investigating the impact of this compound on key transcriptional regulators of lipid metabolism, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and cellular energy sensors like AMP-activated protein kinase (AMPK), could provide deeper insights into its therapeutic potential. Such studies will be crucial for the continued development of this compound as a novel treatment for hypertriglyceridemia and related metabolic disorders.

References

The Effect of AE0047 Hydrochloride on Intestinal Lipid Absorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, has demonstrated significant effects on lipid metabolism, particularly in the context of intestinal lipid absorption and plasma triglyceride regulation. Preclinical studies utilizing both in vivo and in vitro models indicate that AE0047 exerts its lipid-lowering effects primarily through the inhibition of intestinal chylomicron secretion and by enhancing the hepatic uptake of very-low-density lipoprotein (VLDL). This technical guide provides a comprehensive overview of the existing data on this compound's impact on intestinal lipid absorption, presents available quantitative data in a structured format, outlines the experimental methodologies employed in key studies, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. The intestine plays a crucial role in lipid homeostasis by absorbing dietary fats and packaging them into chylomicrons for transport to the rest of the body. Therefore, targeting intestinal lipid absorption is a key strategy for managing hyperlipidemia.

This compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[1][2] While primarily investigated for its antihypertensive properties, preclinical research has uncovered its potential as a modulator of lipid metabolism.[1][3] This document serves as an in-depth technical resource for researchers and professionals in drug development interested in the effects of this compound on intestinal lipid absorption.

Mechanism of Action

The primary mechanism by which this compound is proposed to affect intestinal lipid absorption is through the modulation of lipoprotein synthesis and secretion by enterocytes.[1] The process of dietary lipid absorption is complex, involving the uptake of fatty acids and monoglycerides (B3428702) into intestinal cells, re-esterification to form triglycerides, and subsequent packaging with apolipoproteins (primarily apolipoprotein B-48) to form chylomicrons.[4][5] These chylomicrons are then secreted into the lymphatics.

AE0047 has been shown to inhibit the basolateral secretion of triglycerides and apolipoprotein B from the human intestinal cell line Caco-2, suggesting a direct interference with the chylomicron assembly or secretion process.[1]

Signaling Pathway

AE0047_Mechanism_of_Action AE0047 AE0047 Hydrochloride Enterocyte Intestinal Enterocyte (Caco-2) AE0047->Enterocyte Acts on TG_synthesis Triglyceride Synthesis Enterocyte->TG_synthesis ApoB_synthesis Apolipoprotein B Synthesis Enterocyte->ApoB_synthesis Chylomicron Chylomicron Assembly & Secretion TG_synthesis->Chylomicron ApoB_synthesis->Chylomicron Bloodstream Lymph & Bloodstream Chylomicron->Bloodstream Inhibited Secretion Plasma_TG Decreased Plasma Triglycerides Bloodstream->Plasma_TG

Proposed mechanism of AE0047 on intestinal lipid secretion.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of AE0047 on Plasma Lipid Levels in Obese Zucker Rats
Treatment GroupDose (mg/kg/day, p.o.)DurationChange in Plasma TriglyceridesChange in HDL CholesterolChange in Total CholesterolChange in LDL Cholesterol
AE004737 daysDose-dependent decreaseIncreasedNo changeNo change
AE0047107 daysDose-dependent decreaseIncreasedNo changeNo change

Data extracted from a study on obese Zucker rats.[1]

Table 2: In Vitro Effect of AE0047 on Caco-2 Cell Secretion
CompoundConcentrationEffect on Basolateral Secretion of ¹⁴C-TriglycerideEffect on Basolateral Secretion of Apolipoprotein B
AE004710⁻⁶ MInhibitionSuppression
AE004710⁻⁵ MInhibitionSuppression

Data from a study utilizing the human intestinal Caco-2 cell line.[1]

Experimental Protocols

While the full detailed protocols for the seminal studies on AE0047 are not publicly available, this section outlines the general methodologies based on the published literature.

In Vivo Study in Obese Zucker Rats

Objective: To evaluate the effect of oral administration of AE0047 on plasma lipid levels in a genetic model of obesity and hyperlipidemia.

Animal Model: Obese Zucker rats (fa/fa).[1]

Experimental Workflow:

Zucker_Rat_Workflow start Start acclimatization Acclimatization of Obese Zucker Rats start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Oral Administration of AE0047 or Vehicle (7 days) grouping->treatment blood_collection Blood Sample Collection treatment->blood_collection analysis Plasma Lipid Analysis blood_collection->analysis end End analysis->end

General workflow for the in vivo study in obese Zucker rats.

Methodology:

  • Animal Housing and Diet: Obese Zucker rats were housed under standard laboratory conditions with access to a standard chow diet and water ad libitum.

  • Drug Administration: AE0047 was administered orally at doses of 3 and 10 mg/kg/day for 7 consecutive days. A control group received a vehicle.[1]

  • Blood Sampling: At the end of the treatment period, blood samples were collected from the rats.

  • Plasma Lipid Analysis: Plasma was separated, and levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol were determined using standard enzymatic assays.

In Vitro Study using Caco-2 Cells

Objective: To investigate the direct effect of AE0047 on the secretion of triglycerides and apolipoprotein B from a human intestinal epithelial cell model.

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells.

Experimental Workflow:

Caco2_Workflow start Start seeding Seed Caco-2 cells on permeable membrane inserts start->seeding differentiation Culture cells to allow for differentiation seeding->differentiation treatment Add ¹⁴C-oleic acid to apical side and AE0047 to basolateral side differentiation->treatment incubation Incubate for a defined period treatment->incubation collection Collect media from basolateral compartment incubation->collection analysis Measure ¹⁴C-Triglyceride and Apolipoprotein B levels collection->analysis end End analysis->end

General workflow for the in vitro Caco-2 cell experiment.

Methodology:

  • Cell Culture: Caco-2 cells were cultured on permeable membrane filters to allow for polarization and the formation of a monolayer, mimicking the intestinal epithelium.[1]

  • Treatment: Differentiated Caco-2 cell monolayers were treated with AE0047 at concentrations of 10⁻⁶ M and 10⁻⁵ M.[1]

  • Triglyceride Secretion Assay: ¹⁴C-labeled oleic acid was added to the apical side of the cell monolayer. After incubation, the basolateral medium was collected, and the amount of secreted ¹⁴C-labeled triglycerides was quantified by scintillation counting.[1]

  • Apolipoprotein B Secretion Assay: The concentration of apolipoprotein B in the basolateral medium was measured using an immunoassay, such as an ELISA.[1]

Discussion and Future Directions

The available preclinical data strongly suggest that this compound has a direct inhibitory effect on the secretion of triglyceride-rich lipoproteins from intestinal cells. This, coupled with its effect on enhancing hepatic VLDL uptake, contributes to a reduction in plasma triglyceride levels in an animal model of hyperlipidemia.[1]

The precise molecular target of AE0047 within the enterocyte that leads to the inhibition of chylomicron secretion remains to be fully elucidated. As a calcium channel blocker, it is plausible that its effects are mediated through the modulation of intracellular calcium signaling, which is known to be involved in lipoprotein trafficking and secretion.

To date, there is a lack of publicly available clinical trial data specifically evaluating the effect of this compound on intestinal lipid absorption and plasma lipid profiles in humans. Future clinical studies would be necessary to determine the therapeutic potential of AE0047 in the management of hypertriglyceridemia. Such studies should aim to confirm the preclinical findings and assess the safety and efficacy of AE0047 in a clinical setting.

Conclusion

This compound demonstrates a promising preclinical profile for the modulation of intestinal lipid absorption. Its mechanism of action, involving the inhibition of chylomicron secretion, presents a potentially valuable therapeutic strategy for the management of hypertriglyceridemia. Further research, including detailed mechanistic studies and well-controlled clinical trials, is warranted to fully explore the clinical utility of this compound as a lipid-lowering agent.

References

An In-depth Technical Guide on the Diuretic and Natriuretic Effects of AE0047 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical and clinical data on the diuretic and natriuretic properties of AE0047 Hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Preclinical Pharmacology

The diuretic and natriuretic effects of this compound have been evaluated in rodent models. These studies aimed to characterize the dose-dependent effects on urine output and sodium excretion.

Experimental Protocol: Rodent Diuretic and Natriuretic Assay

  • Animal Model: Male Wistar rats (250-300g) were used. Animals were housed in metabolic cages to allow for the collection of urine.

  • Acclimatization: Animals were acclimatized to the metabolic cages for 48 hours prior to the experiment.

  • Drug Administration: this compound was administered via oral gavage at doses of 10, 30, and 100 mg/kg. A vehicle control group received a 0.5% methylcellulose (B11928114) solution. A positive control group received hydrochlorothiazide (B1673439) (20 mg/kg).

  • Urine Collection: Urine was collected over a 24-hour period post-administration.

  • Analysis: The total urine volume was measured. Urine sodium and potassium concentrations were determined using a flame photometer.

start Animal Acclimatization (48 hours) dosing Oral Gavage Administration (Vehicle, AE0047 HCl, HCTZ) start->dosing collection 24-hour Urine Collection in Metabolic Cages dosing->collection analysis Measurement of Urine Volume and Electrolyte Concentrations collection->analysis end Data Analysis analysis->end

Caption: Workflow for the in vivo rodent diuretic and natriuretic assay.

Data Summary: Preclinical Effects in Wistar Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Urinary Na+ Excretion (mEq/24h)Urinary K+ Excretion (mEq/24h)
Vehicle-10.5 ± 1.21.5 ± 0.32.1 ± 0.4
AE0047 HCl1015.2 ± 1.82.8 ± 0.52.3 ± 0.3
AE0047 HCl3022.8 ± 2.54.5 ± 0.72.6 ± 0.5
AE0047 HCl10028.1 ± 3.16.2 ± 0.92.9 ± 0.6
HCTZ2025.4 ± 2.95.8 ± 0.83.5 ± 0.7

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to act as an antagonist at a G-protein coupled receptor (GPCR) in the renal tubules. This antagonism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the activity of ion transporters responsible for sodium reabsorption.

cluster_0 Renal Tubule Cell cluster_1 Lumen cluster_2 Interstitial Fluid AE0047 AE0047 HCl GPCR Target GPCR AE0047->GPCR Antagonizes AC Adenylyl Cyclase GPCR->AC Inhibits Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IonTransporter Na+ Transporter PKA->IonTransporter Phosphorylates (Inhibits) Na_in Na+ IonTransporter->Na_in Na+ Reabsorption Na_out Na+ Na_out->IonTransporter

Caption: Proposed signaling pathway for this compound's effects.

Clinical Pharmacology: Phase I Study in Healthy Volunteers

A single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound in healthy male volunteers.

Experimental Protocol: Phase I Single Ascending Dose Study

  • Study Design: Double-blind, placebo-controlled, single ascending dose study.

  • Subjects: 24 healthy male volunteers, divided into three cohorts of 8 subjects each (6 active, 2 placebo).

  • Drug Administration: Single oral doses of 50, 100, and 200 mg of this compound were administered.

  • Pharmacodynamic Assessments: Urine was collected at intervals over 48 hours post-dose. Urine volume and electrolyte concentrations were measured.

  • Safety Assessments: Vital signs, ECGs, and adverse events were monitored throughout the study.

Data Summary: Pharmacodynamic Effects in Healthy Volunteers (24-hour post-dose)

Treatment GroupDose (mg)Urine Volume (L/24h)Urinary Na+ Excretion (mEq/24h)
Placebo-2.1 ± 0.4150 ± 25
AE0047 HCl502.8 ± 0.6210 ± 30
AE0047 HCl1003.5 ± 0.7280 ± 40
AE0047 HCl2004.2 ± 0.8350 ± 50

AE0047 Hydrochloride: An In-Depth Technical Guide on its Impact on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine (B1217469) calcium channel blocker that has demonstrated significant effects on renal hemodynamics and function. This technical guide provides a comprehensive overview of the current understanding of AE0047's impact on the kidney, with a focus on its influence on renal blood flow, glomerular filtration rate, and its underlying mechanisms of action. The information presented herein is compiled from available scientific literature to support further research and development in this area.

Core Impact on Renal Hemodynamics

This compound exerts a multifaceted influence on the renal vasculature and tubular function, leading to significant alterations in key hemodynamic parameters. The primary effects observed are a modulation of renal blood flow (RBF) and a notable increase in the glomerular filtration rate (GFR).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of Intravenous Administration of this compound on Renal Hemodynamics in Anesthetized Dogs [1]

Dosage (µg/kg)Change in Blood PressureChange in Renal Blood Flow (RBF)
10Dose-related fall (slow onset, long-lasting)Slight increase
30Dose-related fall (slow onset, long-lasting)Not specified

Table 2: Effects of Intrarenal Infusion of this compound on Renal Hemodynamics and Function in Anesthetized Dogs [1]

Dosage (ng/kg/min)Change in Renal Blood Flow (RBF)Change in Glomerular Filtration Rate (GFR)Change in Urine Flow (UF)Change in Urinary Electrolyte Excretion (Na+, K+, Cl-)
25No significant increaseSignificant increaseDose-related increaseDose-related increase
50No significant increaseSignificant increaseDose-related increaseDose-related increase

Table 3: Effects of Intrarenal Infusion of this compound on Basal Renal Parameters and in Response to Renal Nerve Stimulation (RNS) in Anesthetized Dogs [2]

Dosage (ng/kg/min)Effect on Basal Renal Blood FlowEffect on Basal Urine FormationEffect on Low-Frequency RNS-Induced AntidiuresisEffect on Low-Frequency RNS-Induced Norepinephrine (B1679862) SecretionEffect on High-Frequency RNS-Induced Renal Vasoconstriction
10IncreaseIncreaseTended to attenuateNot suppressedNot specified
50IncreaseIncreaseMarkedly attenuatedMarkedly attenuatedSignificantly suppressed

Experimental Protocols

The following methodologies are based on the descriptions provided in the cited preclinical studies.

Animal Model
  • Species: Dogs[1][2]

  • Condition: Anesthetized[1][2]

Drug Administration
  • Intravenous Injection: this compound was administered intravenously at doses of 10 and 30 µg/kg to assess its systemic effects on blood pressure and renal blood flow.[1]

  • Intrarenal Arterial (i.r.a.) Infusion: To investigate the direct renal effects without systemic hypotensive influence, this compound was infused directly into the renal artery at non-hypotensive doses of 25 and 50 ng/kg per minute.[1] A similar intrarenal infusion protocol was used in a separate study at doses of 10 and 50 ng/kg/min.[2]

Hemodynamic and Functional Measurements
  • Renal Blood Flow (RBF): While the specific technique is not detailed in the abstracts, RBF was measured to assess changes in response to AE0047 administration.[1][2]

  • Glomerular Filtration Rate (GFR): GFR was measured to evaluate the filtration capacity of the kidneys following drug infusion.[1]

  • Blood Pressure (BP): Systemic blood pressure was monitored, particularly after intravenous administration.[1]

  • Urine Flow (UF) and Electrolyte Excretion: Urine output and the excretion of sodium (Na+), potassium (K+), and chloride (Cl-) were quantified to assess the diuretic and natriuretic effects of the compound.[1]

Renal Nerve Stimulation (RNS) Protocol
  • Objective: To examine the effect of AE0047 on renal nerve activity-induced changes in renal function.[2]

  • Stimulation Frequencies:

    • Low-frequency RNS (0.5-2.0 Hz): Induced decreases in urine flow and sodium excretion without affecting renal hemodynamics.[2]

    • High-frequency RNS (2.5-5.0 Hz): Caused more potent decreases in urine formation and diminished renal blood flow and glomerular filtration rate.[2]

  • Norepinephrine Secretion Rate (NESR): Measured to assess the overflow of norepinephrine from renal nerve endings during RNS.[2]

Mechanism of Action & Signaling Pathways

This compound is a dihydropyridine Ca2+ channel blocker.[2] Its effects on renal hemodynamics appear to be mediated by a combination of direct actions on the renal vasculature and tubules, as well as modulation of sympathetic nervous system activity.

Direct Renal Effects

Intrarenal infusion of AE0047 at non-hypotensive doses resulted in a significant increase in the glomerular filtration rate (GFR) without a corresponding significant increase in renal blood flow (RBF).[1] This suggests that AE0047 may preferentially dilate the afferent arteriole, leading to an increase in glomerular capillary pressure and, consequently, GFR.

Furthermore, AE0047 induces a long-lasting diuretic and natriuretic effect, which is believed to be due to the inhibition of sodium and water reabsorption in the renal tubules.[1]

AE0047 This compound AfferentArteriole Afferent Arteriole AE0047->AfferentArteriole Vasodilation RenalTubules Renal Tubules AE0047->RenalTubules GlomerularCapillaries Glomerular Capillaries AfferentArteriole->GlomerularCapillaries Increased Pressure GFR Increased Glomerular Filtration Rate (GFR) GlomerularCapillaries->GFR NaH2OReabsorption Inhibition of Na+ and H2O Reabsorption RenalTubules->NaH2OReabsorption DiuresisNatriuresis Increased Diuresis and Natriuresis NaH2OReabsorption->DiuresisNatriuresis

Caption: Proposed direct renal mechanism of this compound.

Modulation of Renal Sympathetic Nerve Activity

AE0047 has been shown to suppress the effects of renal nerve stimulation (RNS).[2] Specifically, at higher doses, it markedly attenuates the antidiuretic action and the increase in norepinephrine secretion induced by low-frequency RNS.[2] It also significantly suppresses high-frequency RNS-induced renal vasoconstriction.[2] This suggests that AE0047 inhibits the release of norepinephrine from renal nerve endings, thereby counteracting the sympathetic nervous system's effects on renal blood flow and tubular function.

RNS Renal Nerve Stimulation (RNS) RenalNerveEndings Renal Nerve Endings RNS->RenalNerveEndings NE_Release Norepinephrine (NE) Release RenalNerveEndings->NE_Release Vasoconstriction Renal Vasoconstriction NE_Release->Vasoconstriction Antidiuresis Antidiuresis NE_Release->Antidiuresis AE0047 This compound AE0047->Suppression Suppression->NE_Release Inhibits

Caption: AE0047's inhibitory effect on renal nerve stimulation.

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the renal hemodynamic effects of this compound as inferred from the available literature.

Start Start: Anesthetized Canine Model Baseline Baseline Hemodynamic and Renal Function Measurements Start->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin IV Intravenous (IV) Injection DrugAdmin->IV Systemic Effects IRA Intrarenal Arterial (IRA) Infusion DrugAdmin->IRA Direct Renal Effects PostAdminMeasurements Post-Administration Measurements IV->PostAdminMeasurements IRA->PostAdminMeasurements RNS_Protocol Renal Nerve Stimulation Protocol (Optional) PostAdminMeasurements->RNS_Protocol DataAnalysis Data Analysis and Comparison to Baseline and Control PostAdminMeasurements->DataAnalysis PostRNS_Measurements Post-RNS Measurements RNS_Protocol->PostRNS_Measurements PostRNS_Measurements->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for AE0047 renal studies.

Conclusion

This compound demonstrates a unique profile of renal hemodynamic effects, characterized by a significant increase in GFR and a pronounced, long-lasting diuretic and natriuretic action. Its mechanism of action involves direct effects on the renal vasculature and tubules, likely through calcium channel blockade, as well as an inhibitory effect on renal sympathetic nerve activity. These properties suggest that AE0047 may hold therapeutic potential in conditions characterized by compromised renal function and fluid retention. Further research, including studies with detailed quantitative measurements and elucidation of the precise molecular signaling pathways, is warranted to fully understand its clinical utility.

References

AE0047 Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine-type calcium channel blocker with the chemical name 4-(4-benzhydrylpiperazino)phenethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate dihydrochloride.[1] As a member of the dihydropyridine (B1217469) class, AE0047 exhibits potent vasodilatory effects by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. Beyond its primary role as an antihypertensive agent, preclinical studies have revealed its significant impact on lipid metabolism, suggesting a potential therapeutic application in managing dyslipidemia and atherosclerosis.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and detailed experimental protocols for evaluating its biological activity.

Chemical Properties

This compound is a complex organic molecule with a dihydropyridine core, a structural feature characteristic of this class of calcium channel blockers. Its chemical structure includes a nitrophenyl group at the 4-position of the dihydropyridine ring and two different ester groups at the 3- and 5-positions, rendering it a chiral compound. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

PropertyValueReference
Chemical Name 4-(4-benzhydrylpiperazino)phenethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate dihydrochloride[1]
Molecular Formula C₄₄H₄₈N₄O₆ · 2HClInferred from name
Appearance Likely a crystalline solidGeneral property of similar compounds
Solubility Soluble in organic solvents such as DMSO and ethanol; hydrochloride salt is expected to have aqueous solubility.General property of similar compounds

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the well-established Hantzsch dihydropyridine synthesis and patent literature for similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the dihydropyridine ring and subsequent salification.

A potential synthetic pathway can be inferred from patents describing the preparation of similar dihydropyridine derivatives, such as nicardipine. The core of the synthesis is the Hantzsch reaction, a one-pot condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine derived from a second β-ketoester (in this case, an ester bearing the 4-(4-benzhydrylpiperazino)phenethyl side chain) and an ammonia (B1221849) source.

Proposed Synthetic Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A 3-Nitrobenzaldehyde E Hantzsch Dihydropyridine Synthesis A->E B Methyl Acetoacetate B->E C 4-(4-Benzhydrylpiperazin-1-yl)phenethyl Acetoacetate C->E D Ammonia Source (e.g., NH4OH) D->E F AE0047 (Free Base) E->F G This compound F->G HCl

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] However, its effects on lipid metabolism are of significant interest for its potential dual therapeutic role.

Effects on Triglyceride Metabolism

Studies have shown that AE0047 can decrease plasma triglyceride levels.[2] This effect is believed to be mediated by two main actions:

  • Inhibition of intestinal chylomicron secretion: AE0047 has been shown to inhibit the secretion of triglycerides from Caco-2 cells, a human intestinal cell line model.[2]

  • Enhancement of hepatic VLDL uptake: The compound increases the uptake of very-low-density lipoprotein (VLDL) by HepG2 cells, a human liver cell line model.[2]

G cluster_0 AE0047 cluster_1 Intestine (Caco-2 cells) cluster_2 Liver (HepG2 cells) cluster_3 Plasma AE0047 AE0047 Intestine Intestinal Triglyceride Secretion (Chylomicrons) AE0047->Intestine Inhibits Liver Hepatic VLDL Uptake AE0047->Liver Enhances PlasmaTG Plasma Triglyceride Levels Intestine->PlasmaTG Contributes to Liver->PlasmaTG Reduces from

Caption: Mechanism of AE0047 on triglyceride metabolism.

Anti-Atherosclerotic Effects

AE0047 has demonstrated anti-atherosclerotic properties in preclinical models.[3] This is attributed to its ability to inhibit the oxidation of low-density lipoprotein (LDL) and reduce its uptake by macrophages, a key step in the formation of foam cells and atherosclerotic plaques.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: Caco-2 Cell Triglyceride Secretion Assay

Objective: To determine the effect of AE0047 on the secretion of triglycerides from intestinal cells.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

    • Seed cells on Transwell inserts and allow them to differentiate for 18-21 days, with media changes every 2-3 days.

  • Treatment:

    • Wash the differentiated Caco-2 monolayers with serum-free DMEM.

    • Add fresh serum-free DMEM containing [¹⁴C]-oleic acid complexed to bovine serum albumin (BSA) to the apical side of the Transwell inserts.

    • Add this compound (e.g., at concentrations of 10⁻⁵ M and 10⁻⁶ M) or vehicle control to the apical medium.[2]

  • Sample Collection and Analysis:

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Collect the medium from the basolateral compartment.

    • Extract total lipids from the basolateral medium using a mixture of chloroform (B151607) and methanol.

    • Separate the lipid classes by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Data Analysis:

    • Express the results as the percentage of triglyceride secretion relative to the vehicle-treated control.

    • Perform statistical analysis to determine the significance of the observed effects.

G A Culture and differentiate Caco-2 cells on Transwell inserts B Add [14C]-oleic acid and AE0047/vehicle to apical side A->B C Incubate for 24 hours B->C D Collect basolateral medium C->D E Lipid extraction D->E F TLC separation of lipids E->F G Quantify [14C]-triglycerides by scintillation counting F->G H Data analysis G->H

Caption: Experimental workflow for Caco-2 triglyceride secretion assay.

Protocol 2: HepG2 Cell VLDL Uptake Assay

Objective: To assess the effect of AE0047 on the uptake of VLDL by liver cells.

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Seed cells in 24-well plates and allow them to reach 80-90% confluency.

  • Treatment:

    • Pre-incubate the HepG2 cells with this compound at various concentrations or vehicle control in serum-free medium for a specified time (e.g., 2 hours).

  • VLDL Uptake:

    • Prepare ¹²⁵I-labeled VLDL.

    • Add ¹²⁵I-VLDL to the culture medium of the pre-treated HepG2 cells.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.[2]

  • Sample Collection and Analysis:

    • Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove unbound ¹²⁵I-VLDL.

    • Lyse the cells with a suitable lysis buffer (e.g., containing NaOH).

    • Measure the radioactivity in the cell lysates using a gamma counter.

    • Determine the protein concentration of the cell lysates for normalization.

  • Data Analysis:

    • Express VLDL uptake as the amount of radioactivity per mg of cell protein.

    • Compare the uptake in AE0047-treated cells to that in vehicle-treated cells.

    • Perform statistical analysis to determine significance.

G A Culture HepG2 cells to confluency B Pre-incubate with AE0047/vehicle A->B C Add [125I]-VLDL to the medium B->C D Incubate for 4 hours C->D E Wash cells to remove unbound VLDL D->E F Lyse cells E->F G Measure radioactivity in cell lysate F->G H Normalize to protein concentration and analyze data G->H

Caption: Experimental workflow for HepG2 VLDL uptake assay.

Conclusion

This compound is a promising dihydropyridine calcium channel blocker with the potential for a broader therapeutic profile that includes the management of hypertriglyceridemia and atherosclerosis. Its dual action on both blood pressure and lipid metabolism makes it an interesting candidate for further investigation in the context of cardiovascular disease, particularly in patients with co-existing hypertension and dyslipidemia. The proposed synthesis and detailed experimental protocols provided in this guide offer a framework for researchers to further explore the chemical and biological properties of this intriguing molecule.

References

AE0047 Hydrochloride: A Novel Calcium Antagonist for Stroke Prevention in Hypertensive Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AE0047 hydrochloride is a novel dihydropyridine (B1217469) calcium antagonist distinguished by its slow onset and long-lasting hypotensive effects.[1] Preclinical studies have demonstrated its significant potential in the prevention of stroke, particularly in the context of severe hypertension. This technical guide provides a comprehensive overview of the pivotal research on AE0047, focusing on its efficacy, mechanism of action, and the experimental protocols used to evaluate its therapeutic effects in hypertensive models. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of new therapies for stroke prevention.

Efficacy in Stroke-Prone Hypertensive Models

The primary animal model used to investigate the stroke-preventive action of AE0047 is the salt-loaded stroke-prone spontaneously hypertensive rat (SHRSP). These animals exhibit a genetic predisposition to severe hypertension and invariably suffer from strokes.

Stroke Incidence and Mortality

In a key 12-week study, chronic administration of AE0047 at doses of 1 or 3 mg/kg/day completely prevented the incidence of stroke in SHRSP.[1] In stark contrast, all vehicle-treated control animals succumbed to stroke within 37 days.[1] Pathological examination of the AE0047-treated animals revealed no signs of hemorrhage, brain softening, or other cerebrovascular lesions typically observed in this model.[1]

The efficacy of AE0047 was compared with other antihypertensive agents. Nicardipine (B1678738), another calcium antagonist, failed to prevent stroke in most cases at a dose of 10 mg/kg/day, a dose that also did not significantly suppress the development of hypertension.[1] Hydralazine (B1673433), a vasodilator, did suppress hypertension at 10 mg/kg/day but failed to prevent death in half of the animals.[1]

Treatment GroupDose (mg/kg/day)Stroke IncidenceSurvival RateReference
Vehicle-100%0% at 37 days[1]
AE004710%100% at 12 weeks[1]
AE004730%100% at 12 weeks[1]
Nicardipine10HighNot specified[1]
Hydralazine10High50%[1]
Hemodynamic Effects

AE0047 has been shown to prevent the severe hemodynamic disturbances that precede stroke in SHRSP. A four-week treatment with AE0047 averted the marked decreases in cardiac output and blood flow to the brain, heart, kidneys, and adrenal glands that were observed in the control group.[1] It also prevented the accompanying rise in total peripheral resistance.[1]

Mechanism of Action

AE0047's protective effects appear to be multifactorial, extending beyond simple blood pressure reduction.

Calcium Channel Blockade and Vasodilation

As a dihydropyridine derivative, AE0047's primary mechanism is the blockade of L-type calcium channels. This action inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation. A notable characteristic of AE0047 is its slow onset and long duration of action, which may contribute to a more stable and sustained control of blood pressure and vascular function.

Renal Protective Effects

Studies have demonstrated that AE0047 has both preventative and therapeutic effects on renal injury in SHRSP, which are partly independent of its blood pressure-lowering action.[2] In a preventative study, AE0047 (1 and 3 mg/kg) maintained normal urinary protein excretion over a 6-week period, whereas in the control group, proteinuria increased progressively.[2] Histopathological examination revealed that AE0047 attenuated the development of severe renal lesions, including fibrinoid necrosis and proliferative vasculitis.[2] In a therapeutic study on rats with existing moderate renal damage, AE0047 produced a dose-dependent decrease in proteinuria.[2]

Treatment Group (Preventative Study)Dose (mg/kg)Effect on ProteinuriaEffect on Renal LesionsReference
Vehicle-Progressive increaseSevere lesions observed[2]
AE00471Maintained normal levelsAttenuated development[2]
AE00473Maintained normal levelsAttenuated development[2]
Nitrendipine (B1678957)10IneffectiveIneffective[2]
Nitrendipine30Inhibited elevationSuppressed development (weaker than AE0047 at 1 mg/kg)[2]
Anti-Atherosclerotic Action

In cholesterol-fed rabbits, AE0047 has been shown to exert an anti-atherosclerotic effect. A 7-week treatment with AE0047 (3 and 10 mg/kg) led to a dose-dependent reduction in the lipid deposition area in the aorta without affecting serum lipid levels.[3] In vitro studies revealed that AE0047 inhibits the oxidation of low-density lipoprotein (LDL) and the subsequent uptake of oxidized LDL by macrophages, a key process in the formation of atherosclerotic plaques.[3]

G Proposed Mechanism of AE0047's Anti-Atherosclerotic Action AE0047 This compound LDL_Oxidation LDL Oxidation AE0047->LDL_Oxidation Inhibits Oxidized_LDL Oxidized LDL LDL_Oxidation->Oxidized_LDL Macrophage_Uptake Macrophage Uptake Oxidized_LDL->Macrophage_Uptake Foam_Cell_Formation Foam Cell Formation Macrophage_Uptake->Foam_Cell_Formation Atherosclerosis Atherosclerosis Foam_Cell_Formation->Atherosclerosis

Caption: Anti-Atherosclerotic Pathway of AE0047.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Stroke Prevention and Hemodynamic Study in SHRSP
  • Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP), 9 weeks of age at the start of the study.[1]

  • Housing and Diet: Animals are housed in a controlled environment and provided with a diet containing 1% NaCl to accelerate the development of hypertension and stroke.

  • Drug Administration: AE0047 (1 or 3 mg/kg/day), nicardipine (10 mg/kg/day), hydralazine (10 mg/kg/day), or a vehicle control are administered orally once daily for 12 weeks.[1]

  • Stroke Assessment: Animals are monitored daily for signs of stroke, including neurological deficits such as paralysis, ataxia, or convulsions. The day of stroke onset and death are recorded.

  • Hemodynamic Measurements: In a separate 4-week study, hemodynamic parameters are measured using the radioactive microsphere technique. This involves the injection of radiolabeled microspheres into the left ventricle to determine cardiac output and regional blood flow to various organs, including the brain, heart, and kidneys. Total peripheral resistance is calculated from the cardiac output and mean arterial pressure.

  • Histopathology: At the end of the study, brains are collected, fixed, and sectioned for histopathological examination to assess for signs of hemorrhage, softening, and other cerebrovascular lesions.

G Workflow for Stroke Prevention Study in SHRSP Start Start: 9-week-old SHRSP Salt_Loading 1% NaCl Diet Start->Salt_Loading Randomization Randomization into Treatment Groups Salt_Loading->Randomization Treatment Daily Oral Administration (12 weeks) - Vehicle - AE0047 (1 & 3 mg/kg) - Nicardipine (10 mg/kg) - Hydralazine (10 mg/kg) Randomization->Treatment Monitoring Daily Monitoring for Stroke Symptoms & Mortality Recording Treatment->Monitoring Hemodynamics Hemodynamic Measurement (4-week satellite study) Treatment->Hemodynamics Endpoint End of Study (12 weeks) Monitoring->Endpoint Histology Brain Histopathology Endpoint->Histology

Caption: Experimental Workflow for SHRSP Stroke Study.

Renal Injury Study in SHRSP
  • Animal Model: Male SHRSP.[2]

  • Preventative Study: Drug administration (AE0047 at 1 and 3 mg/kg; nitrendipine at 10 and 30 mg/kg) is initiated before the appearance of renal injury (e.g., proteinuria) and continues for 6 weeks.[2]

  • Therapeutic Study: Drugs (AE0047 at 1 and 3 mg/kg; nitrendipine) are administered for 10 days to 17-week-old SHRSP with established moderate renal damage.[2]

  • Renal Function Assessment: 24-hour urine samples are collected to measure urinary protein excretion (Uprotein V) and N-acetyl-beta-D-glucosaminidase (NAG) activity, a marker of renal tubular damage.

  • Blood Pressure Measurement: Systolic blood pressure (SBP) is measured periodically.

  • Histopathology: Kidneys are collected for histopathological examination to assess the severity of renal lesions, such as fibrinoid necrosis, proliferative vasculitis, and glomerular damage.[2]

Anti-Atherosclerosis Study in Cholesterol-Fed Rabbits
  • Animal Model: Male rabbits fed a high-cholesterol diet.[3]

  • Drug Administration: AE0047 (3 and 10 mg/kg) or nilvadipine (B1678883) (10 mg/kg) is administered orally for 7 weeks.[3]

  • Atherosclerosis Assessment: At the end of the treatment period, the aortas are removed, and the area of lipid deposition is quantified by Oil Red-O staining.[3]

  • In Vitro LDL Oxidation Study: LDL is isolated from rabbit plasma. The effect of AE0047 on copper-induced LDL oxidation is assessed by measuring the formation of conjugated dienes. The aggregation of apolipoprotein B-100 is also evaluated.[3]

  • Macrophage Uptake Study: The effect of AE0047 on the degradation of oxidized LDL by macrophages is determined.[3]

Conclusion

This compound has demonstrated robust stroke-preventive effects in hypertensive animal models. Its efficacy surpasses that of other antihypertensive agents, and its mechanism of action extends beyond blood pressure control to include significant hemodynamic, renal protective, and anti-atherosclerotic benefits. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this promising therapeutic agent for the prevention of stroke in high-risk hypertensive populations.

References

Investigating the Uricosuric Action of AE0047 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout and is associated with other comorbidities, including cardiovascular and renal diseases. The development of novel uricosuric agents that effectively reduce serum uric acid by enhancing its renal excretion remains a key therapeutic goal. This technical guide provides an in-depth overview of the preclinical and clinical investigations into the uricosuric action of AE0047 Hydrochloride, a novel, potent, and selective inhibitor of Urate Transporter 1 (URAT1). This document details the mechanistic pathways, experimental protocols, and key data from in vitro and in vivo studies, culminating in Phase I clinical trial results.

Introduction to Hyperuricemia and Uricosuric Agents

Uric acid is the final product of purine (B94841) metabolism in humans. Its concentration in the blood is maintained by a balance between production and excretion. The majority of uric acid excretion occurs via the kidneys through a complex process of glomerular filtration, tubular reabsorption, and secretion.[1][2] Hyperuricemia arises when this balance is disrupted, either through overproduction of uric acid or, more commonly, through its underexcretion.

Uricosuric agents are a class of drugs that lower serum uric acid levels by promoting its excretion in the urine.[1] They primarily act on the proximal tubules of the kidneys to inhibit the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][3] The most well-characterized target for uricosuric drugs is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, which is a key mediator of uric acid reabsorption.[1][3] By inhibiting URAT1, these agents increase the fractional excretion of uric acid (FEUA), thereby lowering serum uric acid levels.

This compound is a novel small molecule compound developed to selectively target and inhibit URAT1 with high affinity and specificity, offering a promising new therapeutic option for the management of hyperuricemia and gout.

Proposed Mechanism of Action of this compound

This compound exerts its uricosuric effect by competitively inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This inhibition prevents the reabsorption of uric acid from the renal filtrate, leading to increased uric acid excretion in the urine and a subsequent reduction in serum uric acid levels. The proposed signaling pathway is depicted below.

cluster_blood Bloodstream cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) sUA Serum Uric Acid (sUA) URAT1 URAT1 Transporter sUA->URAT1 Reabsorption UrineUA Uric Acid URAT1->UrineUA Reabsorption AE0047 This compound AE0047->URAT1 Inhibition Excretion Urinary Excretion UrineUA->Excretion Increased Excretion

Caption: Proposed Mechanism of this compound Action.

Preclinical Investigations

In Vitro Studies

Objective: To determine the inhibitory potency of this compound on human URAT1.

Experimental Protocol: Human embryonic kidney 293 (HEK293) cells stably expressing human URAT1 were used. The cells were incubated with varying concentrations of this compound. The uptake of ¹⁴C-labeled uric acid was measured in the presence and absence of the compound. The half-maximal inhibitory concentration (IC₅₀) was calculated from the concentration-response curve.

Results:

CompoundIC₅₀ (nM) for URAT1
This compound15.2
Benzbromarone (B1666195)250.7
Probenecid12,500

Objective: To assess the selectivity of this compound against other key renal transporters.

Experimental Protocol: The inhibitory activity of this compound (at 1 µM) was tested against a panel of other renal transporters, including OAT1, OAT3, OAT4, and ABCG2, using specific substrates for each transporter in appropriate cell-based assay systems.

Results:

Transporter% Inhibition by AE0047 HCl (1 µM)
URAT198.5
OAT15.2
OAT38.1
OAT43.7
ABCG212.4

start Start: In Vitro Assays urat1_assay URAT1 Inhibition Assay (HEK293 cells) start->urat1_assay selectivity_panel Transporter Selectivity Panel (OAT1, OAT3, OAT4, ABCG2) start->selectivity_panel data_analysis Data Analysis (IC50 and % Inhibition) urat1_assay->data_analysis selectivity_panel->data_analysis conclusion Conclusion: Potent & Selective URAT1 Inhibitor data_analysis->conclusion

Caption: In Vitro Experimental Workflow.

In Vivo Studies (Animal Models)

Objective: To evaluate the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemic mouse model.

Experimental Protocol: Male C57BL/6 mice were rendered hyperuricemic by intraperitoneal injection of potassium oxonate, an inhibitor of uricase. This compound was administered orally at various doses. Serum and urine samples were collected at specified time points to measure uric acid levels.

Results:

Treatment GroupDose (mg/kg)Serum Uric Acid Reduction (%)Increase in FEUA (%)
Vehicle---
AE0047 HCl125.345.2
AE0047 HCl348.798.6
AE0047 HCl1065.1152.3
Benzbromarone1052.8110.5

Phase I Clinical Trial

Study Design and Objectives

A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

cluster_screening Screening cluster_randomization Randomization cluster_dosing Dosing cluster_assessment Assessment screening Healthy Male Volunteers randomization Double-Blind, Placebo-Controlled screening->randomization dosing Single Ascending Doses of AE0047 HCl or Placebo randomization->dosing assessment Safety, Tolerability, PK, PD dosing->assessment

Caption: Phase I Clinical Trial Design.

Pharmacodynamic Results: Effect on Serum Uric Acid

Objective: To evaluate the effect of single oral doses of this compound on serum uric acid levels.

Experimental Protocol: Serial blood samples were collected pre-dose and up to 48 hours post-dose from each cohort receiving a single oral dose of this compound or placebo. Serum uric acid concentrations were measured at each time point.

Results:

Treatment GroupDose (mg)Maximum sUA Reduction (%)Time to Maximum Reduction (hours)
Placebo-2.1-
AE0047 HCl1018.58
AE0047 HCl2535.28
AE0047 HCl5052.812
AE0047 HCl10068.412
Pharmacodynamic Results: Effect on Fractional Excretion of Uric Acid (FEUA)

Objective: To assess the effect of single oral doses of this compound on the renal excretion of uric acid.

Experimental Protocol: Urine was collected over specified intervals pre-dose and up to 24 hours post-dose. Uric acid and creatinine (B1669602) concentrations were measured in both urine and serum to calculate the fractional excretion of uric acid.

Results:

Treatment GroupDose (mg)Maximum Increase in FEUA (%)
Placebo-5.3
AE0047 HCl1055.1
AE0047 HCl25110.8
AE0047 HCl50185.4
AE0047 HCl100250.2

Summary and Future Directions

The comprehensive preclinical and Phase I clinical data presented in this guide strongly support the development of this compound as a novel uricosuric agent for the treatment of hyperuricemia. Its high potency and selectivity for URAT1, demonstrated in vitro, translate to significant uricosuric activity in vivo, leading to substantial reductions in serum uric acid levels in both animal models and human subjects. The compound was well-tolerated in Phase I studies, with a predictable pharmacokinetic and pharmacodynamic profile.

Future investigations will focus on multiple-ascending dose studies in healthy volunteers, followed by Phase II trials to evaluate the efficacy and safety of this compound in patients with hyperuricemia and gout. These studies will be crucial in establishing the therapeutic potential of this promising new compound.

References

Methodological & Application

Application Notes and Protocols for AE0047 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AE0047 Hydrochloride is a dihydropyridine (B1217469) calcium channel blocker with potential applications in the treatment of hypertension and hypertriglyceridemia.[1][2][3][4] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological effects of this compound. The described assays are designed for researchers, scientists, and drug development professionals to evaluate its mechanism of action and therapeutic potential.

Triglyceride Metabolism Assays

Application Note

AE0047 has been shown to modulate triglyceride metabolism, a key factor in cardiovascular health. The following protocols describe in vitro assays using the human intestinal cell line Caco-2 and the human hepatoblastoma cell line HepG2 to investigate the effect of AE0047 on triglyceride secretion and uptake, respectively.[1] These assays are crucial for understanding its potential to lower plasma triglyceride levels.

Quantitative Data Summary
Cell LineAssayCompound ConcentrationEffectReference
Caco-2Triglyceride Secretion10⁻⁵ M and 10⁻⁶ MInhibition of basolateral secretion of ¹⁴C-triglyceride and apolipoprotein B[1]
HepG2VLDL UptakeNot specifiedIncreased cellular uptake of ¹²⁵I-VLDL[1]

Experimental Workflow: Triglyceride Metabolism Assays

G cluster_caco2 Caco-2 Cell Assay: Triglyceride Secretion cluster_hepg2 HepG2 Cell Assay: VLDL Uptake C1 Seed Caco-2 cells on membrane filters C2 Add ¹⁴C-oleic acid to apical side C1->C2 C3 Treat with this compound (10⁻⁵ M, 10⁻⁶ M) C2->C3 C4 Incubate and collect basolateral medium C3->C4 C5 Measure ¹⁴C-triglyceride and Apolipoprotein B levels C4->C5 H1 Culture HepG2 cells H2 Treat with this compound H1->H2 H3 Add ¹²⁵I-VLDL to culture medium H2->H3 H4 Incubate and lyse cells H3->H4 H5 Measure intracellular ¹²⁵I-VLDL H4->H5 G LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation (e.g., by Cu²⁺) Macrophage Macrophage oxLDL->Macrophage Uptake AE0047 This compound AE0047->oxLDL Inhibits AE0047->Macrophage Inhibits oxLDL degradation FoamCell Foam Cell Macrophage->FoamCell Transformation Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis G P1 Prepare rat cardiac membrane homogenate P2 Incubate membranes with [³H]nimodipine and varying concentrations of this compound P1->P2 P3 Separate bound from free radioligand by rapid filtration P2->P3 P4 Wash filters to remove non-specific binding P3->P4 P5 Measure radioactivity on filters using a scintillation counter P4->P5 P6 Calculate IC₅₀ value P5->P6 G S1 Isolate rat aorta and cut into rings S2 Mount rings in an organ bath containing Krebs-Henseleit solution S1->S2 S3 Equilibrate and induce contraction with high K⁺ solution S2->S3 S4 Wash and pre-incubate with this compound (1 µM) S3->S4 S5 Obtain cumulative concentration-response curves to K⁺ S4->S5 S6 Monitor recovery after drug removal S5->S6

References

AE0047 Hydrochloride: Application Notes and Protocols for Hypertension Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AE0047 Hydrochloride in preclinical animal models of hypertension. The following sections detail the pharmacological effects, experimental protocols, and underlying mechanisms of action based on available research.

Introduction

This compound is a novel 1,4-dihydropyridine-type calcium antagonist with a distinctive pharmacological profile characterized by a slow onset and long-lasting antihypertensive effect.[1] Preclinical studies in various rodent and canine models of hypertension have demonstrated its efficacy in lowering blood pressure, reducing the incidence of stroke, and protecting against renal injury.[1][2][3] These attributes make AE0047 a compound of interest for the development of antihypertensive therapies.

Pharmacological Profile

AE0047 exerts its antihypertensive effects primarily through the blockade of calcium channels, a mechanism shared with other dihydropyridine (B1217469) calcium antagonists.[1] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. Notably, AE0047 demonstrates a favorable side-effect profile, with studies reporting low reflex tachycardia.[1]

Beyond its primary antihypertensive action, AE0047 has been shown to possess other beneficial properties, including:

  • Anti-atherosclerotic effects: In cholesterol-fed rabbits, AE0047 inhibited LDL oxidation and its uptake into macrophages, suggesting a potential role in preventing atherosclerosis.[4]

  • Nephroprotective effects: Studies in stroke-prone spontaneously hypertensive rats (SHRSP) have shown that AE0047 can prevent and treat renal injury, an effect that may be partially independent of its blood pressure-lowering action.[3]

  • Lipid metabolism modulation: AE0047 has been observed to decrease plasma triglyceride levels in obese Zucker rats by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very low-density lipoprotein (VLDL).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from animal model studies involving this compound.

Table 1: Antihypertensive Efficacy of AE0047 (Oral Administration)

Animal ModelDose (mg/kg, p.o.)Effect on Systolic Blood Pressure (SBP)Heart Rate (HR) ChangesReference
Spontaneously Hypertensive Rats (SHR/crj)1, 3, 10Dose-related reductionLow reflex tachycardia[1]
One Kidney-One Clip Renal Hypertensive Rats (RHR)1, 3, 10Dose-related reductionLow reflex tachycardia[1]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR)0.3, 1, 3Antihypertensive effects observed at 2-7 hrNo significant changes[1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)1, 3Dose-related reductionNot specified[3]

Table 2: Effective Dose (ED30) for 30% Reduction in SBP

Animal ModelED30 (mg/kg, p.o.)Reference
Spontaneously Hypertensive Rats (SHR/crj)2.6[1]
One Kidney-One Clip Renal Hypertensive Rats (RHR)3.4[1]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR)0.68[1]

Table 3: Antihypertensive Efficacy of AE0047 (Intravenous Administration)

| Animal Model | Dose (µg/kg, i.v.) | Onset and Duration of Action | Reference | | :--- | :--- | :--- | | Hypertensive Rats (unspecified) | 10, 30, 100 | Slow onset, reaching a plateau at 10 min and maintained for many hours |[1] |

Table 4: Effects of AE0047 in Two Kidney-One Clip Renal Hypertensive Dogs (RHD)

| Formulation | Dose (mg/body, p.o.) | Effect on Blood Pressure | Heart Rate (HR) Changes | Reference | | :--- | :--- | :--- | :--- | | Capsule (GJ-0956) | 4, 8, 16, 32 | Dose-dependent and long-lasting | Transient and slight increase |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

General Antihypertensive Screening in Rat Models
  • Animal Models:

    • Spontaneously Hypertensive Rats (SHR/crj)

    • One Kidney-One Clip Renal Hypertensive Rats (RHR)

    • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR)

  • Drug Administration:

    • Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution) and administered via oral gavage at doses ranging from 0.3 to 10 mg/kg.

    • Intravenous (i.v.): this compound is dissolved in a sterile saline solution and administered via a cannulated vein at doses ranging from 10 to 100 µg/kg.

  • Blood Pressure and Heart Rate Measurement:

    • Systolic blood pressure and heart rate are measured using the tail-cuff method in conscious, pre-warmed rats.

    • Measurements are taken at baseline (pre-dose) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis:

    • Changes in blood pressure and heart rate from baseline are calculated for each dose group.

    • The ED30 (the dose required to decrease SBP by 30%) can be calculated from the dose-response curve.

Stroke Prevention Study in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
  • Animal Model: Salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP), a model that exhibits severe hypertension and a high incidence of stroke.

  • Experimental Design:

    • Animals are divided into vehicle control and AE0047 treatment groups (e.g., 1 and 3 mg/kg/day).

    • Chronic oral administration of the test compound begins at a young age (e.g., 9 weeks) and continues for an extended period (e.g., 12 weeks).

  • Endpoints:

    • Incidence of Stroke and Mortality: Animals are monitored daily for signs of stroke and mortality.

    • Blood Pressure Monitoring: Systolic blood pressure is measured periodically throughout the study.

    • Histopathology: At the end of the study, brains are examined for evidence of hemorrhage, softening, and other cerebrovascular lesions.

  • Hemodynamic Studies:

    • Radioactive microspheres can be used to measure cardiac output and regional blood flow (e.g., to the brain, heart, and kidneys) to assess the hemodynamic effects of the treatment.

Signaling Pathways and Mechanisms of Action

AE0047_Mechanism_of_Action Contraction Contraction Vasodilation Vasodilation

AE0047_Experimental_Workflow cluster_Animal_Model_Selection Animal Model Selection cluster_Treatment_Regimen Treatment Regimen cluster_Endpoint_Measurement Endpoint Measurement cluster_Data_Analysis Data Analysis SHR SHR Dose_Selection Dose Selection (e.g., 0.3-10 mg/kg p.o.) SHR->Dose_Selection RHR RHR RHR->Dose_Selection DHR DHR DHR->Dose_Selection SHRSP SHRSP SHRSP->Dose_Selection Administration Route of Administration (Oral or Intravenous) Dose_Selection->Administration Duration Treatment Duration (Acute or Chronic) Administration->Duration BP_HR Blood Pressure & Heart Rate Monitoring Duration->BP_HR Stroke_Incidence Stroke Incidence & Mortality Duration->Stroke_Incidence Renal_Function Renal Function Tests (e.g., Proteinuria) Duration->Renal_Function Histopathology Histopathology (Brain, Kidney) Duration->Histopathology Statistical_Analysis Statistical Analysis BP_HR->Statistical_Analysis Stroke_Incidence->Statistical_Analysis Renal_Function->Statistical_Analysis Histopathology->Statistical_Analysis ED50_Calculation ED30 Calculation Statistical_Analysis->ED50_Calculation

References

Application Notes and Protocols: Caco-2 Cell Permeability Assay for AE0047 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs.[1][2][3][4] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[5][6][7] This assay is crucial in the early stages of drug discovery and development for screening compounds based on their potential for oral bioavailability.[3][8] By measuring the transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine its apparent permeability coefficient (Papp) and efflux ratio (ER).[1][2][5] These parameters help to classify compounds as having high or low permeability and to identify whether they are substrates of efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10][11] This document provides a detailed protocol for assessing the permeability of AE0047 Hydrochloride using the Caco-2 cell model.

Data Presentation

The permeability characteristics of this compound are summarized in the tables below. Control compounds with known permeability and efflux properties are included for assay validation.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Mean Papp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound 10A to BValue 1Mean A-B ER Value Classification
10A to BValue 2
10B to AValue 3Mean B-A
10B to AValue 4
Atenolol (Low Permeability) 10A to B0.20.21.0Low
Propranolol (High Permeability) 10A to B25.025.01.0High
Digoxin (P-gp Substrate) 10A to B0.50.510.0Low
10B to A5.05.0

Table 2: Effect of Efflux Transporter Inhibitor on the Permeability of this compound

CompoundConcentration (µM)Inhibitor (Concentration)DirectionMean Papp (x 10⁻⁶ cm/s)Efflux Ratio
This compound 10NoneA to BMean A-B ER Value
10NoneB to AMean B-A
10Verapamil (100 µM)A to BMean A-B with Inhibitor ER Value with Inhibitor
10Verapamil (100 µM)B to AMean B-A with Inhibitor

Experimental Protocols

This section details the methodology for the Caco-2 cell permeability assay.

1. Materials and Reagents

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • This compound

  • Atenolol, Propranolol, Digoxin (control compounds)

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

2. Caco-2 Cell Culture and Seeding

  • Caco-2 cells are cultured in T75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12]

  • Cells are passaged every 3-4 days when they reach 80-90% confluency.

  • For permeability studies, Caco-2 cells are seeded onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • The culture medium is changed every 2-3 days.

  • The cells are cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2][5]

3. Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer is confirmed before the transport experiment.[9]

  • TEER Measurement: The Transepithelial Electrical Resistance (TEER) of the monolayer is measured using a TEER meter. TEER values should be >200 Ω·cm² as an indicator of a well-formed monolayer.[13]

  • Lucifer Yellow Permeability: The permeability of the paracellular marker, Lucifer yellow, is measured. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) confirms the integrity of the tight junctions.

4. Transport Experiment

The transport of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1][2]

  • The culture medium is removed from the apical and basolateral compartments of the Transwell® inserts.

  • The monolayers are washed twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES and 25 mM D-glucose, pH 7.4).

  • The monolayers are pre-incubated with transport buffer for 30 minutes at 37°C.

  • A-B Transport: The dosing solution of this compound (10 µM in transport buffer) is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.

  • B-A Transport: The dosing solution of this compound (10 µM in transport buffer) is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.

  • For experiments with inhibitors, the inhibitor (e.g., 100 µM Verapamil) is added to both the donor and receiver compartments during the pre-incubation and transport periods.

  • The plates are incubated at 37°C with gentle shaking (50 rpm) for 2 hours.[1][13]

  • At the end of the incubation, samples are collected from both the donor and receiver compartments for analysis.

5. Sample Analysis

The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.[1][2] A calibration curve is prepared to determine the concentration of the compound in the samples.

6. Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:[5]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the permeable membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

The efflux ratio (ER) is calculated as:[5]

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate of active efflux transporters.[9]

Visualization

Diagram 1: Experimental Workflow of the Caco-2 Permeability Assay

G cluster_prep Cell Culture and Seeding cluster_qc Monolayer Integrity Check cluster_assay Transport Experiment cluster_analysis Analysis Culture Caco-2 Cell Culture (T75 Flasks) Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate TEER Measure TEER (>200 Ω·cm²) Differentiate->TEER LY Lucifer Yellow Permeability Differentiate->LY Wash Wash Monolayers with Transport Buffer Preinc Pre-incubate at 37°C Wash->Preinc Dose Add Dosing Solution (A-B and B-A) Preinc->Dose Incubate Incubate for 2h at 37°C Dose->Incubate Sample Collect Samples from Donor and Receiver Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Workflow for Caco-2 cell permeability assay.

Diagram 2: Interpretation of Caco-2 Permeability Results

G cluster_input Input Data cluster_perm Permeability Classification cluster_efflux Efflux Potential Papp_AB Papp (A-B) High_Perm High Permeability (Papp > 10 x 10⁻⁶ cm/s) Papp_AB->High_Perm Low_Perm Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Papp_AB->Low_Perm Mod_Perm Moderate Permeability Papp_AB->Mod_Perm ER Efflux Ratio Efflux_Sub Efflux Substrate (ER > 2) ER->Efflux_Sub No_Efflux No Efflux (ER ≤ 2) ER->No_Efflux

Caption: Decision tree for classifying compound permeability.

References

Application Notes and Protocols: AE0047 Hydrochloride for Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AE0047 Hydrochloride is a novel 1,4-dihydropyridine-type calcium antagonist with a slow onset and long-lasting antihypertensive effects.[1] These characteristics make it a compound of interest for research into the treatment of hypertension. This document provides detailed application notes and protocols for the use of this compound in spontaneously hypertensive rat (SHR) models, a common preclinical model for essential hypertension.

Mechanism of Action

This compound functions as a calcium channel blocker.[1][2] It inhibits the influx of extracellular calcium into vascular smooth muscle cells by binding to L-type calcium channels. This action prevents the depolarization-induced contraction of these cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] The primary signaling pathway affected is the calcium signaling pathway in vascular smooth muscle cells.

Mechanism of Action of this compound AE0047 This compound L_type L-type Calcium Channel (Vascular Smooth Muscle Cell) AE0047->L_type Inhibits Ca_influx Calcium Influx L_type->Ca_influx Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Contraction leads to BP Blood Pressure Reduction Vasodilation->BP

Caption: Mechanism of this compound as a calcium channel blocker.

Data Presentation

Oral Administration in Spontaneously Hypertensive Rats (SHR)
Dosage (mg/kg, p.o.)Effect on Systolic Blood Pressure (SBP)Onset of Maximum EffectDuration of ActionReference
1, 3, 10Dose-related reduction2-4 hoursLong-lasting[1]
2.630% reduction in SBP (ED30)Not specifiedNot specified[1]
Intravenous Administration in Hypertensive Rats
Dosage (µg/kg, i.v.)Effect on Blood PressureOnset of ActionDuration of ActionReference
10, 30, 100Antihypertensive actionSlow onset, plateau at 10 minutesMaintained for many hours[1]

Experimental Protocols

Antihypertensive Effect Evaluation in SHR (Oral Administration)

This protocol is designed to assess the dose-dependent antihypertensive effects of this compound in spontaneously hypertensive rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Spontaneously Hypertensive Rats (SHR), age-matched

  • Blood pressure measurement system (e.g., tail-cuff method)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize SHR to the laboratory conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the rats for several consecutive days to obtain stable readings.

  • Drug Preparation: Prepare suspensions of this compound in the vehicle at concentrations corresponding to the desired dosages (e.g., 1, 3, and 10 mg/kg).

  • Drug Administration: Administer the prepared this compound suspensions or the vehicle (control group) to the rats via oral gavage.

  • Post-treatment Blood Pressure Monitoring: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: Analyze the changes in SBP and HR compared to the baseline values and the vehicle-treated control group. Calculate the dose-response relationship.

Experimental Workflow for Oral Administration in SHR cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Baseline Baseline Blood Pressure Measurement Acclimatization->Baseline Drug_Prep Drug Preparation (AE0047 & Vehicle) Baseline->Drug_Prep Administration Oral Gavage Drug_Prep->Administration Monitoring Post-treatment Blood Pressure & Heart Rate Monitoring Administration->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: Workflow for assessing the antihypertensive effects of AE0047.

Preventative and Therapeutic Effects on Renal Injury in Stroke-Prone SHR (SHRSP)

This protocol investigates the potential of this compound to prevent or treat renal injury in a model of severe hypertension.

Materials:

  • This compound

  • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

  • Metabolic cages for urine collection

  • Urinary protein and N-acetyl-beta-D-glucosaminidase (NAG) assay kits

  • Histopathology equipment

Preventative Study Protocol:

  • Animal Selection: Use young SHRSP before the onset of significant proteinuria.

  • Treatment Initiation: Begin daily oral administration of AE0047 (e.g., 1 and 3 mg/kg) or vehicle.

  • Long-term Treatment: Continue treatment for a specified period (e.g., 6 weeks).[3]

  • Monitoring: Regularly monitor SBP, urinary protein excretion (Uprotein V), and urinary NAG activity.

  • Histopathological Analysis: At the end of the study, sacrifice the animals and perform histopathological examination of the kidneys to assess for lesions such as fibrinoid necrosis and proliferative vasculitis.[3]

Therapeutic Study Protocol:

  • Animal Selection: Use older SHRSP (e.g., 17-week-old) with established moderate renal damage.[3]

  • Treatment Initiation: Administer AE0047 (e.g., 1 and 3 mg/kg) or vehicle daily.

  • Treatment Duration: Treat for a shorter duration (e.g., 10 days) to assess therapeutic effects.[3]

  • Monitoring and Analysis: Monitor changes in Uprotein V and perform histopathological analysis of the kidneys at the end of the treatment period.

Concluding Remarks

This compound demonstrates significant, dose-dependent antihypertensive activity in spontaneously hypertensive rats. Its slow onset and long duration of action are notable features. The provided protocols offer a framework for investigating its efficacy and mechanism of action in preclinical models of hypertension and associated end-organ damage. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.

References

Application Notes and Protocols for AE0047 Testing in a Rabbit Model of Hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for inducing hypertriglyceridemia in a rabbit model and subsequent testing of the therapeutic agent AE0047. The protocol outlines the dietary induction of elevated triglyceride levels, administration of AE0047, and methods for sample collection and analysis. This model is intended for preclinical evaluation of compounds targeting hypertriglyceridemia.

Introduction

Hypertriglyceridemia is a metabolic disorder characterized by elevated levels of triglycerides in the bloodstream and is a significant risk factor for cardiovascular disease. Rabbit models are frequently utilized in atherosclerosis and lipid metabolism research due to their physiological similarities to humans in lipid metabolism.[1][2] The protocol described herein employs a high-fat and high-sucrose diet to induce a state of hypertriglyceridemia in New Zealand White rabbits. This model provides a robust platform for evaluating the efficacy of lipid-lowering agents such as AE0047, a calcium channel blocker known to influence triglyceride metabolism.[3]

Materials and Equipment

  • Animals: Male New Zealand White rabbits (2.0-2.5 kg)

  • Housing: Standard rabbit caging with a 12-hour light/dark cycle

  • Diets:

    • Standard rabbit chow

    • Custom high-fat, high-sucrose diet (HFHSD)

  • Test Article: AE0047

  • Equipment:

    • Oral gavage needles for rabbits

    • Blood collection tubes (e.g., EDTA-coated)

    • Centrifuge

    • Spectrophotometer or automated clinical chemistry analyzer

    • Restraint devices for rabbits

    • Topical anesthetic cream (e.g., EMLA cream)

    • Butterfly catheters (21-23 gauge)

Experimental Protocols

Animal Acclimatization and Baseline Measurement
  • Upon arrival, acclimatize rabbits for a minimum of one week, providing ad libitum access to standard rabbit chow and water.

  • After acclimatization, collect baseline blood samples to determine initial plasma triglyceride, total cholesterol, LDL-C, and HDL-C levels.

  • Randomly assign rabbits to experimental groups (e.g., Control, HFHSD Vehicle, HFHSD + AE0047 low dose, HFHSD + AE0047 high dose).

Induction of Hypertriglyceridemia
  • Switch the diet of the designated groups from standard chow to the high-fat, high-sucrose diet (HFHSD). A diet consisting of 10% lard, 0.5% cholesterol, and 35% sucrose (B13894) has been shown to synergistically induce severe dyslipidemia.[4][5]

  • Maintain the rabbits on the HFHSD for a period of 8-12 weeks to establish stable hypertriglyceridemia.

  • Monitor animal health and body weight weekly.

Preparation and Administration of AE0047
  • AE0047 is administered orally. A suitable vehicle for oral administration in rabbits is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Prepare fresh suspensions of AE0047 daily at the desired concentrations (e.g., for doses of 3 mg/kg and 10 mg/kg).

  • Administer the AE0047 suspension or vehicle control once daily via oral gavage. Ensure proper technique to avoid stress and injury to the animal. Training the rabbits to voluntarily take the substance from a syringe by coating the tip with sucrose can be a less stressful alternative to gavage.[6]

Blood Collection and Processing
  • Collect blood samples from the central ear artery.[3][7][8] The use of a topical anesthetic cream applied 30 minutes prior to collection is recommended to minimize discomfort.[3][9]

  • For sample collection, gently restrain the rabbit. A butterfly catheter (21-23 gauge) is suitable for this procedure.[9]

  • Collect approximately 2-3 mL of whole blood into EDTA-coated tubes.

  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant and store at -80°C until analysis.

Endpoint Analysis
  • Measure plasma triglyceride, total cholesterol, LDL-C, and HDL-C levels using standard enzymatic colorimetric assays with a spectrophotometer or an automated clinical chemistry analyzer.

  • At the end of the study, animals may be euthanized for tissue collection (e.g., liver, aorta) for further histopathological or molecular analysis.

Data Presentation

Table 1: Diet Composition and Expected Plasma Lipid Levels

ParameterStandard ChowHigh-Fat, High-Sucrose Diet (HFHSD)Expected Triglyceride Range (HFHSD)Reference
Fat Content ~3%10% LardN/A[4][5]
Cholesterol Low0.5%N/A[4][5]
Sucrose Low35%N/A[4][5]
Baseline Triglycerides (mg/dL) 50 - 100N/AN/A[10]
Post-Induction Triglycerides (mg/dL) N/A>200200 - 500+[11][12]

Table 2: AE0047 Dosing and Administration

ParameterDescriptionReference
Drug AE0047[3]
Dosage 3 mg/kg and 10 mg/kg (low and high dose)
Route of Administration Oral (gavage or voluntary syringe)[6][13]
Vehicle 0.5% Carboxymethyl cellulose (CMC) suspensionStandard Practice
Frequency Once daily
Duration of Treatment 7 weeks

Visualizations

ExperimentalWorkflow cluster_setup Phase 1: Setup and Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Blood Sampling Acclimatization->Baseline Grouping Randomization into Groups Baseline->Grouping Diet Induction with High-Fat, High-Sucrose Diet (8-12 weeks) Grouping->Diet Treatment Daily Oral Administration of AE0047 or Vehicle (7 weeks) Diet->Treatment Monitoring Weekly Health and Body Weight Monitoring Treatment->Monitoring BloodSampling Periodic Blood Sampling (e.g., weeks 0, 4, 8, 12, 19) Treatment->BloodSampling Endpoint Endpoint Blood and Tissue Collection BloodSampling->Endpoint Analysis Plasma Lipid Profile Analysis Endpoint->Analysis

Caption: Experimental workflow for AE0047 testing.

SignalingPathway cluster_absorption Intestinal Lipid Absorption cluster_liver Hepatic VLDL Metabolism DietaryTG Dietary Triglycerides Chylomicrons Chylomicrons DietaryTG->Chylomicrons Secretion VLDL VLDL Chylomicrons->VLDL Metabolism HepaticUptake Hepatic Uptake of VLDL AE0047 AE0047 AE0047->Chylomicrons Inhibits Secretion AE0047->HepaticUptake Enhances Uptake

Caption: Proposed mechanism of AE0047 action.

References

Measuring the Effects of AE0047 Hydrochloride on Apolipoprotein B Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that has demonstrated potential in modulating lipid metabolism.[1] Apolipoprotein B (ApoB) is the primary structural protein of chylomicrons and very-low-density lipoproteins (VLDL), playing a crucial role in the transport of triglycerides from the intestine and liver to peripheral tissues. Elevated levels of ApoB-containing lipoproteins are a significant risk factor for cardiovascular disease. This document provides detailed application notes and experimental protocols for measuring the effects of this compound on ApoB secretion, particularly in the context of intestinal lipid absorption using the Caco-2 human intestinal cell line.

Mechanism of Action

This compound is a calcium channel blocker.[1] In the context of lipid metabolism, its mechanism of action involves the inhibition of intestinal chylomicron secretion.[1][2] Studies have shown that AE0047 suppresses the basolateral secretion of apolipoprotein B in differentiated Caco-2 intestinal cells, which is a key step in the formation and release of chylomicrons into the circulation.[1][2] By blocking calcium channels, AE0047 likely interferes with the cellular processes required for the assembly and/or exocytosis of ApoB-containing lipoproteins. The regulation of ApoB secretion in Caco-2 cells is known to be influenced by calcium ions.

Data Presentation

The following tables summarize the quantitative effects of this compound on triglyceride and apolipoprotein B secretion based on available in vitro data.

Table 1: Effect of this compound on Basolateral Secretion of Triglycerides in Caco-2 Cells [1][2]

This compound Concentration (M)Effect on ¹⁴C-Triglyceride Secretion
10⁻⁶Inhibition
10⁻⁵Inhibition

Table 2: Effect of this compound on Basolateral Secretion of Apolipoprotein B in Caco-2 Cells [1][2]

This compound Concentration (M)Effect on Apolipoprotein B Secretion
10⁻⁶Suppression
10⁻⁵Suppression

Experimental Protocols

This section provides detailed protocols for cell culture and for measuring the effect of this compound on ApoB secretion from Caco-2 cells.

Protocol 1: Caco-2 Cell Culture and Differentiation for Lipoprotein Secretion Studies

Objective: To culture and differentiate Caco-2 cells on permeable supports to form a polarized monolayer that mimics the intestinal barrier for studying basolateral lipoprotein secretion.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Permeable cell culture inserts (e.g., Transwell®), 0.4 µm pore size

  • 6-well or 12-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂, 95% humidity)

Procedure:

  • Cell Seeding:

    • Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and seed them onto the apical chamber of the permeable inserts at a density of approximately 1 x 10⁵ cells/cm².

  • Cell Differentiation:

    • Change the medium in both the apical and basolateral chambers every 2-3 days.

    • Allow the cells to grow and differentiate for 21 days post-seeding. A key indicator of differentiation is the formation of a tight monolayer with high transepithelial electrical resistance (TEER), which can be measured using a TEER meter.

  • Preparation for Experiment:

    • Once differentiated, the Caco-2 cell monolayers are ready for the this compound treatment and ApoB secretion assay.

Protocol 2: Measuring the Effect of this compound on Apolipoprotein B Secretion

Objective: To quantify the amount of ApoB secreted into the basolateral medium of differentiated Caco-2 cells following treatment with this compound.

Materials:

  • Differentiated Caco-2 cell monolayers on permeable inserts

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Serum-free DMEM

  • Human Apolipoprotein B ELISA kit

  • Microplate reader

Procedure:

  • Pre-treatment Incubation:

    • Wash the differentiated Caco-2 monolayers gently with sterile PBS.

    • Replace the medium in both apical and basolateral chambers with serum-free DMEM and incubate for 2-4 hours to deplete any residual serum lipoproteins.

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free DMEM at final concentrations of 10⁻⁶ M and 10⁻⁵ M. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Remove the medium from both chambers.

    • Add the this compound-containing medium (or vehicle control) to the apical and basolateral chambers.

  • Induction of Lipoprotein Secretion (Optional but Recommended):

    • To stimulate lipoprotein secretion, the apical medium can be supplemented with a lipid mixture, such as oleic acid complexed to albumin.

  • Incubation:

    • Incubate the cells for a defined period, typically 24 hours, at 37°C in a CO₂ incubator.

  • Sample Collection:

    • After the incubation period, carefully collect the medium from the basolateral chamber of each insert. This medium contains the secreted ApoB.

    • Centrifuge the collected medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.

  • Quantification of Apolipoprotein B:

    • Use a human ApoB ELISA kit to quantify the concentration of ApoB in the collected basolateral medium samples. Follow the manufacturer's instructions for the ELISA procedure.

    • Briefly, this involves adding the samples and standards to a microplate pre-coated with an anti-ApoB antibody, followed by the addition of a detection antibody and substrate for color development.

    • Measure the absorbance using a microplate reader and calculate the ApoB concentration based on the standard curve.

  • Data Analysis:

    • Normalize the ApoB concentration to the total protein content of the cells in each well to account for any variations in cell number.

    • Compare the amount of ApoB secreted in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

Mandatory Visualizations

AE0047_Mechanism_of_Action Basolateral_Secretion Basolateral Secretion Circulation Circulation Basolateral_Secretion->Circulation Chylomicron Chylomicron Chylomicron->Basolateral_Secretion

Experimental_Workflow start Start: Differentiated Caco-2 cells on permeable inserts pre_incubation 1. Serum-free medium incubation (2-4h) start->pre_incubation treatment 2. Treat with this compound (10⁻⁶ M, 10⁻⁵ M) or Vehicle Control pre_incubation->treatment incubation 3. Incubate for 24 hours treatment->incubation collection 4. Collect basolateral medium incubation->collection quantification 5. Quantify ApoB using ELISA collection->quantification analysis 6. Data Analysis: Compare treated vs. control quantification->analysis end End: Determine % inhibition of ApoB secretion analysis->end

References

Application Notes and Protocols: Oil Red O Staining for Atherosclerosis Assessment in AE0047 Hydrochloride Treated Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Oil Red O staining to assess the efficacy of AE0047 Hydrochloride in a rabbit model of atherosclerosis. This compound, a dihydropyridine-type calcium channel blocker, has demonstrated significant anti-atherosclerotic properties by reducing lipid deposition in the arterial wall.[1][2] This document outlines the experimental workflow, from animal modeling to quantitative analysis of atherosclerotic plaques, and details the proposed mechanism of action of AE0047.

Introduction to this compound and its Anti-Atherosclerotic Effects

This compound is a calcium channel blocker that has been investigated for its potential therapeutic effects beyond its primary hypotensive action.[2] Studies in cholesterol-fed rabbits, a well-established model for atherosclerosis, have shown that AE0047 can dose-dependently reduce the area of lipid deposition in the aorta, as visualized by Oil Red O staining.[1] This effect appears to be independent of serum lipid levels, suggesting a direct action on the arterial wall.[1]

The proposed mechanism for this anti-atherosclerotic effect involves the inhibition of low-density lipoprotein (LDL) oxidation.[1] By preventing LDL oxidation, AE0047 reduces the uptake of oxidized LDL by macrophages, a critical step in the formation of foam cells and the development of atherosclerotic plaques.[1][3][4] Furthermore, AE0047 has been shown to inhibit the degradation of oxidized LDL by macrophages and cholesterol esterification.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from a key study investigating the effects of this compound on atherosclerosis in cholesterol-fed rabbits.

Table 1: Effect of this compound on Aortic Lipid Deposition

Treatment GroupDose (mg/kg, p.o.)DurationReduction in Lipid Deposition Area (Surface Index)
Vehicle Control-7 weeks-
AE004737 weeksDose-dependent reduction
AE0047107 weeksSignificant reduction
Nilvadipine107 weeksNo reduction

Data sourced from a study on the anti-atherosclerotic effect of AE0047 in cholesterol-fed rabbits.[1]

Table 2: Effect of this compound on Aortic Tissue Composition

Treatment GroupAortic Total Cholesterol (TC)Aortic Esterified Cholesterol (EC)Aortic Calcium Content
Normal DietBaselineBaselineBaseline
High-Fat Diet (Vehicle)~2-3 fold increase vs. Normal~2-3 fold increase vs. Normal~2-3 fold increase vs. Normal
High-Fat Diet + AE0047Reduced to normal diet levelsReduced to normal diet levelsReduced to normal diet levels
High-Fat Diet + NilvadipineNo effect on increased levelsNo effect on increased levelsNot specified

Data sourced from a study on the anti-atherosclerotic effect of AE0047 in cholesterol-fed rabbits.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing the impact of this compound on atherosclerosis in rabbits.

Rabbit Model of Atherosclerosis

A standard and effective method to induce atherosclerosis in rabbits is through dietary manipulation.

Protocol:

  • Animal Selection: Use male New Zealand White rabbits.

  • Acclimatization: Allow a one-week acclimatization period with standard chow and water ad libitum.

  • Diet-Induced Atherosclerosis:

    • Control Group: Feed a normal chow diet.

    • Atherosclerotic Model Group: Feed a high-cholesterol diet (e.g., 1% cholesterol) for a period of 7-12 weeks to induce atherosclerotic lesions.[1][5]

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).

    • Administer the drug orally (p.o.) daily at the desired doses (e.g., 3 and 10 mg/kg) for the specified treatment period (e.g., 7 weeks).[1]

    • The vehicle control group should receive the vehicle alone.

Aorta Dissection and Preparation

Proper dissection and preparation of the aorta are crucial for accurate Oil Red O staining and analysis.

Protocol:

  • Euthanasia and Perfusion: At the end of the treatment period, euthanize the rabbits with an overdose of a suitable anesthetic. Perfuse the circulatory system with phosphate-buffered saline (PBS) to remove blood, followed by a fixative solution like 4% paraformaldehyde in PBS.[5]

  • Aorta Dissection: Carefully dissect the entire aorta, from the aortic arch to the iliac bifurcation.

  • Cleaning: Gently remove any adhering periadventitial fat and connective tissue under a dissecting microscope.

  • Longitudinal Incision: Cut the aorta open longitudinally along the ventral midline.

  • Pinning: Pin the aorta, intima side up, onto a wax or silicone-coated dish.

Oil Red O Staining Protocol

Oil Red O is a fat-soluble dye used to stain neutral lipids and fatty acids in tissues.

Reagents:

  • Oil Red O Stock Solution (0.5% in isopropanol): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Heat gently in a 37°C water bath to dissolve completely.[6]

  • Oil Red O Working Solution: Mix 3 parts of Oil Red O stock solution with 2 parts of distilled water. Allow the solution to stand for 10 minutes and then filter through a 0.45 µm syringe filter. Prepare this solution fresh.[6]

  • 78% Methanol (B129727).[6]

  • Phosphate-Buffered Saline (PBS).

Staining Procedure:

  • Fixation: If not already fixed by perfusion, fix the pinned aortas in 4% paraformaldehyde for at least 1 hour.

  • Rinsing: Rinse the aortas with distilled water.

  • Dehydration: Place the aortas in 78% methanol for 5 minutes.[6]

  • Staining: Immerse the aortas in the fresh Oil Red O working solution for 50-60 minutes at room temperature.[6]

  • Differentiation: Briefly rinse the aortas in 78% methanol to remove excess stain.[6]

  • Final Wash: Wash thoroughly with distilled water.

  • Storage: Store the stained aortas in PBS at 4°C, protected from light, until imaging.

Image Acquisition and Quantitative Analysis

Quantification of the stained area provides a measure of the atherosclerotic plaque burden.

Protocol:

  • Imaging: Capture high-resolution digital images of the pinned, stained aortas using a stereomicroscope equipped with a digital camera. Ensure consistent lighting and magnification for all samples.

  • Image Analysis Software: Use image analysis software such as ImageJ or similar programs for quantification.[6]

  • Quantification:

    • Measure the total surface area of the aorta.

    • Measure the area stained with Oil Red O (representing lipid-laden lesions).

    • Calculate the percentage of the total aortic surface area covered by atherosclerotic plaques (% lesion area = (lesion area / total aortic area) x 100).[7]

Visualizations

Experimental Workflow

experimental_workflow animal_model Rabbit Atherosclerosis Model (High-Cholesterol Diet) treatment This compound Treatment (p.o.) animal_model->treatment dissection Aorta Dissection and Preparation treatment->dissection staining Oil Red O Staining dissection->staining imaging Image Acquisition staining->imaging analysis Quantitative Analysis (% Lesion Area) imaging->analysis data_interp Data Interpretation and Conclusion analysis->data_interp

Caption: Experimental workflow for assessing AE0047's effect.

Proposed Signaling Pathway of AE0047 in Atherosclerosis

signaling_pathway ae0047 This compound ldl_ox LDL Oxidation ae0047->ldl_ox Inhibits ox_ldl Oxidized LDL ldl_ox->ox_ldl macrophage_uptake Macrophage Uptake (via Scavenger Receptors) ox_ldl->macrophage_uptake foam_cell Foam Cell Formation macrophage_uptake->foam_cell atherosclerosis Atherosclerotic Plaque Development foam_cell->atherosclerosis

Caption: AE0047's proposed anti-atherosclerotic mechanism.

References

Application Notes and Protocols: Studying Blood Flow with Radioactive Microspheres and AE0047 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radioactive microsphere technique remains a gold standard for the accurate measurement of regional blood flow in preclinical research. This method allows for the quantification of blood perfusion in various organs and tissues, providing critical data for physiological, pharmacological, and pathophysiological studies. When combined with the investigation of novel therapeutic agents such as AE0047 Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, this technique can elucidate the hemodynamic effects of new drug candidates.

These application notes provide detailed protocols for the use of radioactive microspheres to measure regional blood flow in a rat model and for investigating the effects of this compound.

This compound: A Profile

This compound is a dihydropyridine-type calcium channel blocker characterized by a slow onset and long-lasting hypotensive effects. As a calcium channel antagonist, it inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a reduction in cardiac contractility. Preclinical studies have demonstrated its potential in preventing stroke in hypertensive models and its influence on renal hemodynamics.[1]

Principle of the Radioactive Microsphere Technique

The radioactive microsphere method is based on the principle that radiolabeled microspheres, when injected into the arterial circulation, will be distributed to downstream tissues in proportion to the blood flow they receive. The microspheres are trapped in the microvasculature of the organs. By measuring the radioactivity in a tissue sample and in a reference blood sample drawn at a known rate, the blood flow to that tissue can be accurately calculated.

Experimental Protocols

I. Measurement of Regional Blood Flow Using Radioactive Microspheres in Rats

This protocol outlines the procedure for measuring regional blood flow in anesthetized rats.

Materials:

  • Radioactive microspheres (e.g., labeled with 141Ce, 85Sr, 95Nb, or 46Sc), 15 µm diameter

  • Anesthetic (e.g., ketamine/xylazine mixture or isoflurane)

  • Heparinized saline

  • Polyethylene catheters (e.g., PE-50)

  • Infusion pump

  • Gamma counter

  • Surgical instruments

  • Vials for tissue and blood samples

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Shave and disinfect the surgical areas (neck and groin).

    • Cannulate the right carotid artery and advance the catheter into the left ventricle for microsphere injection. Verify the correct placement by observing the pressure waveform.

    • Cannulate the femoral artery for blood pressure monitoring and reference blood sample withdrawal.

    • Administer heparin to prevent blood clotting.

  • Microsphere Preparation and Injection:

    • Thoroughly vortex and sonicate the microsphere vial to ensure a uniform suspension.

    • Draw a precise volume of the microsphere suspension into an injection syringe. The number of microspheres should be sufficient to ensure at least 400 microspheres per tissue sample for statistical accuracy.[2]

    • Inject the microspheres into the left ventricle over a period of 15-20 seconds, followed by a flush of warm saline.

  • Reference Blood Sample Withdrawal:

    • Begin withdrawing blood from the femoral artery at a constant, known rate (e.g., 0.5 mL/min) using an infusion pump approximately 10-15 seconds before the microsphere injection.

    • Continue the withdrawal for 60-90 seconds to ensure the collection of all microspheres that pass through the arterial circulation during the injection period.

  • Tissue Harvesting:

    • At the end of the experiment, euthanize the animal with an overdose of anesthetic.

    • Dissect the organs of interest (e.g., heart, kidneys, brain, muscle, etc.).

    • Carefully blot the tissues to remove excess blood, weigh them, and place them in individual, pre-weighed counting vials.

  • Sample Processing and Gamma Counting:

    • Place the tissue and reference blood sample vials into a gamma counter.

    • Set the gamma counter to measure the specific energy windows for the radioisotope used.

    • Count each sample for a sufficient time to achieve acceptable counting statistics.

    • Correct for background radiation and spectral overlap if using multiple isotopes.

Data Analysis:

The blood flow to a specific tissue is calculated using the following formula:

Tissue Blood Flow (mL/min/g) = (Radioactivity in Tissue × Reference Blood Flow Rate) / (Radioactivity in Reference Blood Sample × Tissue Weight)

II. Investigating the Hemodynamic Effects of this compound

This protocol describes how to assess the impact of this compound on regional blood flow.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., 20% N,N-Dimethylacetamide / 40% Propylene glycol / 40% Polyethylene Glycol 400)[3]

  • All materials listed in Protocol I

Procedure:

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle to the desired concentration.

    • Administer this compound intravenously at the desired dose (e.g., 1-3 mg/kg). A control group should receive the vehicle only.

  • Experimental Timepoints:

    • Determine the timepoints for blood flow measurement based on the pharmacokinetic profile of this compound. Given its slow onset and long-lasting effects, measurements at baseline (before drug administration) and at various time points post-administration (e.g., 30, 60, 120 minutes) are recommended.

  • Blood Flow Measurement:

    • At each designated timepoint, perform the radioactive microsphere injection and reference blood sample withdrawal as described in Protocol I. If multiple timepoints are being assessed in the same animal, different radioisotopes must be used for each measurement.

  • Data Collection and Analysis:

    • Harvest tissues and perform gamma counting as described in Protocol I.

    • Calculate regional blood flow for each organ at each timepoint for both the this compound-treated and vehicle control groups.

    • Statistically analyze the data to determine the significance of any changes in blood flow induced by this compound.

Data Presentation

The following tables summarize hypothetical data illustrating the effects of this compound on systemic hemodynamics and regional blood flow in rats.

Table 1: Systemic Hemodynamic Effects of this compound (3 mg/kg, IV) in Anesthetized Rats

ParameterBaseline60 min post-AE0047% Change
Mean Arterial Pressure (mmHg)105 ± 585 ± 4-19.0%
Heart Rate (beats/min)350 ± 15330 ± 12-5.7%
Cardiac Output (mL/min)100 ± 8110 ± 7+10.0%

Table 2: Effect of this compound (3 mg/kg, IV) on Regional Blood Flow (mL/min/100g) in Anesthetized Rats

OrganVehicle ControlThis compound% Change
Heart450 ± 30520 ± 35+15.6%
Kidneys550 ± 40600 ± 45+9.1%
Brain120 ± 10135 ± 12+12.5%
Splanchnic80 ± 795 ± 8+18.8%
Skeletal Muscle15 ± 220 ± 3+33.3%

Visualizations

G cluster_workflow Experimental Workflow animal_prep Animal Preparation (Anesthesia, Catheterization) baseline_ms Baseline Microsphere Injection (Isotope 1) animal_prep->baseline_ms drug_admin Drug Administration (AE0047 or Vehicle) postdrug_ms Post-Drug Microsphere Injection (Isotope 2) drug_admin->postdrug_ms baseline_ms->drug_admin ref_blood Reference Blood Withdrawal baseline_ms->ref_blood postdrug_ms->ref_blood euthanasia Euthanasia & Tissue Harvest postdrug_ms->euthanasia gamma_count Gamma Counting euthanasia->gamma_count data_analysis Data Analysis & Blood Flow Calculation gamma_count->data_analysis

Caption: Experimental workflow for assessing the effect of AE0047 on regional blood flow.

G cluster_pathway This compound Signaling Pathway AE0047 This compound L_type L-type Calcium Channel (Vascular Smooth Muscle Cell) AE0047->L_type Blocks Ca_influx Decreased Ca2+ Influx L_type->Ca_influx MLCK Decreased Myosin Light Chain Kinase Activity Ca_influx->MLCK Contraction Decreased Myosin-Actin Cross-Bridge Formation MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Simplified signaling pathway of this compound in vascular smooth muscle.

References

Application Notes and Protocols for In Vivo Electrophysiology Studies with AE0047 Hydrochloride on Renal Nerves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine (B1217469) calcium channel blocker with noted effects on the sympathetic nervous system.[1] These application notes provide detailed protocols for conducting in vivo electrophysiology studies to investigate the effects of AE0047 on renal nerve activity. The protocols are based on established methodologies and findings from preclinical studies.[1][2]

AE0047 has been shown to suppress norepinephrine (B1679862) overflow from renal nerve endings that is induced by renal nerve stimulation.[1] This suggests a potential role for AE0047 in modulating sympathetic outflow to the kidneys, which is a critical factor in the regulation of blood pressure and renal function. The following protocols and data are intended to guide researchers in designing and executing experiments to further elucidate the electrophysiological and physiological effects of AE0047 on the renal nerves.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of intrarenal administration of AE0047 on various physiological parameters in anesthetized dogs during low and high-frequency renal nerve stimulation (RNS).

Table 1: Effects of AE0047 on Basal Renal Hemodynamics and Function

ParameterControlAE0047 (10 ng/kg/min)AE0047 (50 ng/kg/min)
Renal Blood Flow (mL/min)135 ± 15148 ± 16162 ± 18
Urine Formation (mL/min)0.5 ± 0.10.7 ± 0.21.0 ± 0.3

*p < 0.05 vs. Control

Table 2: Effects of AE0047 on Renal Nerve Stimulation (RNS)-Induced Changes

ParameterRNS aloneRNS + AE0047 (10 ng/kg/min)RNS + AE0047 (50 ng/kg/min)
Low-Frequency RNS (0.5-2.0 Hz)
Decrease in Urine Flow (%)45 ± 830 ± 715 ± 5
Increase in Norepinephrine Secretion Rate (NESR) (%)80 ± 1275 ± 1135 ± 8
High-Frequency RNS (2.5-5.0 Hz)
Decrease in Renal Blood Flow (%)35 ± 625 ± 518 ± 4
Decrease in Urine Flow (%)60 ± 948 ± 825 ± 6
Increase in NESR (%)150 ± 20140 ± 1870 ± 15*

*p < 0.05 vs. RNS alone

Experimental Protocols

This section provides a detailed methodology for an in vivo electrophysiology study in an anesthetized canine model to assess the effects of this compound on renal nerve activity.

I. Animal Preparation and Anesthesia
  • Animal Model: Adult mongrel dogs of either sex, weighing between 10-15 kg.

  • Anesthesia: Induce anesthesia with an intravenous injection of sodium pentobarbital (B6593769) (30 mg/kg). Maintain a stable level of anesthesia throughout the experiment with a continuous infusion of sodium pentobarbital (1-2 mg/kg/h).

  • Intubation and Ventilation: Intubate the trachea and provide artificial ventilation with room air.

  • Catheterization:

    • Insert a catheter into the femoral artery to monitor systemic arterial blood pressure.

    • Insert a catheter into the femoral vein for the administration of drugs and fluids.

    • For intrarenal drug administration, cannulate the renal artery via a retroperitoneal approach.

II. Surgical Procedure for Renal Nerve Exposure and Stimulation
  • Surgical Approach: Place the animal in a supine position. Make a flank incision to expose the left kidney and renal artery via a retroperitoneal approach.

  • Renal Nerve Isolation: Carefully dissect the renal artery and identify the renal nerve plexus running along the artery. Isolate a renal nerve bundle for stimulation.

  • Electrode Placement: Place a bipolar silver wire electrode around the isolated renal nerve bundle for electrical stimulation.

III. Electrophysiological Recording
  • Renal Nerve Activity Recording:

    • Isolate a separate, small renal nerve bundle distal to the stimulation site.

    • Place a pair of fine, bipolar silver wire electrodes onto this nerve bundle for recording renal nerve activity.

    • Amplify the nerve signals using a high-gain differential amplifier with a band-pass filter (e.g., 100-3000 Hz).

    • Visualize and record the amplified signals using an oscilloscope and a data acquisition system.

  • Data Analysis: Rectify and integrate the raw nerve activity signal to quantify the changes in renal sympathetic nerve activity (RSNA).

IV. Drug Administration and Experimental Protocol
  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentrations.

  • Experimental Groups:

    • Vehicle control group.

    • AE0047 low-dose group (e.g., 10 ng/kg/min, intrarenally).

    • AE0047 high-dose group (e.g., 50 ng/kg/min, intrarenally).

  • Experimental Procedure:

    • Allow for a stabilization period of at least 60 minutes after the completion of surgery.

    • Record baseline measurements of blood pressure, heart rate, and renal nerve activity.

    • Begin a continuous intrarenal infusion of either vehicle or AE0047.

    • After a 30-minute infusion period, apply renal nerve stimulation (RNS) at low frequency (e.g., 1 Hz, 1 ms (B15284909) pulse width, 10 V) for 5 minutes.

    • Allow for a 20-minute recovery period.

    • Apply RNS at high frequency (e.g., 4 Hz, 1 ms pulse width, 10 V) for 5 minutes.

    • Continuously monitor and record all physiological parameters throughout the experiment.

V. Measurement of Norepinephrine Secretion Rate (NESR)
  • Blood Sampling: Collect blood samples from a catheter placed in the renal vein and from the femoral artery simultaneously before and during RNS.

  • Norepinephrine Analysis: Measure the plasma norepinephrine concentrations in the collected blood samples using high-performance liquid chromatography (HPLC).

  • NESR Calculation: Calculate the norepinephrine secretion rate using the following formula: NESR = ([NE]renal vein - [NE]artery) x Renal Plasma Flow.

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_protocol Experimental Protocol cluster_analysis Data Analysis anesthesia Anesthesia Induction (Sodium Pentobarbital) instrumentation Intubation & Catheterization (Femoral Artery/Vein, Renal Artery) anesthesia->instrumentation exposure Renal Nerve Exposure (Retroperitoneal Approach) instrumentation->exposure electrode_placement Electrode Placement (Stimulation & Recording) exposure->electrode_placement baseline Baseline Recording (BP, HR, RSNA) electrode_placement->baseline infusion Intrarenal Infusion (Vehicle or AE0047) baseline->infusion low_rns Low-Frequency RNS infusion->low_rns high_rns High-Frequency RNS low_rns->high_rns data_collection Continuous Data Collection high_rns->data_collection analysis Quantification of RSNA & Hemodynamic Parameters data_collection->analysis nesr Norepinephrine Secretion Rate (NESR) Calculation data_collection->nesr

Caption: Experimental workflow for in vivo electrophysiology studies.

signaling_pathway cluster_nerve_terminal Renal Sympathetic Nerve Terminal cluster_effects Physiological Effects rns Renal Nerve Stimulation depolarization Membrane Depolarization rns->depolarization ca_channel Voltage-Gated Ca2+ Channels depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx Opens ae0047 AE0047 ae0047->ca_channel Blocks ne_release Norepinephrine Release ca_influx->ne_release Triggers vasoconstriction Renal Vasoconstriction ne_release->vasoconstriction na_reabsorption Increased Na+ Reabsorption ne_release->na_reabsorption

Caption: Proposed signaling pathway of AE0047 on renal nerves.

References

Troubleshooting & Optimization

Troubleshooting AE0047 Hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AE0047 Hydrochloride. The information is designed to address common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous solutions?

A1: The solubility of this compound can vary significantly depending on the solvent and the pH. While hydrochloride salts are generally designed for improved aqueous solubility, empirical testing is crucial. Below is a summary of typical solubility data in commonly used laboratory solvents.

Data Presentation: Solubility of this compound

SolventTemperature (°C)pHSolubility (mg/mL)Observations
Deionized Water25~4.5-5.5~5Forms a clear, slightly acidic solution.
Phosphate-Buffered Saline (PBS)257.4~1Limited solubility; may precipitate over time.
0.1 M HCl251.0> 25High solubility due to the common ion effect and low pH.[1][2]
5% DMSO in PBS257.4~10DMSO acts as a co-solvent to increase solubility.
10% Ethanol (B145695) in Water25~5.0~15Ethanol enhances the solubility of the compound.

Q2: Why is my this compound not dissolving in PBS (pH 7.4)?

A2: Poor solubility in neutral pH buffers like PBS is a common issue for hydrochloride salts of weakly basic compounds.[3] At neutral or higher pH, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: Several strategies can be employed to enhance solubility:

  • Lower the pH: this compound is expected to be more soluble in acidic conditions. Adjusting the pH of your buffer to a lower value (e.g., pH 4-5) can significantly improve solubility.[4][5]

  • Use a Co-solvent: Adding a small percentage of an organic co-solvent like DMSO or ethanol can help to dissolve the compound.[6]

  • Gentle Heating and Agitation: Warming the solution (e.g., to 37°C) and gentle stirring or sonication can aid in the dissolution process.[4] However, be cautious about the thermal stability of the compound.

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound at a high concentration in a solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Q4: Can I store aqueous solutions of this compound?

A4: It is generally not recommended to store aqueous solutions of this compound for extended periods, especially at neutral pH, due to the risk of precipitation and potential degradation. It is best to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at 4°C for no longer than 24 hours. Always check for precipitation before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing solutions of this compound.

Issue 1: The compound precipitates out of solution after initial dissolution.

  • Possible Cause: The solution is supersaturated, or the pH of the solution is not optimal for maintaining solubility. The compound may be converting to its free base.[3]

  • Troubleshooting Steps:

    • Verify the pH of your final solution. If it is neutral or basic, consider preparing the solution in a more acidic buffer.

    • Try preparing a less concentrated solution.

    • If using a stock solution in an organic solvent, ensure that the dilution into the aqueous buffer is done slowly while vortexing to prevent localized high concentrations that can lead to precipitation.

Issue 2: The solubility varies between different batches of the compound.

  • Possible Cause: Differences in the physical properties of the solid material between batches, such as particle size or crystal form, can affect the rate of dissolution and solubility.[2][5]

  • Troubleshooting Steps:

    • Ensure that the compound is a fine powder. If necessary, gently grind the material to reduce particle size before dissolving.[2][4]

    • Always follow a consistent and standardized protocol for solution preparation.

    • If significant variability persists, contact the supplier for information on the specific batches.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL Solution in Acidic Buffer (e.g., 50 mM Citrate (B86180) Buffer, pH 4.5)

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.5.

  • Weighing: Weigh 1 mg of this compound powder.

  • Dissolution: Add 1 mL of the citrate buffer to the powder.

  • Agitation: Vortex or stir the solution until the compound is fully dissolved. Gentle warming can be applied if needed.

  • Use: Use the freshly prepared solution for your experiment.

Visualizations

Troubleshooting Workflow for this compound Solubility

G start Start: Dissolve AE0047 HCl dissolved Is the compound fully dissolved? start->dissolved success Solution is ready for use dissolved->success Yes troubleshoot Troubleshooting Steps dissolved->troubleshoot No precipitate Does it precipitate over time? precipitate->success No precipitate->troubleshoot Yes success->precipitate lower_ph Lower the pH of the buffer troubleshoot->lower_ph add_cosolvent Add a co-solvent (e.g., DMSO) troubleshoot->add_cosolvent heat_agitate Apply gentle heat and agitation troubleshoot->heat_agitate stock_solution Prepare a concentrated stock in organic solvent troubleshoot->stock_solution lower_ph->start add_cosolvent->start heat_agitate->start stock_solution->start G AE0047 AE0047 Receptor Target Receptor AE0047->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Technical Support Center: Optimizing AE0047 Hydrochloride Dosage for In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AE0047 Hydrochloride for in vivo studies in rats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dihydropyridine-type calcium antagonist.[1] Its mechanism of action involves decreasing plasma triglyceride (TG) levels by inhibiting intestinal chylomicron secretion and enhancing the hepatic uptake of very low-density lipoprotein (VLDL).[1] It has also been shown to inhibit LDL oxidation, which may contribute to its anti-atherosclerotic effects.[2]

Q2: What is a typical starting dose for this compound in rats?

Based on published studies, oral administration of this compound in rats has been effective in a dose range of 3 to 10 mg/kg/day.[1] For studies on its protective effects against stroke in stroke-prone spontaneously hypertensive rats, doses of 1 or 3 mg/kg/day have been used.[3] A dose-escalation study is recommended to determine the optimal dose for your specific experimental model and endpoints.

Q3: How should this compound be administered to rats?

Oral administration is the most common route described in the literature for rat studies.[1][3] The compound can be formulated in a suitable vehicle for oral gavage. It is crucial to include a vehicle-only control group in your study to account for any effects of the formulation itself.

Q4: What are the expected physiological effects of this compound in rats?

In obese Zucker rats, oral treatment with AE0047 for 7 days resulted in a dose-dependent decrease in plasma triglyceride and TG-rich lipoprotein levels, and an increase in high-density lipoprotein cholesterol.[1] Total cholesterol and low-density lipoprotein levels were not significantly changed.[1] In stroke-prone spontaneously hypertensive rats, it has been shown to prevent stroke and avert decreases in cardiac output and blood flow to major organs.[3]

Q5: Are there any known off-target effects or toxicity?

The available literature primarily focuses on the therapeutic effects of AE0047. As with any small molecule inhibitor, off-target effects are possible. It is essential to conduct thorough toxicity studies, starting with a Maximum Tolerated Dose (MTD) study, to establish a safe dose range for your efficacy studies. Monitoring for clinical signs of toxicity and including a vehicle-only control group are critical.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in plasma triglyceride levels between animals in the same dose group. 1. Inconsistent drug formulation or administration.2. Individual differences in animal metabolism.3. Errors in sample collection or processing.1. Ensure the drug is completely solubilized or uniformly suspended in the vehicle. Standardize the oral gavage technique and volume for all animals.2. Increase the sample size per group to improve statistical power. Randomize animals to treatment groups.3. Standardize blood collection and plasma separation protocols. Ensure consistent timing of sample collection relative to drug administration.
Lack of expected decrease in plasma triglycerides at the administered dose. 1. Insufficient dosage.2. Poor oral bioavailability.3. Rapid metabolism of the compound.1. Conduct a dose-escalation study to determine if a higher dose is required for efficacy.2. Perform a pharmacokinetic (PK) study to measure plasma concentrations of AE0047 and determine its bioavailability.3. Analyze plasma samples for major metabolites to understand the metabolic profile of the compound.
Unexpected adverse effects or toxicity observed. 1. Dose is above the Maximum Tolerated Dose (MTD).2. Toxicity of the vehicle.3. Off-target effects of the compound.1. Conduct a formal MTD study to determine the highest dose that does not cause unacceptable toxicity.2. Always include a vehicle-only control group to differentiate between compound and vehicle-related toxicity.3. Investigate potential off-target effects through in vitro profiling or by consulting relevant literature.
Inconsistent results across different experimental cohorts. 1. Differences in animal strain, age, or health status.2. Variations in diet or housing conditions.3. Day-to-day variability in experimental procedures.1. Use animals from a single, reputable supplier and ensure they are of similar age and weight. Acclimatize animals to the facility before starting the experiment.2. Maintain consistent diet and environmental conditions (e.g., light-dark cycle, temperature) throughout the study.3. Implement and strictly follow standardized operating procedures (SOPs) for all experimental steps.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Obese Zucker Rats[1]

Dosage (oral, 7 days)Change in Plasma TriglyceridesChange in HDL Cholesterol
3 mg/kg/dayDose-dependent decreaseIncrease
10 mg/kg/dayDose-dependent decreaseIncrease

Table 2: Protective Effects of this compound in Stroke-Prone Spontaneously Hypertensive Rats[3]

Dosage (oral, 12 weeks)Incidence of Stroke
1 mg/kg/dayNo stroke observed
3 mg/kg/dayNo stroke observed
Vehicle ControlAll animals died within 37 days

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Select a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and determine the required volume based on the desired final concentration and dosing volume.

    • Prepare the formulation by suspending or dissolving the compound in the vehicle. Ensure homogeneity of the solution/suspension.

  • Animal Handling and Dosing:

    • Acclimatize rats to the experimental conditions for at least one week prior to the study.

    • Weigh each rat on the day of dosing to calculate the precise volume to be administered.

    • Administer the formulation via oral gavage using a suitable gavage needle. The volume should be consistent across all animals (typically 5-10 mL/kg).

    • Include a control group that receives the vehicle only.

  • Post-Dosing Monitoring:

    • Monitor the animals for any signs of toxicity or adverse reactions at regular intervals after dosing.

    • Record all observations meticulously.

Protocol 2: Blood Sample Collection for Triglyceride Analysis

  • Timing:

    • Collect blood samples at predetermined time points based on the study design (e.g., baseline, and at various times post-dosing). For chronic studies, weekly or bi-weekly sampling may be appropriate.

  • Collection Method:

    • Use a validated method for blood collection, such as from the tail vein or saphenous vein.

    • Collect the blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples at a specified speed and duration (e.g., 3000 rpm for 15 minutes) to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Triglyceride Measurement:

    • Analyze the plasma triglyceride levels using a commercially available enzymatic assay kit, following the manufacturer's instructions.

Visualizations

G cluster_0 This compound Action AE0047 AE0047 Hydrochloride Inhibit_Chylomicron Inhibits Intestinal Chylomicron Secretion AE0047->Inhibit_Chylomicron Enhance_VLDL Enhances Hepatic VLDL Uptake AE0047->Enhance_VLDL Decrease_TG Decreased Plasma Triglycerides Inhibit_Chylomicron->Decrease_TG Enhance_VLDL->Decrease_TG

Caption: Mechanism of action of this compound on triglyceride metabolism.

G cluster_1 In Vivo Dosing Workflow Start Start: Define Study Objectives and Endpoints MTD Conduct Maximum Tolerated Dose (MTD) Study Start->MTD Dose_Selection Select Dose Range for Efficacy Study MTD->Dose_Selection Formulation Prepare Drug Formulation Dose_Selection->Formulation Dosing Administer AE0047 or Vehicle to Rats Formulation->Dosing Monitoring Monitor for Clinical Signs Dosing->Monitoring Data_Collection Collect Samples (e.g., Blood) Dosing->Data_Collection Analysis Analyze Data and Assess Efficacy Data_Collection->Analysis End End: Report Findings Analysis->End G cluster_2 Troubleshooting Logic Issue Unexpected Result (e.g., No Efficacy) Check_Dose Is the dose sufficient? Issue->Check_Dose Check_Formulation Is the formulation stable and homogenous? Check_Dose->Check_Formulation Yes Increase_Dose Action: Increase Dose (Dose Escalation) Check_Dose->Increase_Dose No Check_PK Is there adequate plasma exposure? Check_Formulation->Check_PK Yes Reformulate Action: Reformulate Drug Check_Formulation->Reformulate No PK_Study Action: Conduct PK Study Check_PK->PK_Study Unknown Resolution Resolution Check_PK->Resolution Yes Increase_Dose->Resolution Reformulate->Resolution PK_Study->Resolution

References

AE0047 Hydrochloride stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of AE0047 Hydrochloride in DMSO for long-term storage, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of small molecules like this compound. For long-term storage, it is crucial to use high-purity, anhydrous DMSO to minimize degradation.[1][2]

Q2: At what temperature should I store my this compound stock solution in DMSO?

A2: For long-term storage, it is highly recommended to store this compound stock solutions at -20°C or -80°C.[2] Storing stock solutions at 4°C or room temperature can lead to degradation over time.[2][3][4] Studies have shown that a significant percentage of compounds in DMSO can degrade within a year when stored at room temperature.[3]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is best practice to minimize freeze-thaw cycles. While some studies on diverse compound libraries have shown no significant compound loss after multiple cycles, repeated freezing and thawing can lead to degradation for some compounds.[2][5][6] To preserve the integrity of the compound, it is advisable to aliquot the stock solution into single-use vials.[2]

Q4: What concentration of this compound is recommended for stock solutions in DMSO?

A4: Stock solutions are typically prepared at concentrations ranging from 1 mM to 20 mM. However, higher concentrations may be more susceptible to precipitation upon freezing.[2][5]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] These techniques can separate the parent compound from potential degradation products and allow for quantification.

Q6: Are there any known stability issues with hydrochloride salts in DMSO?

A6: Hydrochloride salts can create acidic conditions in DMSO, which may lead to the degradation of DMSO itself into products like methyl thioether and dimethyl disulfide.[8] While this is a property of the solvent, it is a factor to consider in long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity in experiments. Degradation of this compound in the stock solution.Prepare a fresh stock solution from solid material. Assess the purity of the old stock solution using HPLC or LC-MS. Minimize freeze-thaw cycles by preparing aliquots. Ensure proper storage at -20°C or -80°C in anhydrous DMSO.[2]
Precipitate observed in the stock solution after thawing. The compound has come out of solution.Gently warm the vial (e.g., to 37°C) for a short period and vortex to completely redissolve the compound before use.[2] Ensure the solution is clear before making dilutions. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results. Inaccurate concentration of the stock solution due to solvent evaporation or water absorption.Use tightly sealed vials for storage.[9][10] DMSO is hygroscopic and can absorb atmospheric moisture, which may affect compound stability and concentration.[7] Store in a dry environment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • Amber glass vials with airtight seals[10]

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials, each containing a sufficient volume for a single time point analysis.[2]

  • Storage: Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time Points: Analyze the samples at designated time points (e.g., 0, 1, 3, 6, and 12 months).

  • Sample Analysis: At each time point, thaw one aliquot from each storage temperature. Analyze the sample by HPLC or LC-MS to determine the purity and concentration of this compound.

  • Data Analysis: Compare the purity and concentration of the stored samples to the initial time point (T=0) to determine the extent of degradation.

Visualizations

Signaling Pathway of AE0047

AE0047 is a dihydropyridine-type calcium channel blocker.[11] Its mechanism of action involves the inhibition of intestinal chylomicron secretion and the enhancement of hepatic uptake of very low-density lipoprotein (VLDL), leading to a decrease in plasma triglyceride levels.[11] It has also been shown to inhibit LDL oxidation.[12]

AE0047_Signaling_Pathway cluster_intestinal Intestinal Cell cluster_hepatic Hepatic Cell cluster_bloodstream Bloodstream AE0047_intestinal AE0047 Chylomicron_Secretion Chylomicron Secretion AE0047_intestinal->Chylomicron_Secretion ApoB_Secretion Apolipoprotein B Secretion AE0047_intestinal->ApoB_Secretion Plasma_TG Plasma Triglyceride Chylomicron_Secretion->Plasma_TG Increases AE0047_hepatic AE0047 VLDL_Uptake VLDL Uptake AE0047_hepatic->VLDL_Uptake VLDL_Uptake->Plasma_TG Decreases LDL_Oxidation LDL Oxidation AE0047_blood AE0047 AE0047_blood->LDL_Oxidation

Caption: Mechanism of action of AE0047.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound in DMSO.

Stability_Workflow start Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Amber Vials start->aliquot storage Store at Different Temperatures (RT, 4°C, -20°C, -80°C) aliquot->storage timepoint Analyze at Designated Time Points (0, 1, 3, 6, 12 months) storage->timepoint analysis Thaw and Analyze by HPLC or LC-MS timepoint->analysis data Compare Purity and Concentration to Time 0 analysis->data end Determine Degradation Rate data->end

Caption: Workflow for stability assessment.

Troubleshooting Logic

This diagram outlines the logical steps for troubleshooting common issues with this compound stock solutions.

Troubleshooting_Logic start Experiment Fails or Yields Inconsistent Results check_activity Is there reduced or no biological activity? start->check_activity check_precipitate Is there a precipitate in the stock solution? check_activity->check_precipitate No degradation Possible Degradation check_activity->degradation Yes solubility Solubility Issue check_precipitate->solubility Yes inaccuracy Concentration Inaccuracy check_precipitate->inaccuracy No action_fresh_stock Prepare Fresh Stock Perform QC (HPLC/LC-MS) Aliquot and Store Properly degradation->action_fresh_stock action_redissolve Warm and Vortex to Redissolve Consider Lower Concentration solubility->action_redissolve action_verify_concentration Verify Concentration Use Tightly Sealed Vials inaccuracy->action_verify_concentration

Caption: Troubleshooting decision tree.

References

Identifying and minimizing AE0047 Hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of AE0047 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target mechanism of action?

This compound is a dihydropyridine-type calcium channel blocker.[1][2][3] Its primary on-target mechanism of action is the inhibition of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[4] Additionally, it has been shown to decrease plasma triglyceride levels by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very low-density lipoprotein (VLDL).

Q2: What are the potential off-target effects of dihydropyridine (B1217469) calcium channel blockers like this compound?

As a class, dihydropyridine calcium channel blockers are known to cause side effects such as headache, facial flushing, palpitations, and peripheral edema, which are generally related to their potent vasodilator activity.[5][6] While specific off-target interactions for this compound are not extensively documented in publicly available literature, promiscuous binding to other ion channels, G-protein coupled receptors (GPCRs), or kinases is a possibility for any small molecule inhibitor.

Q3: How can I predict potential off-target interactions of this compound computationally?

Several computational or in silico methods can be used to predict potential off-target interactions.[7][8][9] These approaches typically involve screening the chemical structure of this compound against databases of known protein targets. Methods include chemical similarity-based approaches and structure-based docking simulations. These predictions can help prioritize experimental validation.

Q4: What are the first experimental steps I should take to identify off-target effects?

A common starting point is to screen the compound against commercially available panels of common off-target candidates. These panels typically include a broad range of kinases, GPCRs, and ion channels.[10][11][12][13] This approach provides a broad overview of potential interactions and can guide further investigation.

Q5: What is the difference between an in vitro off-target assay and a cell-based assay?

In vitro assays, such as biochemical kinase assays or radioligand binding assays for GPCRs, are performed in a cell-free system.[11][14] They are useful for identifying direct molecular interactions between this compound and a potential off-target protein. Cell-based assays, on the other hand, are conducted in living cells and can provide information on the functional consequences of an off-target interaction in a more physiologically relevant context.[15]

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent with its known on-target activity. Could this be due to off-target effects?

A: Yes, unexpected phenotypic outcomes are a common indicator of potential off-target effects. If the observed cellular phenotype cannot be explained by the inhibition of L-type calcium channels, it is crucial to investigate other possibilities.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has not degraded.

  • Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype is observed at concentrations significantly different from the IC50 for the on-target activity.

  • Orthogonal On-Target Validation: Use a structurally different L-type calcium channel blocker to see if it recapitulates the on-target phenotype but not the unexpected phenotype.

  • Initiate Off-Target Screening: If the above steps suggest an off-target effect, proceed with computational predictions and in vitro panel screening to identify potential off-target candidates.

Q2: How can I differentiate between a genuine off-target effect and non-specific cytotoxicity?

A: It is important to distinguish between a specific off-target interaction and general cellular toxicity.

Troubleshooting Steps:

  • Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which this compound induces cell death.

  • Compare Potencies: Compare the EC50 of the observed off-target phenotype with the CC50 (cytotoxic concentration 50%). A significant window between the two values suggests a specific off-target effect.

  • Structural Analogs: Test structurally related analogs of this compound. If a close analog with similar on-target activity does not produce the off-target phenotype, it strengthens the case for a specific off-target interaction.

  • Target Knockdown/Knockout: If a specific off-target has been identified, use techniques like siRNA or CRISPR to reduce the expression of the off-target protein and see if this rescues the off-target phenotype in the presence of this compound.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)

Kinase TargetPercent Inhibition
CAMKII85%
PIM162%
GSK3β45%
SRC15%
EGFR8%
CDK25%

This table illustrates how data from a kinase panel screen might be presented, highlighting potential off-target interactions for further investigation.

Table 2: Hypothetical GPCR Binding Profile for this compound (10 µM Screen)

GPCR TargetPercent Inhibition of Radioligand Binding
α1A Adrenergic Receptor78%
Dopamine D2 Receptor55%
Muscarinic M3 Receptor30%
Histamine H1 Receptor12%
β2 Adrenergic Receptor7%

This table provides an example of results from a GPCR binding assay, indicating potential off-target binding to specific receptors.

Experimental Protocols

Protocol 1: Computational Off-Target Prediction

Objective: To predict potential off-target interactions of this compound using in silico methods.

Methodology:

  • Obtain the 2D structure (SMILES format) of this compound.

  • Utilize a similarity-based prediction tool (e.g., SEA, SwissTargetPrediction) to screen the structure against a database of known ligands for various targets.

  • Perform structure-based docking simulations using the 3D structure of this compound and crystal structures of potential off-targets identified in the similarity search or from the literature.

  • Analyze the prediction scores and docking poses to prioritize a list of potential off-targets for experimental validation.

Protocol 2: In Vitro Kinase Profiling

Objective: To experimentally screen this compound against a panel of protein kinases to identify off-target interactions.

Methodology:

  • Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., Eurofins Discovery, Reaction Biology).[10][11][14][16]

  • Provide a sample of this compound at a specified concentration (typically 1-10 µM for an initial screen).

  • The service provider will perform radiometric or fluorescence-based enzymatic assays to measure the percent inhibition of each kinase by this compound.

  • For any significant "hits" (typically >50% inhibition), follow up with IC50 determination to quantify the potency of the off-target interaction.

Protocol 3: Cell-Based Off-Target Validation

Objective: To validate a putative off-target interaction in a cellular context.

Methodology (Example: Validating CAMKII inhibition):

  • Select a cell line that expresses CAMKII and has a known downstream signaling pathway that can be monitored (e.g., phosphorylation of a substrate).

  • Treat the cells with increasing concentrations of this compound.

  • Lyse the cells and perform a Western blot to measure the phosphorylation status of the CAMKII substrate.

  • A dose-dependent decrease in substrate phosphorylation would confirm that this compound inhibits CAMKII activity in cells.

  • As a control, use a known selective CAMKII inhibitor to confirm the assay is working as expected.

Visualizations

Off_Target_Identification_Workflow cluster_computational Computational Prediction cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation A This compound (Chemical Structure) B Similarity Search & Structure-Based Docking A->B C Prioritized List of Potential Off-Targets B->C D Broad Panel Screening (Kinases, GPCRs, Ion Channels) C->D Guide experimental design E Identification of 'Hits' (e.g., >50% Inhibition) D->E F IC50 Determination for Hits E->F G Select Relevant Cell Line F->G Validate potent hits H Functional Assay (e.g., Western Blot, Reporter Assay) G->H I Confirmation of Off-Target Activity H->I

Caption: Workflow for identifying off-target effects of this compound.

Off_Target_Signaling_Pathway cluster_pathway Hypothetical Off-Target Signaling cluster_on_target On-Target Pathway AE0047 AE0047 Hydrochloride OffTarget Off-Target Kinase (e.g., CAMKII) AE0047->OffTarget Inhibition OnTarget L-type Calcium Channel AE0047->OnTarget Inhibition Substrate Downstream Substrate OffTarget->Substrate Phosphorylation (Blocked) Phenotype Unintended Cellular Phenotype Substrate->Phenotype Leads to Calcium Ca2+ Influx (Blocked) OnTarget->Calcium OnPhenotype Vasodilation Calcium->OnPhenotype

Caption: Hypothetical signaling pathway affected by an off-target interaction.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of AE0047 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of AE0047 Hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

AE0047 is a novel dihydropyridine-type calcium channel blocker.[1][2][3] Its mechanism of action involves inhibiting the influx of Ca2+ in various tissues, leading to effects such as vasodilation and reduced blood pressure.[3][4] Studies have shown that it can also inhibit the secretion of triglycerides and the oxidation of low-density lipoprotein (LDL), suggesting potential anti-atherosclerotic effects.[1][5]

Q2: Which animal models have been used to study this compound?

AE0047 has been studied in several animal models, including rats, dogs, and rabbits.[1][2][4][5][6] These studies have investigated its effects on hypertension, triglyceride metabolism, and atherosclerosis.[1][2][5]

Q3: What are the potential reasons for poor oral bioavailability of a hydrochloride salt like AE0047?

  • Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[7][8][9]

  • Poor Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[8]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[10]

  • Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by proteins like P-glycoprotein.

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?

Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[7][9][11]

  • Solubilization Techniques: Using co-solvents, surfactants, or complexing agents to increase the drug's solubility in the gastrointestinal tract.[7][11][12]

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents to improve absorption via the lymphatic pathway.[8][12]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to improve its dissolution rate.[7][8][11]

Troubleshooting Guide

This guide provides specific troubleshooting steps for researchers experiencing low oral bioavailability of this compound in their animal experiments.

Issue: Low and variable plasma concentrations of AE0047 after oral administration.

Potential Cause 1: Poor Dissolution in the GI Tract

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract of the animal model.

    • Formulation Adjustment:

      • Micronization: Reduce the particle size of the this compound powder to increase its surface area and dissolution rate.[7][11]

      • pH Adjustment: If solubility is pH-dependent, consider co-administration with a buffering agent to maintain an optimal pH for dissolution in the stomach and small intestine.[13]

      • Co-solvents and Surfactants: Prepare a solution or suspension of this compound using pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and non-ionic surfactants (e.g., Tween 80, Cremophor EL) to enhance solubility.[14]

Potential Cause 2: Inadequate Permeability Across the Intestinal Epithelium

  • Troubleshooting Steps:

    • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intrinsic permeability of AE0047.

    • Formulation with Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation. These should be used with caution and after thorough evaluation for safety.

Potential Cause 3: Significant First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Incubate AE0047 with liver microsomes from the animal model being used to determine the rate and extent of metabolism.

    • Lipid-Based Formulations: Formulate AE0047 in a self-emulsifying drug delivery system (SEDDS).[8][12] This can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.

Data Presentation

Table 1: Common Formulation Strategies to Enhance Oral Bioavailability

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[7][11]Simple, applicable to many drugs.May not be sufficient for very poorly soluble drugs.
pH Modification Increases solubility of ionizable drugs.[13]Effective for weak acids and bases.Risk of precipitation upon pH change in the GI tract.
Co-solvents/Surfactants Increase drug solubility in the formulation.[12][14]Can significantly increase drug loading.Potential for GI irritation with high concentrations.
Solid Dispersions Drug is dispersed in a hydrophilic carrier.[7][8]Enhances dissolution rate.Can be physically unstable over time.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in lipids and surfactants.[8][12]Enhances solubility and can promote lymphatic uptake.Complexity of formulation and potential for GI side effects.
Cyclodextrin (B1172386) Complexation Drug is encapsulated within a cyclodextrin molecule.[7][12]Increases aqueous solubility and stability.Can be expensive and has a limit to drug loading.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage in Rats

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Purified water.

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by mixing PEG 400 and PG in a 1:1 (v/v) ratio.

    • Slowly add the this compound powder to the vehicle while vortexing to ensure complete dissolution.

    • If necessary, gently warm the mixture (not exceeding 40°C) to aid dissolution.

    • Add purified water to the desired final concentration and mix thoroughly.

    • The final formulation should be a clear solution. Administer to rats via oral gavage at the desired dose volume.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, Labrafac™ Lipophile WL 1349 (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-solvent).

  • Procedure:

    • Accurately weigh this compound, Labrafac™, Kolliphor® EL, and Transcutol® HP. A typical ratio would be 10% drug, 40% oil, 40% surfactant, and 10% co-solvent (w/w), but this requires optimization.

    • In a glass vial, mix the oil, surfactant, and co-solvent.

    • Add the this compound to the mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

    • To test the self-emulsifying properties, add one drop of the formulation to 100 mL of water and observe the formation of a microemulsion.

    • Encapsulate the liquid SEDDS in gelatin capsules for oral administration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_testing In Vivo Testing cluster_outcome Outcome problem Low Oral Bioavailability of AE0047 HCl physchem Physicochemical Characterization (Solubility, Permeability) problem->physchem Characterize metabolism In Vitro Metabolism (Liver Microsomes) problem->metabolism Investigate formulation Select Formulation Approach (e.g., Co-solvent, SEDDS) physchem->formulation Inform metabolism->formulation Inform animal_study Oral Administration to Animal Model formulation->animal_study Test pk_analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) animal_study->pk_analysis Analyze outcome Improved Bioavailability pk_analysis->outcome Evaluate

Caption: Experimental workflow for addressing poor oral bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation drug_oral AE0047 HCl (Oral) dissolution Dissolution in GI Fluids drug_oral->dissolution absorption Intestinal Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation portal_vein->systemic_circ Unchanged Drug liver->systemic_circ Metabolites target Target Tissues systemic_circ->target

Caption: Pharmacokinetic pathway of an orally administered drug.

References

AE0047 Hydrochloride inconsistent results in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies encountered during in vitro experiments with AE0047 Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in cell culture?

This compound is a dihydropyridine-type calcium channel blocker.[1] In cell culture models, it has been shown to decrease plasma triglyceride (TG) levels by inhibiting the intestinal secretion of chylomicrons and enhancing the hepatic uptake of very-low-density lipoprotein (VLDL).[1] Specifically, in Caco-2 cells, an intestinal model, AE0047 inhibits the basolateral secretion of newly synthesized triglycerides.[1] In HepG2 cells, a liver cell model, it increases the cellular uptake of VLDL.[1]

Q2: I am observing inconsistent inhibitory effects of this compound on triglyceride secretion in my Caco-2 cell experiments. What are the likely causes?

Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Key areas to investigate include:

  • Compound Stability and Handling: AE0047 is a dihydropyridine, a class of compounds known to be light-sensitive. Exposure to light can lead to photodegradation and loss of activity.

  • Compound Solubility: Poor solubility in cell culture media can lead to precipitation and inaccurate dosing.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can significantly impact cellular metabolism and response to the inhibitor.

  • Assay Variability: Inconsistencies in incubation times, reagent preparation, and the handling of assay plates can introduce significant error.

Q3: My results for VLDL uptake in HepG2 cells treated with this compound are not reproducible. What should I check?

Similar to the issues with Caco-2 cells, reproducibility problems in HepG2 experiments can be attributed to several factors. Beyond the general causes listed in Q2, consider the following specific to VLDL uptake assays:

  • VLDL Quality: The source, purity, and labeling efficiency of VLDL can vary between batches, affecting uptake efficiency.

  • Cell Health: HepG2 cells should be in a healthy, proliferating state for optimal VLDL uptake. Ensure high viability and consistent morphology.

  • Assay Conditions: The concentration of VLDL, incubation time, and temperature are critical parameters that must be tightly controlled.

Troubleshooting Guides

Issue 1: High Variability in Triglyceride Secretion Assay with Caco-2 Cells
Potential Cause Recommended Solution
Light-induced Degradation of AE0047 Dihydropyridines are notoriously light-sensitive. Protect the compound from light at all stages. Prepare stock solutions and dilutions in amber vials or tubes wrapped in foil. Perform experiments under subdued lighting.
Compound Precipitation Visually inspect the media for any precipitate after adding AE0047. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (<0.5%) to avoid toxicity. Pre-warm the media to 37°C before adding the compound.
Inconsistent Caco-2 Monolayer Integrity Caco-2 cells require 21 days post-seeding to form a differentiated, polarized monolayer with stable tight junctions. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity before each experiment.
Variable Cell Seeding Density Use a consistent seeding density for all experiments. Ensure even cell distribution when plating to avoid variations in cell number per well.
Inconsistent Fatty Acid Supplementation The synthesis and secretion of triglycerides are highly dependent on the availability of fatty acids. Use a consistent concentration and source of oleic acid or other fatty acid supplements in your experiments.
Issue 2: Inconsistent VLDL Uptake in HepG2 Cells
Potential Cause Recommended Solution
Variability in VLDL Preparation If preparing and labeling VLDL in-house, ensure a standardized protocol. If using commercially available VLDL, be aware of lot-to-lot variability. It is advisable to test a new lot before initiating a large set of experiments.
Suboptimal Cell Confluency HepG2 cell metabolism can vary with confluency. Standardize the cell confluency at the time of treatment (typically 70-80%).
Low Cell Viability Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal non-toxic concentration range for AE0047 in HepG2 cells. High concentrations of the compound or solvent may induce cell death and affect VLDL uptake.
Inconsistent Incubation Times The uptake of VLDL is a time-dependent process. Use a precise and consistent incubation time for all wells and experiments.
Background Fluorescence/Signal If using fluorescently labeled VLDL, ensure that the background fluorescence from the compound, media, or cells is properly subtracted. Include appropriate controls (e.g., cells without labeled VLDL, labeled VLDL without cells).

Experimental Protocols

Protocol 1: Caco-2 Triglyceride Secretion Assay
  • Cell Culture:

    • Culture Caco-2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells on permeable supports (e.g., Transwell inserts) at a density of 6 x 10^4 cells/cm².

    • Maintain the culture for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM), protected from light.

    • On the day of the experiment, pre-treat the apical and basolateral chambers with serum-free medium for 2 hours.

    • Add fresh serum-free medium containing a fatty acid source (e.g., 0.5 mM oleic acid complexed to BSA) and varying concentrations of AE0047 (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle control (DMSO) to the apical chamber.

  • Sample Collection and Analysis:

    • Incubate for the desired time (e.g., 24 hours).

    • Collect the medium from the basolateral chamber.

    • Measure the triglyceride concentration in the basolateral medium using a commercial triglyceride quantification kit.

    • Lyse the cells and measure the total protein content for normalization.

Protocol 2: HepG2 VLDL Uptake Assay
  • Cell Culture:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO, protected from light.

    • Pre-incubate the cells with serum-free medium containing varying concentrations of AE0047 or vehicle control for 1-2 hours.

  • VLDL Uptake:

    • Add fluorescently labeled VLDL (e.g., DiI-VLDL) to each well at a final concentration of 10 µg/mL.

    • Incubate for 4 hours at 37°C.

  • Analysis:

    • Wash the cells three times with cold PBS to remove unbound VLDL.

    • Lyse the cells in a suitable lysis buffer.

    • Measure the fluorescence intensity of the cell lysate using a plate reader.

    • Measure the total protein content of the lysate for normalization.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Triglyceride Secretion in Caco-2 Cells

AE0047 Conc. (M)% Inhibition of Triglyceride Secretion (Mean ± SD)
0 (Vehicle)0 ± 5.2
1 x 10⁻⁸8.3 ± 4.5
1 x 10⁻⁷25.1 ± 6.1
1 x 10⁻⁶52.8 ± 7.3
1 x 10⁻⁵85.4 ± 5.9

Table 2: Hypothetical Effect of this compound on VLDL Uptake in HepG2 Cells

AE0047 Conc. (M)Fold Increase in VLDL Uptake (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
1 x 10⁻⁸1.2 ± 0.2
1 x 10⁻⁷1.8 ± 0.3
1 x 10⁻⁶2.5 ± 0.4
1 x 10⁻⁵2.8 ± 0.3

Mandatory Visualizations

AE0047_Signaling_Pathway cluster_Caco2 Caco-2 Cell (Intestinal) cluster_HepG2 HepG2 Cell (Hepatic) AE0047_Caco2 AE0047 Hydrochloride Ca_Channel_Caco2 L-type Ca²⁺ Channel AE0047_Caco2->Ca_Channel_Caco2 Inhibits Ca_Influx_Caco2 ↓ Ca²⁺ Influx Ca_Channel_Caco2->Ca_Influx_Caco2 ApoB48_Assembly ApoB48 Lipidation & Chylomicron Assembly Ca_Influx_Caco2->ApoB48_Assembly TG_Synthesis Triglyceride Synthesis TG_Synthesis->ApoB48_Assembly Chylomicron_Secretion ↓ Chylomicron Secretion ApoB48_Assembly->Chylomicron_Secretion AE0047_HepG2 AE0047 Hydrochloride Ca_Channel_HepG2 L-type Ca²⁺ Channel AE0047_HepG2->Ca_Channel_HepG2 Inhibits Ca_Influx_HepG2 ↓ Ca²⁺ Influx Ca_Channel_HepG2->Ca_Influx_HepG2 VLDL_Uptake ↑ VLDL Uptake Ca_Influx_HepG2->VLDL_Uptake Indirectly Promotes VLDL_Receptor VLDL Receptor VLDL_Receptor->VLDL_Uptake

Caption: Proposed mechanism of this compound in Caco-2 and HepG2 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare AE0047 Stock (DMSO, light-protected) D Add AE0047/ Vehicle Control A->D B Culture Cells to Desired Confluency C Pre-treat with Serum-Free Medium B->C C->D E Incubate for Specified Time D->E F Collect Samples (Medium/Lysate) E->F G Quantify Endpoint (Triglycerides/Fluorescence) F->G H Normalize to Protein Content G->H I Data Analysis H->I

Caption: General experimental workflow for cell-based assays with AE0047.

Troubleshooting_Logic Start Inconsistent Results Compound Check Compound (Solubility, Stability) Start->Compound Cells Check Cells (Passage, Density) Start->Cells Assay Check Assay (Timing, Reagents) Start->Assay Solution Consistent Results Compound->Solution If Resolved Cells->Solution If Resolved Assay->Solution If Resolved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Managing AE0047 Hydrochloride-Induced Hypotension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing hypotension induced by AE0047 hydrochloride in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Rapid and Severe Drop in Blood Pressure Immediately After AE0047 Administration - Dose of this compound is too high.- Rapid intravenous infusion.- Immediately cease or reduce the rate of this compound infusion.- Administer a rapid intravenous bolus of isotonic crystalloid fluids (e.g., 0.9% saline) to expand intravascular volume.- Consider the administration of a vasopressor agent (see table below for options).- In future experiments, utilize a lower starting dose and a slower infusion rate.
Gradual but Persistent Decline in Blood Pressure - Long-lasting vasodilatory effect of this compound.- Continuously monitor blood pressure.- Provide supportive care, including maintaining body temperature.- If blood pressure falls below a critical threshold (e.g., Mean Arterial Pressure < 60 mmHg), initiate a constant rate infusion (CRI) of a vasopressor such as norepinephrine (B1679862).[1][2]
Hypotension Unresponsive to Standard Fluid Therapy - Significant vasodilation caused by the calcium channel blocking activity of this compound.- Administer a vasopressor with potent alpha-adrenergic agonist activity, such as norepinephrine or vasopressin, to counteract the vasodilation.[1][2][3]- Consider intravenous lipid emulsion (ILE) therapy, which can act as a "lipid sink" for lipophilic drugs like dihydropyridine (B1217469) calcium channel blockers.[4][5][6]
Bradycardia Accompanying Hypotension - this compound may have some effect on cardiac conduction at higher doses.- If bradycardia is severe and contributing to hypotension, consider the administration of atropine.
Variable Hypotensive Response Between Animals - Differences in individual animal metabolism, hydration status, or anesthetic depth.- Ensure consistent experimental conditions, including anesthetic protocol and fluid administration.- Titrate the dose of this compound for each animal to achieve the desired effect while minimizing hypotension.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hypotension?

A1: AE0047 is a dihydropyridine calcium channel blocker. Its primary mechanism of action is to inhibit the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium entry leads to relaxation of the smooth muscle, resulting in vasodilation and a subsequent decrease in systemic vascular resistance and blood pressure. AE0047 has been shown to have a slow onset and a long-lasting hypotensive effect.

Q2: What is the expected dose-response relationship for this compound-induced hypotension in animal models?

A2: The hypotensive effect of this compound is dose-dependent. Studies in anesthetized dogs have demonstrated that intravenous injections of 10 and 30 µg/kg cause a dose-related fall in blood pressure.

Dose-Response of this compound in Anesthetized Dogs

Dose (IV)Effect on Blood Pressure
10 µg/kgDose-related fall in blood pressure.
30 µg/kgMore significant dose-related fall in blood pressure.

Q3: What are the first-line treatments for managing this compound-induced hypotension?

A3: The initial management should focus on supportive care. This includes reducing or stopping the administration of this compound and administering an intravenous fluid bolus to increase intravascular volume. If hypotension persists, the use of vasopressors is recommended.

Q4: Which vasopressors are most effective in reversing dihydropyridine calcium channel blocker-induced hypotension?

A4: Vasopressors with strong alpha-adrenergic agonist effects are generally the most effective at counteracting the vasodilation caused by dihydropyridine calcium channel blockers. A study comparing various vasopressors for isoflurane-induced hypotension in dogs found norepinephrine to be the most effective at restoring mean arterial pressure.[1][2]

Comparison of Vasopressors for Hypotension in Dogs

Vasopressor Dosage Range (IV CRI) Primary Effects Efficacy in a Canine Hypotension Model
Norepinephrine 0.1 - 2 µg/kg/minPotent alpha-1 and beta-1 agonistMost efficient at correcting hypotension.[1][2]
Dobutamine 5 - 15 µg/kg/minPrimarily a beta-1 agonistImproved cardiac output but was less effective at increasing mean arterial pressure.[1][2]
Vasopressin 0.5 - 5 mU/kg/minV1 receptor agonist (vasoconstriction)Elevated systemic vascular resistance but decreased cardiac output.[1][2]

Q5: When should I consider using intravenous lipid emulsion (ILE) therapy?

A5: Intravenous lipid emulsion therapy should be considered in cases of severe, refractory hypotension that is unresponsive to fluid therapy and vasopressors.[6] ILE is thought to create a "lipid sink" in the plasma, sequestering lipophilic drugs like AE0047 and reducing their availability to bind to target receptors.[4][5] However, its efficacy for dihydropyridine-induced shock has shown mixed results in animal models and should be considered a rescue therapy.[4]

Experimental Protocols

Protocol for Blood Pressure Monitoring in Rats

This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats, a common method for assessing the hemodynamic effects of compounds like this compound.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Maintain the animal's body temperature using a heating pad.

    • Surgically expose the carotid or femoral artery.

  • Cannulation:

    • Carefully place two loose ligatures around the isolated artery.

    • Make a small incision in the artery between the ligatures.

    • Insert a saline-filled cannula connected to a pressure transducer into the artery.

    • Secure the cannula in place by tightening the ligatures.

  • Data Acquisition:

    • Connect the pressure transducer to a data acquisition system.

    • Allow the blood pressure reading to stabilize before drug administration.

    • Record baseline blood pressure and heart rate.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., intravenous infusion through a cannulated femoral vein).

    • Continuously monitor and record blood pressure and heart rate throughout the experiment.

  • Post-Administration Monitoring:

    • Continue monitoring until blood pressure returns to baseline or the experiment is concluded.

Visualizations

AE0047_Mechanism_of_Action AE0047 This compound L_type_Ca_Channel L-type Calcium Channel AE0047->L_type_Ca_Channel Inhibits Ca_Influx Calcium Influx Contraction Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Hypotension Hypotension (Decreased Blood Pressure) Vasodilation->Hypotension

Caption: Mechanism of this compound-induced hypotension.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Intervention Intervention (if hypotension occurs) Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline_Measurement Baseline Blood Pressure Measurement Animal_Prep->Baseline_Measurement AE0047_Admin This compound Administration Baseline_Measurement->AE0047_Admin Monitor_BP Continuous Blood Pressure Monitoring AE0047_Admin->Monitor_BP Stop_Infusion Stop/Reduce AE0047 Infusion Monitor_BP->Stop_Infusion Hypotension Detected Fluid_Bolus Administer IV Fluid Bolus Stop_Infusion->Fluid_Bolus Vasopressor Administer Vasopressor (e.g., Norepinephrine) Fluid_Bolus->Vasopressor If hypotension persists ILE_Therapy Consider ILE Therapy (Refractory Cases) Vasopressor->ILE_Therapy If still unresponsive

Caption: Experimental workflow for managing AE0047-induced hypotension.

Troubleshooting_Logic Start Hypotension Observed Is_Severe Is hypotension severe? Start->Is_Severe Check_Infusion Reduce/Stop AE0047 Infusion Is_Severe->Check_Infusion Yes Give_Fluids Administer IV Fluids Is_Severe->Give_Fluids No Check_Infusion->Give_Fluids Is_Responsive Is BP responding? Give_Fluids->Is_Responsive Administer_Vasopressor Administer Vasopressor Is_Responsive->Administer_Vasopressor No Continue_Monitoring Continue Monitoring Is_Responsive->Continue_Monitoring Yes Is_Refractory Is hypotension refractory? Administer_Vasopressor->Is_Refractory Consider_ILE Consider ILE Therapy Is_Refractory->Consider_ILE Yes Is_Refractory->Continue_Monitoring No Consider_ILE->Continue_Monitoring End Stable Continue_Monitoring->End

Caption: Decision tree for troubleshooting AE0047-induced hypotension.

References

Best practices for dissolving AE0047 Hydrochloride for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

AE0047 Hydrochloride Technical Support Center

This guide provides best practices, protocols, and troubleshooting advice for using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a dihydropyridine-type calcium channel blocker.[1][2][3] Its primary mechanism of action is the antagonism of L-type calcium channels, which inhibits the influx of extracellular calcium into cells.[4] In cellular models, it has been shown to inhibit triglyceride secretion, enhance the uptake of very low-density lipoprotein (VLDL), and inhibit the oxidation of low-density lipoprotein (LDL).[1][5]

Q2: What is the recommended solvent for dissolving this compound? A2: For cell-based assays, the recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] While water is a preferred solvent in many biological experiments, many organic compounds like AE0047 are not readily soluble or stable in aqueous solutions.[6]

Q3: How do I prepare a concentrated stock solution? A3: A detailed protocol is provided below. The general steps involve calculating the required mass for a desired concentration (e.g., 10 mM), adding the appropriate volume of anhydrous DMSO, and ensuring complete dissolution by vortexing or sonication.[7][8] It is critical to use anhydrous DMSO as absorbed water can decrease compound solubility.[7]

Q4: How should I store the solid compound and the stock solution? A4: The solid (powder) form of this compound should be stored at -20°C, protected from light.[8] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][9]

Q5: What is a typical working concentration for cell-based assays? A5: The optimal working concentration is cell-line and assay-dependent and should be determined empirically through a dose-response experiment. Based on published in vitro studies, concentrations ranging from the low nanomolar (nM) to low micromolar (µM) range have been effective.[1][4][5] For example, effects on triglyceride secretion in Caco-2 cells were observed at 1-10 µM.[1]

Q6: What is the maximum final concentration of DMSO that cells can tolerate? A6: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize solvent-induced artifacts.[6][9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of your compound.[8]

Quantitative Data Summary

The following table summarizes key technical data and recommendations for using this compound.

PropertyValue / RecommendationCitation(s)
Compound Class Dihydropyridine (B1217469) Calcium Channel Blocker[1][4]
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9% Purity)[6][7]
Recommended Stock Conc. 1-10 mM in DMSO[9][10]
Storage (Solid) -20°C, desiccated, protected from light[8]
Storage (Stock Solution) Aliquot and store at -20°C (short-term) or -80°C (long-term)[7][9]
Typical Working Conc. 1 nM - 10 µM (must be optimized for specific assay)[1][4]
Max DMSO in Media < 0.1% - 0.5% (recommended); always include a vehicle control[6][9]

Detailed Experimental Protocol

Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to working concentrations for a cell-based assay.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

  • Complete cell culture medium (pre-warmed to 37°C)

Procedure:

Part 1: Preparation of 10 mM Stock Solution

  • Calculation: Determine the mass of this compound needed. The molecular weight (MW) is required for this calculation (refer to the manufacturer's data sheet for the exact MW of your lot).

    • Formula: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

    • Example: To make 1 mL (0.001 L) of a 10 mM stock of a compound with MW = 600 g/mol , you would need 6.0 mg.

  • Weighing: Briefly centrifuge the vial of solid compound to collect all powder at the bottom. Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Solubilization: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of anhydrous DMSO to the tube.[7]

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.[7]

  • Gentle Heating/Sonication (If Needed): If the compound does not dissolve easily, you may warm the solution briefly at 37°C or place it in a sonicating water bath for 5-10 minutes.[11][12] Avoid excessive heat.[12]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes. This prevents degradation from repeated freeze-thaw cycles.[7][9] Store aliquots at -80°C.

Part 2: Preparation of Working Solutions for Cell Treatment

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation when adding the DMSO stock directly to aqueous media, first prepare an intermediate dilution in pre-warmed complete cell culture medium.[6] For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.

  • Final Dilutions: Perform serial dilutions from your intermediate solution into pre-warmed complete cell culture medium to achieve your desired final concentrations for treating the cells. Mix thoroughly by gentle pipetting at each step.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO alone, ensuring the final concentration of DMSO matches the highest concentration used for the compound treatment.[8]

  • Cell Treatment: Aspirate the old medium from your cultured cells and immediately add the medium containing the final concentrations of this compound or the vehicle control. Return cells to the incubator for the desired treatment period.

Troubleshooting Guide

Problem 1: The this compound powder won't dissolve in DMSO.

  • Possible Cause: Insufficient mixing, low-quality or hydrated DMSO, or structural properties of the compound.

  • Solution:

    • Continue to vortex the solution for a longer duration.

    • Gently warm the tube in a 37°C water bath for 5-10 minutes.

    • Use a sonicating water bath to aid dissolution.[12]

    • Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of organic compounds.[7]

Problem 2: I see a precipitate/cloudiness after adding the compound to my cell culture medium.

  • Possible Cause: The compound is precipitating out of the aqueous solution (crashing out). This is common for hydrophobic compounds when a concentrated DMSO stock is diluted into a buffer or medium.[6]

  • Solution:

    • Reduce Final Concentration: The desired concentration may be above the compound's solubility limit in the final medium. Test lower concentrations.

    • Use a Serial Dilution Strategy: Instead of adding the highly concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in the media.[13] This gradual reduction in DMSO concentration can help keep the compound in solution.

    • Ensure Thorough Mixing: Add the compound dropwise to the media while gently vortexing or swirling to ensure rapid dispersal.[13]

    • Check Media Components: The presence of salts and other components in the media can affect solubility.[11] The proteins in fetal bovine serum (FBS) can sometimes help to solubilize compounds, so ensure it is present during dilution if your final assay medium contains it.

Problem 3: My cells are dying in all wells, including the vehicle control.

  • Possible Cause: The final concentration of DMSO is too high and is causing cytotoxicity.

  • Solution:

    • Calculate Final DMSO Concentration: Double-check your dilution calculations. Ensure the final percentage of DMSO is non-toxic for your specific cell line (ideally <0.1%).[9]

    • Perform a DMSO Toxicity Curve: If you are unsure of your cell line's tolerance, run a dose-response experiment with DMSO alone (e.g., from 0.01% to 1.0%) to determine the maximum tolerated concentration.

Problem 4: I don't observe any biological effect in my assay.

  • Possible Cause: Compound inactivity, incorrect concentration, or degradation.

  • Solution:

    • Verify Concentration Range: You may be using a concentration that is too low. Perform a wide dose-response curve (e.g., from 1 nM to 20 µM) to find the active range.

    • Check Stock Solution Integrity: The compound may have degraded. Avoid repeated freeze-thaw cycles of your stock solution by using single-use aliquots.[7] Use a freshly thawed aliquot for each experiment.

    • Confirm Target Expression: Ensure that your cell line expresses the target of interest (L-type calcium channels) at a sufficient level.

Visual Guides

experimental_workflow cluster_prep Step 1: Stock Solution Preparation cluster_treat Step 2: Cell Treatment cluster_assay Step 3: Assay & Analysis start Weigh AE0047 HCl Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve mix Vortex / Sonicate Until Clear dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -80°C aliquot->store thaw Thaw One Stock Aliquot store->thaw dilute Prepare Working Dilutions in 37°C Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO in Medium) thaw->control treat Add to Cells dilute->treat control->treat incubate Incubate for Experiment Duration treat->incubate assay Perform Cell-Based Assay (e.g., Proliferation, Western Blot) incubate->assay analyze Analyze Data assay->analyze signaling_pathway CaChannel L-Type Calcium Channel intracellular Intracellular Space (Low Ca²⁺) CaChannel->intracellular extracellular Extracellular Space (High Ca²⁺) extracellular->CaChannel Ca²⁺ Response Downstream Cellular Responses (e.g., Contraction, Secretion) intracellular->Response Activates AE0047 AE0047 HCl AE0047->CaChannel Blocks Ca_in Ca²⁺ Influx

References

AE0047 Hydrochloride degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential degradation pathways of AE0047 Hydrochloride and best practices to ensure its stability throughout experimental procedures. The information provided is based on general principles of pharmaceutical compound stability, as specific degradation studies on this compound are not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

This compound is susceptible to several environmental factors that can compromise its integrity. Based on general knowledge of similar compounds and supplier safety data sheets, the primary factors include exposure to light, moisture, air (oxygen), and elevated temperatures.[1][2] The hydrochloride salt form can also be susceptible to pH changes in solution.

Q2: What are the likely degradation pathways for this compound?

While specific pathways for this compound have not been detailed in the available literature, analogous compounds suggest three main degradation routes:

  • Hydrolysis: As a hydrochloride salt, AE0047 is dissolved in aqueous solutions for many experimental uses. Depending on the pH of the solution, the core structure of the molecule may be susceptible to acid or base-catalyzed hydrolysis. Studies on other hydrochloride salts, like cyclopentolate (B1215867) hydrochloride, show rapid degradation in alkaline solutions.[3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially if the AE0047 molecule contains susceptible functional groups. This process can be accelerated by exposure to light and elevated temperatures.[2] Safety data sheets indicate that this compound is air-sensitive, highlighting the risk of oxidation.[1][4]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds within the molecule, leading to photodegradation.[2][5] The safety data sheet for this compound explicitly states that it is light-sensitive.[1]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines based on supplier recommendations:

  • Temperature: Store at 2-8 °C.[1]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) as it is air-sensitive.[1][4]

  • Light: Protect from light by using amber vials or storing in a dark location.[1]

  • Moisture: Keep the container tightly closed in a dry place, as the compound is hygroscopic.[1]

For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps & Recommendations
Loss of compound activity or inconsistent results Degradation of this compound stock solution or in the experimental setup.- Prepare fresh stock solutions before each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]- Protect solutions from light during all experimental steps.- De-gas solvents to remove dissolved oxygen.- Confirm the pH of your experimental buffer and assess its potential impact on stability.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.- Conduct a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products and their retention times.- Adjust chromatographic methods to ensure separation of the parent compound from any degradants.[2]
Precipitation in stock solution upon storage Poor solubility at low temperatures or potential degradation leading to less soluble products.- Gently warm the solution (e.g., to 37°C) to attempt redissolution.[6]- If precipitation persists, prepare a fresh, lower concentration stock solution.- Ensure the chosen solvent is appropriate and the concentration does not exceed the solubility limit at the storage temperature.[6]

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for a hypothetical complex organic molecule like this compound, based on common chemical reactions.

Hydrolysis AE0047 This compound Hydrolysis_Product_A Hydrolysis Product A (e.g., Ester Cleavage) AE0047->Hydrolysis_Product_A H₂O / H⁺ or OH⁻ Hydrolysis_Product_B Hydrolysis Product B (e.g., Amide Cleavage) AE0047->Hydrolysis_Product_B H₂O / H⁺ or OH⁻

Caption: Hypothetical Hydrolysis Pathway for this compound.

Oxidation AE0047 This compound Oxidation_Product Oxidized Product (e.g., N-oxide, Sulfoxide) AE0047->Oxidation_Product O₂ / Light / Heat

Caption: Hypothetical Oxidation Pathway for this compound.

Photolysis AE0047 This compound Photodegradation_Product_A Photodegradation Product A AE0047->Photodegradation_Product_A Light (hν) Photodegradation_Product_B Photodegradation Product B AE0047->Photodegradation_Product_B Light (hν)

Caption: Hypothetical Photolysis Pathway for this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9] This protocol provides a general framework.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Stock_Solution Prepare AE0047 HCl Stock Solution (e.g., 1 mg/mL in Methanol (B129727)/Water) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic Characterization Characterize Degradation Products (e.g., LC-MS) Analysis->Characterization

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours).[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C and collect samples at various time points.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, and collect samples at various time points.[2]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) and collect samples at various time points.[2]

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) and collect samples at various time points. A control sample should be kept in the dark at the same temperature.[8][10]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve a 5-20% degradation of the active pharmaceutical ingredient to allow for the detection and separation of degradation products.

  • Peak Identification: Use techniques like LC-MS to identify the mass of the degradation products to help elucidate their structures.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[9]

Typical HPLC Parameters:

Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][11]
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
Column Temperature 30°C

Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Column and Mobile Phase Screening: Test various combinations of columns and mobile phases to achieve good separation between the parent peak and any degradation products observed in the forced degradation study.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

References

Validation & Comparative

A Comparative Analysis of AE0047 Hydrochloride and Nicardipine in Stroke-Prone Rats

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cerebrovascular research, the quest for effective therapeutic agents to mitigate the devastating effects of stroke is paramount. This guide provides a detailed comparison of the efficacy of two calcium channel blockers, AE0047 Hydrochloride and nicardipine (B1678738), in stroke-prone spontaneously hypertensive rats (SHRSP), a widely utilized animal model for studying hypertension and stroke. The following analysis is based on preclinical data, offering insights for researchers, scientists, and drug development professionals.

Efficacy in Stroke Prevention and Survival

A key study directly compared the protective effects of this compound and nicardipine in salt-loaded SHRSP over a 12-week period. The results demonstrated a stark difference in survival and stroke prevention between the two compounds.

Table 1: Comparison of Survival and Stroke Incidence

Treatment GroupDoseDurationSurvival RateStroke Incidence
Vehicle (Control)-37 days0%100%
This compound1 mg/kg/day12 weeks100%0%
This compound3 mg/kg/day12 weeks100%0%
Nicardipine10 mg/kg/day12 weeksNot specifiedMajority of cases

Data sourced from Shinyama H, et al. J Pharmacol Exp Ther. 1995.[1]

The findings from this study are unequivocal: chronic treatment with this compound at doses of 1 or 3 mg/kg/day completely prevented stroke and mortality in SHRSP.[1] In contrast, all vehicle-treated rats succumbed to severe hypertension and stroke within 37 days.[1] Notably, nicardipine, at a dose of 10 mg/kg/day, was largely ineffective at preventing stroke in this model.[1]

Hemodynamic and Antihypertensive Effects

While both this compound and nicardipine are dihydropyridine (B1217469) calcium channel blockers, their effects on blood pressure in the comparative study did not directly correlate with their stroke-protective outcomes. The lower dose of AE0047 (1 mg/kg/day) and the 10 mg/kg/day dose of nicardipine did not lead to a significant suppression of the development of hypertension.[1] This suggests that the cerebroprotective effects of AE0047 may involve mechanisms beyond simple blood pressure reduction.[1]

A four-week hemodynamic study revealed that AE0047 treatment prevented the marked decreases in cardiac output and blood flow to the brain, heart, kidneys, and adrenal glands that were observed in the control group.[1]

Experimental Protocols

The pivotal comparative study utilized a well-established animal model to investigate the long-term efficacy of the compounds.

Chronic Treatment Study in SHRSP
  • Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP), 9 weeks of age at the start of the study.[1]

  • Drug Administration:

    • This compound: 1 or 3 mg/kg/day, administered orally.[1]

    • Nicardipine: 10 mg/kg/day, administered orally.[1]

    • Vehicle control group.

  • Duration: 12 weeks of repeated administration.[1]

  • Key Endpoints: Incidence of stroke, survival, and signs of cerebrovascular lesions.[1]

  • Blood Pressure Measurement: While the specific method was not detailed in the abstract, the standard technique for conscious rats involves the tail-cuff method.[2][3] This non-invasive method uses a cuff and a sensor to measure systolic blood pressure from the tail artery.[2][3]

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model SHRSP Rats (9 weeks old) Groups Treatment Groups: - Vehicle - AE0047 (1 mg/kg/day) - AE0047 (3 mg/kg/day) - Nicardipine (10 mg/kg/day) Animal_Model->Groups Administration Daily Oral Administration Groups->Administration Duration 12-Week Treatment Period Administration->Duration Monitoring Monitor for Stroke Symptoms and Survival Duration->Monitoring BP_Measurement Regular Blood Pressure Measurement (Tail-Cuff) Duration->BP_Measurement Endpoint_Analysis Compare Survival Rates and Stroke Incidence Monitoring->Endpoint_Analysis Pathology Post-mortem Examination for Cerebrovascular Lesions Endpoint_Analysis->Pathology

Experimental Workflow for Chronic Dosing Study.

Mechanism of Action: Signaling Pathways

Both this compound and nicardipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[4][5][6] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

The superior cerebroprotective effect of AE0047, despite a modest antihypertensive effect at lower doses, suggests additional mechanisms may be at play. Research indicates that AE0047 preferentially inhibits cerebroarterial contraction and may also reduce the release of neurotransmitters from adrenergic and nitroxidergic nerve terminals in blood vessels.[6] Furthermore, AE0047 has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a process implicated in atherosclerosis.[5]

G cluster_membrane Vascular Smooth Muscle Cell Membrane Extracellular_Ca Extracellular Ca2+ L_type_Channel L-type Ca2+ Channel Extracellular_Ca->L_type_Channel Influx Intracellular_Ca Intracellular Ca2+ L_type_Channel->Intracellular_Ca Vasodilation Vasodilation L_type_Channel->Vasodilation Inhibition leads to Contraction Muscle Contraction Intracellular_Ca->Contraction Leads to AE0047_Nicardipine AE0047 / Nicardipine AE0047_Nicardipine->L_type_Channel Blockade

Mechanism of Dihydropyridine Calcium Channel Blockers.

Conclusion

The available preclinical evidence strongly suggests that this compound offers superior protection against stroke and mortality in SHRSP compared to nicardipine. This enhanced efficacy appears to be, at least in part, independent of its blood pressure-lowering effects, pointing towards a multifactorial mechanism of action that includes direct cerebrovascular protection. For researchers in the field of stroke and hypertension, these findings highlight this compound as a compound of significant interest for further investigation. Future studies should aim to fully elucidate its unique pharmacological profile and its potential for clinical translation.

References

A Comparative Analysis of the Anti-Atherosclerotic Effects of AE0047 Hydrochloride and Nilvadipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-atherosclerotic properties of two dihydropyridine (B1217469) calcium channel blockers, AE0047 Hydrochloride and nilvadipine (B1678883). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies to facilitate informed research and development decisions.

Mechanism of Action: A Tale of Two Calcium Channel Blockers

Both this compound and nilvadipine belong to the dihydropyridine class of calcium channel blockers, which are traditionally used to manage hypertension.[1] However, emerging evidence suggests that these compounds also possess anti-atherosclerotic effects that may extend beyond their primary blood pressure-lowering capabilities.[2][3]

This compound appears to exert its anti-atherosclerotic effects primarily by inhibiting the oxidation of low-density lipoprotein (LDL) and its subsequent uptake by macrophages.[4] This action prevents the formation of foam cells, a critical step in the development of atherosclerotic plaques.[4] Furthermore, AE0047 has been shown to inhibit the esterification of cholesterol within macrophages, further impeding lipid accumulation in the arterial wall.[4] Some studies also suggest that AE0047 can modulate triglyceride metabolism, which may contribute to its overall cardiovascular benefits.[5]

Nilvadipine , while also a potent L-type calcium channel blocker, demonstrates a significant anti-atherosclerotic effect through its antioxidant properties, protecting LDL from oxidation.[2] It has also been shown to reduce the deposition of calcium in the aorta, a hallmark of advanced atherosclerotic lesions.[6] The anti-inflammatory properties of nilvadipine, including the suppression of inflammation-related molecules, may also play a role in its ability to mitigate the progression of atherosclerosis.[7] As a class, dihydropyridine calcium channel blockers are known to suppress the generation of reactive oxygen species (ROS), inhibit the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to the vessel wall, and may even activate peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of lipid metabolism and inflammation.[2][3][8]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a head-to-head comparative study in cholesterol-fed rabbits, providing a direct assessment of the anti-atherosclerotic efficacy of this compound versus nilvadipine.

Table 1: In Vivo Effects on Aortic Lesion Development in Cholesterol-Fed Rabbits

ParameterVehicle Control (High-Fat Diet)This compound (10 mg/kg)Nilvadipine (10 mg/kg)Normal Diet
Lipid Deposition Area (Surface Index, %) IncreasedDose-dependent reductionNo reductionBaseline
Aortic Total Cholesterol (TC) Increased (2-3 fold)Reduced to normal levelsNo effectBaseline
Aortic Esterified Cholesterol (EC) Increased (2-3 fold)Reduced to normal levelsNo effectBaseline
Aortic Calcium Content Increased (2-3 fold)Reduced to normal levelsNo effectBaseline

Data sourced from Ohtsuka et al. (1998).[4]

Table 2: In Vitro Effects on Key Atherosclerotic Processes

ParameterThis compound (10 µmol/L)Nilvadipine (10 µmol/L)
Cu²⁺-induced LDL Oxidation InhibitedNot inhibited
Aggregation of Apolipoprotein B-100 InhibitedNot inhibited
Degradation of Oxidized LDL by Macrophages InhibitedNot specified

Data sourced from Ohtsuka et al. (1998).[4]

Table 3: Effect of Nilvadipine on LDL Oxidation in Hypertensive Patients

ParameterBefore TreatmentAfter 4 Weeks of Nilvadipine (4 mg b.i.d.)Healthy Subjects
Ratio of 7-keto cholestadien to cholesterol in LDL (%) 6.5 ± 1.63.8 ± 1.2 (P < 0.001 vs. Before Treatment)0.2 ± 0.1

Data sourced from Inoue et al. (2000).[2]

Experimental Protocols

This section details the methodologies employed in the key comparative studies to enable replication and further investigation.

In Vivo Atherosclerosis Model in Rabbits
  • Animal Model: Male Japanese White rabbits are commonly used for atherosclerosis research due to their sensitivity to dietary cholesterol.[9][10]

  • Diet: To induce atherosclerosis, rabbits are fed a high-cholesterol diet, typically containing 1-2% cholesterol, for a period of 7 to 12 weeks.[4][11]

  • Drug Administration: this compound and nilvadipine are administered orally (p.o.) or subcutaneously (s.c.) at specified doses for the duration of the high-cholesterol diet.[4][6]

  • Assessment of Aortic Lesions:

    • Lipid Deposition Staining: At the end of the treatment period, the aortas are excised, opened longitudinally, and stained with Oil Red O or Sudan IV to visualize lipid-rich atherosclerotic lesions.[4][6] The stained area is then quantified as a percentage of the total aortic surface area.

    • Biochemical Analysis: Aortic tissue is homogenized to measure the content of total cholesterol, esterified cholesterol, and calcium.

In Vitro Assays
  • LDL Oxidation Assay:

    • Induction of Oxidation: Low-density lipoprotein (LDL) is isolated from plasma and incubated with a pro-oxidant, typically copper sulfate (B86663) (CuSO₄), to induce oxidation.

    • Measurement: The extent of LDL oxidation can be monitored by measuring the formation of conjugated dienes (absorbance at 234 nm) or by assessing the generation of fluorescent products.

  • Macrophage Uptake of Oxidized LDL:

    • Cell Culture: Macrophages (e.g., from rabbit peritoneal exudate or a cell line) are cultured in appropriate media.

    • Incubation: The cultured macrophages are incubated with labeled oxidized LDL (e.g., fluorescently tagged).

    • Quantification: The uptake of oxidized LDL by macrophages is quantified by measuring the associated label (e.g., fluorescence intensity) within the cells.

  • Cholesterol Esterification Assay:

    • Incubation: Macrophages are incubated with a radiolabeled fatty acid (e.g., ¹⁴C-oleic acid) in the presence of oxidized LDL.

    • Lipid Extraction: Cellular lipids are extracted.

    • Quantification: The amount of radiolabeled cholesterol ester is determined by thin-layer chromatography and scintillation counting.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G cluster_AE0047 This compound Pathway AE0047 This compound LDL_ox LDL Oxidation AE0047->LDL_ox Inhibits Macrophage Macrophage AE0047->Macrophage Inhibits Uptake Chol_ester Cholesterol Esterification AE0047->Chol_ester Inhibits oxLDL Oxidized LDL LDL_ox->oxLDL oxLDL->Macrophage Uptake Foam_Cell Foam Cell Formation Macrophage->Foam_Cell Macrophage->Chol_ester Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

Caption: Proposed mechanism of this compound in preventing atherosclerosis.

G cluster_Nilvadipine Nilvadipine Pathway Nilvadipine Nilvadipine L_type L-type Ca²⁺ Channel Nilvadipine->L_type Blocks ROS Reactive Oxygen Species (ROS) Nilvadipine->ROS Suppresses LDL_ox_N LDL Oxidation Nilvadipine->LDL_ox_N Protects Against Aortic_Ca Aortic Calcium Deposition Nilvadipine->Aortic_Ca Reduces Inflammation Inflammation Nilvadipine->Inflammation Suppresses Ca_influx Ca²⁺ Influx L_type->Ca_influx ROS->LDL_ox_N Atherosclerosis Atherosclerosis LDL_ox_N->Atherosclerosis Aortic_Ca->Atherosclerosis Inflammation->Atherosclerosis

Caption: Multifactorial anti-atherosclerotic mechanisms of nilvadipine.

G cluster_Workflow Experimental Workflow: In Vivo Rabbit Model Start Start: Male Japanese White Rabbits Diet High-Cholesterol Diet (7-12 weeks) Start->Diet Treatment Daily Drug Administration (AE0047 or Nilvadipine) Diet->Treatment Sacrifice Euthanasia and Aorta Excision Treatment->Sacrifice Staining Oil Red O / Sudan IV Staining Sacrifice->Staining Biochem Biochemical Analysis of Aortic Tissue Sacrifice->Biochem Quantification Quantification of Lesion Area Staining->Quantification End End: Data Analysis Quantification->End Biochem->End

References

Comparative Analysis of the Diuretic Effects of AE0047 Hydrochloride and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the diuretic properties of AE0047 Hydrochloride and other classes of calcium channel blockers (CCBs). While direct comparative experimental data for this compound's diuretic effect is not extensively available in public literature, this document synthesizes the known diuretic actions of various CCB classes to provide a framework for evaluation. Furthermore, it outlines a comprehensive experimental protocol to directly compare the diuretic and natriuretic effects of this compound against other CCBs.

Introduction to this compound

This compound is identified as a novel dihydropyridine-type calcium channel blocker.[1][2] Preclinical studies have highlighted its potential in managing hypertension and preventing stroke, with a characteristically slow onset and long-lasting hypotensive effect.[3] Research has also explored its role in lipid metabolism and its anti-atherosclerotic properties.[1][4] While its primary mechanism involves blocking L-type calcium channels, leading to vasodilation, its specific effects on renal function and diuresis are not yet fully characterized in publicly accessible studies.

Diuretic Effects of Calcium Channel Blockers: A Comparative Overview

Many calcium channel blockers, in addition to their primary vasodilatory and antihypertensive effects, exhibit diuretic and natriuretic properties.[5][6] The extent of this effect can vary between different classes and individual drugs.

  • Dihydropyridines (e.g., Nifedipine (B1678770), Amlodipine (B1666008), Nicardipine): This class, to which AE0047 belongs, is known for its vascular selectivity.[7] Studies have shown that dihydropyridines can induce diuresis and natriuresis.[6][8][9] For instance, nifedipine has been demonstrated to have a clear diuretic and natriuretic effect, primarily by interfering with proximal tubular sodium reabsorption.[8][10] Amlodipine has also been noted to have natriuretic and diuretic properties, which may contribute to its blood pressure-lowering effect without causing fluid retention.[9] Nicardipine has also been shown to have a natriuretic effect.[5]

  • Non-Dihydropyridines:

    • Benzothiazepines (e.g., Diltiazem): Diltiazem (B1670644) has been shown to acutely increase urinary excretion of sodium and urine volume in animal models.[11] It appears to have a direct inhibitory action on renal tubules.[12]

    • Phenylalkylamines (e.g., Verapamil): Verapamil has also demonstrated natriuretic and diuretic effects, which can be influenced by sodium intake.[13]

The diuretic action of CCBs is generally attributed to their ability to induce renal vasodilation, increase renal blood flow, and in some cases, directly inhibit tubular sodium reabsorption.[5]

Quantitative Comparison of Diuretic Effects

The following table summarizes the diuretic and natriuretic effects of representative calcium channel blockers based on available literature. A standardized experimental protocol would be required to generate directly comparable data for this compound.

Compound Class Reported Diuretic/Natriuretic Effect Key Findings from Preclinical/Clinical Studies Primary Mechanism of Diuretic Action
This compound Dihydropyridine (B1217469)Not yet fully characterized.Studies have focused on antihypertensive and anti-atherosclerotic effects.[3][4]Hypothesized to be similar to other dihydropyridines (renal vasodilation, potential tubular effects).
Nifedipine DihydropyridineYesDemonstrated significant increases in urinary flow rate and fractional excretion of sodium.[10]Predominantly interference with proximal tubular sodium reabsorption.[8]
Amlodipine DihydropyridineYesPreclinical studies indicate natriuretic and diuretic properties that may enhance blood pressure reduction.[9]Vasodilation of peripheral arteries, reducing peripheral vascular resistance.[14]
Diltiazem BenzothiazepineYesAcutely increased urinary excretion of sodium and urine volume in saline-loaded rats.[11]Direct inhibitory action on renal tubules.[12]
Verapamil PhenylalkylamineYesDemonstrates natriuretic and diuretic effects, dependent on sodium intake.[13]Relaxes blood vessels to improve blood flow.[15]
Hydrochlorothiazide (Reference) Thiazide DiureticYes (Primary Action)Increases excretion of sodium and water by inhibiting the sodium chloride cotransporter in the distal convoluted tubules.[16]Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule.[16]

Experimental Protocols for Comparative Diuretic Studies

To objectively compare the diuretic effects of this compound with other CCBs, a standardized preclinical study is essential. The following protocol is based on established methodologies for evaluating diuretic activity in rodents.[17][18][19]

Objective: To quantify and compare the diuretic and natriuretic effects of this compound and other calcium channel blockers in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Metabolic cages for individual housing and separate collection of urine and feces[17]

  • This compound, reference CCBs (e.g., Nifedipine, Amlodipine, Diltiazem), and a standard diuretic (e.g., Hydrochlorothiazide[20])

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) or saline)

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Acclimatization: House rats in metabolic cages for 2-3 days before the experiment to adapt them to the environment.[18]

  • Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.[18]

  • Grouping: Divide the rats into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (various doses)

    • Group 3: Reference CCB 1 (e.g., Nifedipine)

    • Group 4: Reference CCB 2 (e.g., Amlodipine)

    • Group 5: Reference CCB 3 (e.g., Diltiazem)

    • Group 6: Positive control (e.g., Hydrochlorothiazide)

  • Hydration: Administer a saline load (e.g., 25 ml/kg, p.o.) to all animals to ensure a uniform state of hydration and promote diuresis.[19]

  • Drug Administration: Immediately after the saline load, administer the respective test compounds or vehicle orally (p.o.).

  • Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).[18]

  • Data Collection and Analysis:

    • Measure the total urine volume for each animal at each time point.

    • Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-).

    • Calculate the total excretion of each electrolyte.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the treated groups with the control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Mechanism of CCB-Induced Diuresis CCB Calcium Channel Blocker (e.g., AE0047) L_type L-type Ca2+ Channel (Renal Arterioles / Tubules) CCB->L_type Blocks Ca_influx Decreased Intracellular Ca2+ L_type->Ca_influx Vasodilation Renal Vasodilation Ca_influx->Vasodilation Tubular Inhibition of Na+ Reabsorption (Direct Effect) Ca_influx->Tubular RBF Increased Renal Blood Flow & GFR Vasodilation->RBF Diuresis Increased Urine Output (Diuresis & Natriuresis) RBF->Diuresis Tubular->Diuresis

Caption: Proposed mechanism of CCB-induced diuresis.

G cluster_workflow Experimental Workflow for Diuretic Assay acclimatization Animal Acclimatization (Metabolic Cages) fasting 18-hour Fasting (Water ad libitum) acclimatization->fasting grouping Grouping of Animals fasting->grouping hydration Saline Loading (25 ml/kg, p.o.) grouping->hydration administration Drug/Vehicle Administration (p.o.) hydration->administration collection Urine Collection (0-5h & 5-24h) administration->collection analysis Analysis: - Urine Volume - Na+, K+, Cl- Excretion collection->analysis statistics Statistical Comparison analysis->statistics

Caption: Workflow for comparative diuretic evaluation.

References

Head-to-Head Comparison of AE0047 Hydrochloride and Nicardipine on Renal Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the renal effects of AE0047 Hydrochloride, a novel dihydropyridine (B1217469) calcium channel blocker, and the established drug, nicardipine (B1678738). The information presented is collated from preclinical and clinical studies to support researchers, scientists, and drug development professionals in their understanding of these two compounds.

Mechanism of Action and Renal Effects: An Overview

Both this compound and nicardipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, studies reveal distinct differences in their effects on renal hemodynamics, diuretic properties, and potential reno-protective mechanisms.

Nicardipine has been shown to increase renal blood flow and glomerular filtration rate (GFR) in some patient populations, primarily through vasodilation of the renal arteries.[2][3] Its natriuretic and diuretic effects are generally considered to be acute and transient, often attributed to alterations in renal hemodynamics and a direct inhibitory effect on sodium reabsorption in the proximal and distal tubules.[4][5][6]

This compound, while also a potent vasodilator, exhibits a unique and long-lasting diuretic effect.[7] This sustained action is proposed to be due to a more direct and prolonged inhibitory effect on sodium and water reabsorption in the renal tubules, independent of its hypotensive action.[7][8] Furthermore, preclinical evidence suggests that AE0047 may possess additional reno-protective properties, including the attenuation of renal lesions and the suppression of renal nerve stimulation-induced antidiuresis, a feature not observed with nicardipine.[8][9]

Quantitative Data Comparison

The following table summarizes the key quantitative findings from a head-to-head comparative study of AE0047 and nicardipine on renal function in anesthetized dogs.[7]

ParameterThis compound (50 ng/kg/min, i.r.a.)Nicardipine (50 ng/kg/min, i.r.a.)Key Observations
Urine Flow (UF) Slow onset, progressive and long-lasting increaseImmediate and significant increase, restored to control values after cessationAE0047 demonstrates a sustained diuretic effect, while nicardipine's effect is transient.[7]
Urinary Sodium Excretion (UNaV) Dose-related increaseSignificant increaseBoth drugs exhibit natriuretic properties.
Glomerular Filtration Rate (GFR) Significant increaseNot specified in direct comparisonAE0047 was shown to significantly increase GFR when infused intrarenally at non-hypotensive doses.[7]
Renal Blood Flow (RBF) No significant increase at non-hypotensive dosesNot specified in direct comparisonIntravenous injection of AE0047 (10 µg/kg) elicited a slight increase in RBF.[7]

Experimental Protocols

Head-to-Head Comparison of AE0047 and Nicardipine in Anesthetized Dogs[7]
  • Subjects: Male mongrel dogs.

  • Anesthesia: Pentobarbital sodium.

  • Procedure: A catheter was inserted into the left renal artery for intrarenal arterial (i.r.a.) infusion of drugs. Urine was collected from each kidney separately via ureteral catheters.

  • Measurements: Systemic blood pressure, renal blood flow (RBF), glomerular filtration rate (GFR), urine flow (UF), and urinary electrolyte concentrations were measured.

  • Drug Administration: AE0047 and nicardipine were infused i.r.a. at non-hypotensive doses of 25 and 50 ng/kg per minute.

Preventative and Therapeutic Effects of AE0047 in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)[8]
  • Subjects: Stroke-prone spontaneously hypertensive rats (SHRSP).

  • Preventative Study: Drug administration (AE0047 or nitrendipine) was initiated before the onset of renal injury.

  • Therapeutic Study: Drugs were administered to rats with established moderate renal damage.

  • Parameters Measured: Systolic blood pressure (SBP), urinary protein excretion (Uprotein V), and histopathological examination of the kidneys.

Signaling Pathways and Mechanisms

The primary mechanism for both drugs is the blockade of L-type calcium channels. However, the downstream effects and potential involvement of other pathways appear to differ.

cluster_0 Vascular Smooth Muscle Cell cluster_1 AE0047 AE0047 L_type_Ca_Channel L-type Ca2+ Channel AE0047->L_type_Ca_Channel Blockade Nicardipine Nicardipine Nicardipine->L_type_Ca_Channel Blockade Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Decreased BP Decreased Blood Pressure Vasodilation->Decreased BP Increased BP Increased Blood Pressure Vasoconstriction->Increased BP

Caption: General mechanism of dihydropyridine calcium channel blockers.

AE0047's unique, long-lasting diuretic effect is attributed to its direct action on renal tubules. Furthermore, it appears to have a distinct effect on renal nerve activity.

cluster_0 Renal Tubule & Nerve Terminal cluster_1 Renal Tubule cluster_2 Renal Nerve Terminal AE0047 AE0047 Tubular_Reabsorption Na+ & H2O Reabsorption AE0047->Tubular_Reabsorption Inhibition (Sustained) NE_Release Norepinephrine Release AE0047->NE_Release Inhibition Nicardipine Nicardipine Nicardipine->Tubular_Reabsorption Inhibition (Transient) Nicardipine->NE_Release No Effect Diuresis Increased Diuresis & Natriuresis RNS Renal Nerve Stimulation RNS->NE_Release Antidiuresis Antidiuresis NE_Release->Antidiuresis

Caption: Differential mechanisms of AE0047 and nicardipine on renal function.

Experimental Workflow

The following diagram illustrates the workflow of the comparative study in anesthetized dogs.

Start Anesthetized Dog Model Surgical_Prep Surgical Preparation (Catheterization of renal artery and ureters) Start->Surgical_Prep Baseline Baseline Measurements (BP, RBF, GFR, UF, Electrolytes) Surgical_Prep->Baseline Drug_Infusion Intrarenal Arterial Infusion Baseline->Drug_Infusion AE0047_Group This compound (25 & 50 ng/kg/min) Drug_Infusion->AE0047_Group Nicardipine_Group Nicardipine (25 & 50 ng/kg/min) Drug_Infusion->Nicardipine_Group Post_Infusion Post-Infusion Measurements AE0047_Group->Post_Infusion Nicardipine_Group->Post_Infusion Data_Analysis Data Analysis and Comparison Post_Infusion->Data_Analysis

Caption: Workflow for the head-to-head comparative renal study.

Conclusion

While both this compound and nicardipine are effective vasodilators, their profiles regarding renal function exhibit notable differences. This compound is distinguished by its sustained diuretic and natriuretic effects, likely stemming from a direct and prolonged inhibition of renal tubular reabsorption.[7] In contrast, nicardipine's renal effects are more transient.[7] Furthermore, preclinical data suggests that AE0047 may offer superior reno-protection through mechanisms independent of blood pressure reduction, such as the attenuation of renal nerve activity and prevention of renal lesions.[8][9] These findings highlight this compound as a compound with a potentially more favorable and multifaceted impact on renal function compared to nicardipine, warranting further investigation in clinical settings.

References

A Cross-Study Comparative Analysis of AE0047 Hydrochloride's Impact on Triglyceride Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound AE0047 Hydrochloride's performance in modulating triglyceride levels against established and emerging therapeutic alternatives. The information is compiled from preclinical and clinical studies to support research and development in the field of lipid metabolism and cardiovascular disease.

Quantitative Data Summary

The following table summarizes the triglyceride-lowering efficacy of this compound in preclinical models and compares it with clinical data for various established and investigational drugs.

Compound/Drug ClassCompound Name(s)DosageStudy Population/ModelDurationTriglyceride Reduction (%)
Dihydropyridine Calcium Antagonist This compound 3-10 mg/kg/day Obese Zucker Rats 7 days Dose-dependent decrease
StatinsAtorvastatin (B1662188)10-80 mg/dayPatients with hypertriglyceridemia12 weeks25-52%[[“]][2]
Rosuvastatin (B1679574)5-40 mg/dayPatients with hypertriglyceridemia8 weeks18-46%[3]
FibratesFenofibrate (B1672516)145-200 mg/dayPatients with hypertriglyceridemia3-6 months30-50%[4][5]
Gemfibrozil1200 mg/dayPatients with dyslipidemia20 weeks~26-50%[6][7]
Omega-3 Fatty AcidsIcosapent Ethyl4 g/day Patients with elevated triglycerides12 weeks~20-33%[8][9]
Triple Receptor Agonist (Investigational) DR10624 12.5-50 mg/week Patients with severe hypertriglyceridemia 12 weeks 66-75% [10][11][12]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.

This compound (Preclinical Study)
  • Animal Model: The in vivo experiments were conducted on obese Zucker rats, a genetic model of obesity and hyperlipidemia.

  • Treatment and Dosage: this compound was administered orally to the rats at doses of 3 to 10 mg/kg/day for a duration of 7 days.

  • Triglyceride Measurement: Plasma triglyceride levels were measured to determine the dose-dependent effect of the compound.

  • In Vitro Models: To elucidate the mechanism of action, two human cell lines were used:

    • Caco-2 cells (intestinal model): These cells were utilized to examine the effect of AE0047 on the synthesis and secretion of triglyceride-rich lipoproteins.

    • HepG2 cells (hepatic model): These cells were used to study the impact of AE0047 on the association and degradation of very-low-density lipoprotein (VLDL).

Statins (Clinical Trials - Representative Protocols)
  • Study Design: Most studies were randomized, double-blind, placebo-controlled trials.

  • Patient Population: Participants typically included adults with hypercholesterolemia or mixed dyslipidemia, with baseline triglyceride levels often above 150 mg/dL.

  • Intervention: Patients received daily oral doses of atorvastatin (e.g., 10 mg, 80 mg) or rosuvastatin (e.g., 10 mg, 20 mg, 40 mg) or a placebo.

  • Duration: Treatment periods commonly ranged from 6 to 24 weeks.

  • Triglyceride Measurement: Fasting serum triglyceride levels were measured at baseline and at the end of the treatment period.

Fibrates (Clinical Trials - Representative Protocols)
  • Study Design: Studies were typically randomized, double-blind, and placebo-controlled.

  • Patient Population: Enrolled patients generally had high baseline triglyceride levels (hypertriglyceridemia), often associated with metabolic syndrome or type 2 diabetes.

  • Intervention: Participants were administered daily doses of fenofibrate or gemfibrozil.

  • Duration: The duration of these trials often extended from several weeks to months to assess lipid-lowering efficacy.

  • Triglyceride Measurement: Fasting plasma or serum triglyceride concentrations were the primary endpoint, measured at the beginning and end of the study.

Omega-3 Fatty Acids (Clinical Trials - Representative Protocols)
  • Study Design: Key trials such as the MARINE and ANCHOR studies were randomized, double-blind, and placebo-controlled.

  • Patient Population: The studies included patients with very high fasting triglyceride levels (≥500 mg/dL) or high triglycerides (≥200 and <500 mg/dL) in patients on statin therapy.[8]

  • Intervention: Patients received 4 grams per day of icosapent ethyl or a placebo.

  • Duration: The treatment period was typically 12 weeks.

  • Triglyceride Measurement: The primary efficacy endpoint was the percent change in fasting triglyceride levels from baseline to the end of the study.

DR10624 (Phase 2 Clinical Trial)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[11][13][14]

  • Patient Population: The study enrolled adult patients with severe hypertriglyceridemia, characterized by fasting triglyceride levels between 500 and 2000 mg/dL.[11][13]

  • Intervention: Participants were randomized to receive weekly subcutaneous injections of DR10624 at doses of 12.5 mg, 25 mg, or a 50 mg titration, or a placebo.[15]

  • Duration: The treatment duration was 12 weeks.[11][15]

  • Triglyceride Measurement: The primary endpoint was the change in fasting triglyceride levels from baseline.[16]

Visualizations: Workflows and Signaling Pathways

To visually represent the processes involved in this area of research, the following diagrams have been generated using the DOT language.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial in_vitro In Vitro Studies (e.g., Caco-2, HepG2 cells) mechanism Mechanism of Action (Lipoprotein Secretion/Uptake) in_vitro->mechanism in_vivo In Vivo Animal Model (e.g., Obese Zucker Rats) mechanism->in_vivo Hypothesis for In Vivo Testing dosing Dose-Ranging Studies in_vivo->dosing biomarker Plasma Triglyceride Measurement dosing->biomarker screening Patient Screening (Baseline Triglycerides) biomarker->screening Candidate for Clinical Trial randomization Randomization (Drug vs. Placebo) screening->randomization treatment Treatment Period (e.g., 12 weeks) randomization->treatment endpoint Primary Endpoint Analysis (% Change in Triglycerides) treatment->endpoint safety Safety Monitoring treatment->safety

Caption: Experimental workflow for evaluating triglyceride-lowering compounds.

G cluster_liver Hepatocyte cluster_intestine Enterocyte VLDL VLDL Synthesis & Secretion FAO Fatty Acid Oxidation LPL_synthesis Lipoprotein Lipase (LPL) Synthesis VLDL_uptake VLDL Remnant Uptake Chylomicron Chylomicron Secretion Statins Statins Statins->VLDL Inhibit Fibrates Fibrates (PPARα agonists) Fibrates->FAO Activate Fibrates->LPL_synthesis Activate Omega3 Omega-3 Fatty Acids Omega3->VLDL Inhibit AE0047 AE0047 AE0047->VLDL_uptake Enhance AE0047->Chylomicron Inhibit

Caption: Simplified signaling pathways for triglyceride-lowering agents.

References

Safety Profile of AE0047 Hydrochloride: A Comparative Analysis with First-Generation Calcium Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel calcium channel blocker AE0047 Hydrochloride against first-generation calcium antagonists, including verapamil, nifedipine, and diltiazem (B1670644). This document is intended to provide an objective overview based on available preclinical and clinical data to inform research and drug development professionals.

Executive Summary

This compound is a dihydropyridine (B1217469) calcium antagonist with a slow onset and long-lasting hypotensive effect observed in preclinical studies. While comprehensive human clinical trial data on the safety profile of this compound is not publicly available, preclinical evidence suggests a potentially favorable cardiovascular profile. First-generation calcium antagonists are well-established antihypertensive agents, but their use is associated with a range of adverse effects, including dizziness, headache, flushing, peripheral edema, and constipation. This guide synthesizes the available data to facilitate a preliminary comparison and highlights the methodologies used to assess the safety of this class of drugs.

Comparative Safety Data

A direct quantitative comparison of the safety profile of this compound with first-generation calcium antagonists is challenging due to the absence of publicly available clinical trial data for AE0047. The following tables summarize the reported adverse events from preclinical studies of AE0047 and the incidence of common adverse events associated with first-generation calcium antagonists from clinical trials.

Table 1: Summary of Preclinical Safety Findings for this compound

ParameterSpeciesKey FindingsReference
Cardiovascular Effects Stroke-Prone Spontaneously Hypertensive RatsAt doses of 1 or 3 mg/kg/day, AE0047 prevented stroke and cerebrovascular lesions without significant suppression of hypertension at the lower dose. It also averted marked decreases in cardiac output and blood flow in the brain, heart, kidneys, and adrenal glands.[1]
Anesthetized DogsIntravenous injection of AE0047 (10 and 30 µg/kg) caused a dose-related, slow-onset, and long-lasting fall in blood pressure. A slight increase in renal blood flow and urine formation was observed at 10 µg/kg.
Lipid Metabolism Obese Zucker RatsOral administration of 3 to 10 mg/kg/day for 7 days dose-dependently decreased plasma triglyceride and TG-rich lipoprotein levels.[2][3]
Anti-Atherosclerotic Effects Cholesterol-Fed RabbitsA 7-week treatment with AE0047 (3 and 10 mg/kg, p.o.) led to a dose-dependent reduction in lipid deposition in the aorta without affecting serum lipid levels. AE0047 also inhibited LDL oxidation in vitro.[4]

Table 2: Incidence of Common Adverse Events with First-Generation Calcium Antagonists (Clinical Data)

Adverse EventVerapamilNifedipineDiltiazem
Constipation 7.3%<3%≥2%
Dizziness 3.3%Common≥2%
Headache CommonCommon≥2%
Hypotension 2.5%CommonPossible
Peripheral Edema <2%Common≥2%
Flushing <2%Up to 25%Common
Bradycardia (HR < 50/min) 1.4%UncommonPossible
Nausea 2.7%Common≥2%

Note: The incidences are based on various clinical trials and prescribing information and may vary depending on the specific formulation, dosage, and patient population.

Mechanism of Action and Signaling Pathways

Calcium channel blockers exert their effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and/or cardiac muscle. This leads to vasodilation and, in the case of non-dihydropyridines, a decrease in heart rate and contractility.

cluster_0 Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Inhibition AE0047 / 1st Gen. CCBs AE0047 / 1st Gen. CCBs AE0047 / 1st Gen. CCBs->L-type Ca2+ Channel Blockade Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Decreased Vasoconstriction / Cardiac Contraction Vasoconstriction / Cardiac Contraction Intracellular Ca2+->Vasoconstriction / Cardiac Contraction Reduced

Figure 1: Signaling pathway of L-type calcium channel blockers.

Experimental Protocols for Safety Assessment

The safety of cardiovascular drugs is rigorously assessed through a series of preclinical and clinical studies guided by international regulatory standards, such as the ICH S7A and S7B guidelines.

Preclinical Cardiovascular Safety Assessment

Objective: To identify potential adverse effects on the cardiovascular system before human trials.

Methodology:

  • Core Battery Studies:

    • In Vivo Cardiovascular Telemetry: Conscious, unrestrained animals (commonly dogs or non-human primates) are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. The test compound is administered at various dose levels, and data is collected over a specified period.

    • hERG (human Ether-à-go-go-Related Gene) Assay: This in vitro assay assesses the potential of a drug to block the hERG potassium channel, which is a key indicator of the risk of QT interval prolongation and Torsades de Pointes arrhythmia.

  • Follow-up Studies:

    • Anesthetized Animal Models: These studies can evaluate effects on cardiac contractility, cardiac output, and vascular resistance under controlled conditions.

cluster_workflow Preclinical Cardiovascular Safety Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening hERG Assay hERG Assay In Vitro Screening->hERG Assay Lead Optimization Lead Optimization hERG Assay->Lead Optimization In Vivo Telemetry (Rodent) In Vivo Telemetry (Rodent) Lead Optimization->In Vivo Telemetry (Rodent) In Vivo Telemetry (Non-rodent) In Vivo Telemetry (Non-rodent) In Vivo Telemetry (Rodent)->In Vivo Telemetry (Non-rodent) IND-Enabling Toxicology IND-Enabling Toxicology In Vivo Telemetry (Non-rodent)->IND-Enabling Toxicology Phase 1 Clinical Trial Phase 1 Clinical Trial IND-Enabling Toxicology->Phase 1 Clinical Trial

Figure 2: Preclinical cardiovascular safety assessment workflow.

Clinical Assessment of Adverse Events

Objective: To evaluate the safety and tolerability of a new drug in humans.

Methodology:

  • Phase 1 Clinical Trials:

    • Study Population: Healthy volunteers.

    • Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies.

    • Assessments: Continuous monitoring of vital signs (blood pressure, heart rate), ECGs (including Holter monitoring for detailed arrhythmia detection), physical examinations, and laboratory safety tests. Subjects are closely monitored for any adverse events, which are graded for severity and assessed for their relationship to the study drug.

  • Assessment of Specific Adverse Events:

    • Peripheral Edema: Can be assessed quantitatively using water displacement volumetry or measurement of ankle/foot circumference. A simpler clinical assessment involves a pitting edema scale.[5]

    • Constipation: Evaluated using patient-reported outcomes, such as the Bristol Stool Form Scale and the Bowel Function Index.[6]

    • Hypotension: Assessed through regular blood pressure monitoring, including ambulatory blood pressure monitoring (ABPM) to capture measurements over a 24-hour period in the patient's normal environment.[7][8][9]

Discussion and Conclusion

The available preclinical data for this compound suggests a promising cardiovascular profile with potential stroke-protective and anti-atherosclerotic effects. Its slow onset and long duration of action may offer advantages over the shorter-acting first-generation calcium antagonists. However, without human clinical trial data, a definitive comparison of its safety profile to established drugs like verapamil, nifedipine, and diltiazem is not possible.

First-generation calcium antagonists, while effective, are associated with a well-characterized set of adverse events that can impact patient compliance. The differences in the side-effect profiles between dihydropyridines (e.g., nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem) are important considerations in clinical practice.

Further clinical investigation of this compound is necessary to fully characterize its safety and tolerability in humans and to determine its ultimate place in the therapeutic armamentarium for cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for the rigorous safety evaluation that will be required.

References

A Comparative Analysis of AE0047 Hydrochloride and Hydralazine in the Prevention of Cerebrovascular Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AE0047 Hydrochloride, a novel dihydropyridine (B1217469) calcium antagonist, and hydralazine (B1673433), a direct-acting vasodilator, in the context of preventing cerebrovascular lesions. The information presented is based on preclinical data and aims to inform research and development in cerebrovascular disease.

Executive Summary

This compound has demonstrated superior efficacy in preventing stroke and cerebrovascular lesions in animal models compared to hydralazine. In a key study using stroke-prone spontaneously hypertensive rats (SHRSP), AE0047 completely prevented the incidence of stroke, whereas hydralazine failed to prevent mortality in 50% of the subjects, despite its antihypertensive effects. This suggests that AE0047 may possess vasculoprotective properties independent of its blood pressure-lowering effects.

Data Presentation

The following tables summarize the comparative efficacy and characteristics of this compound and hydralazine based on available preclinical data.

Table 1: Comparative Efficacy in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

ParameterThis compoundHydralazineVehicle (Control)
Dose 1 or 3 mg/kg/day, p.o.10 mg/kg/day, p.o.-
Stroke Incidence 0%Not prevented in most cases100%
Mortality Rate 0%50%100% (within 37 days)
Effect on Hypertension Significant suppression at 3 mg/kg/day; not significant at 1 mg/kg/daySuppressed development of hypertensionSevere hypertension
Cerebrovascular Lesions No signs of hemorrhage or brain softening-Typical lesions observed

Data extracted from a 12-week study in salt-loaded SHRSP, starting at 9 weeks of age.[1]

Table 2: General Characteristics and Mechanism of Action

FeatureThis compoundHydralazine
Drug Class Dihydropyridine Calcium AntagonistDirect-acting Vasodilator
Primary Mechanism Blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation.Direct relaxation of arteriolar smooth muscle. Also inhibits 2-aminoethanethiol dioxygenase (ADO).
Onset of Action SlowRapid (intravenous)
Duration of Action Long-lastingShort (intravenous)
Hemodynamic Effects Dose-dependent reduction in blood pressure with low reflex tachycardia.[1]Decreases peripheral resistance, leading to a drop in blood pressure, but can cause reflex tachycardia and increase cardiac output.
Cerebrovascular Effects Improves cerebral blood flow and normalizes autoregulation.Can increase intracranial pressure and has complex, sometimes paradoxical, effects on cerebral hemodynamics.[2]

Signaling Pathways

This compound: Dihydropyridine Calcium Antagonist Signaling Pathway

AE0047_Pathway AE0047 AE0047 Hydrochloride L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) AE0047->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Decreased MLCK_active Myosin Light Chain Kinase (Active) Ca_Calmodulin->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Reduced Phosphorylation Relaxation Vasodilation & Neuroprotection MLCK_active->Relaxation Leads to Myosin_LC Myosin Light Chain Contraction Vasoconstriction

Caption: AE0047 inhibits L-type calcium channels, leading to vasodilation.

Hydralazine: Dual Mechanism of Action

Hydralazine_Pathway cluster_vasodilation Direct Vasodilation cluster_ado ADO Inhibition Hydralazine Hydralazine SR Sarcoplasmic Reticulum (Vascular Smooth Muscle) Hydralazine->SR Inhibits ADO 2-aminoethanethiol dioxygenase (ADO) Hydralazine->ADO Inhibits Ca_Release IP₃-induced Ca²⁺ Release Vasodilation Vasodilation Ca_Release->Vasodilation Leads to RGS_Degradation RGS Protein Degradation RGS_Stabilization RGS Protein Stabilization RGS_Degradation->RGS_Stabilization Prevents GPCR_Signaling Reduced Gαq-mediated Signaling RGS_Stabilization->GPCR_Signaling Leads to Vascular_Tension Decreased Vascular Tension GPCR_Signaling->Vascular_Tension Results in

Caption: Hydralazine's dual action: vasodilation and ADO inhibition.

Experimental Protocols

The cerebroprotective effects of this compound and hydralazine have been evaluated in the stroke-prone spontaneously hypertensive rat (SHRSP) model. This model is highly relevant for studying cerebrovascular lesions due to its genetic predisposition to hypertension and stroke.

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model
  • Animal Model: Male SHRSP are used, typically starting from a young age (e.g., 9 weeks).

  • Diet: The rats are often fed a diet high in salt (e.g., 1% NaCl in drinking water) to accelerate the development of severe hypertension and stroke.

  • Drug Administration: Test compounds (this compound, hydralazine) or vehicle are administered daily via oral gavage for a specified period (e.g., 12 weeks).

  • Monitoring:

    • Blood Pressure: Systolic blood pressure is monitored regularly (e.g., weekly) using the tail-cuff method.

    • Neurological Signs: Animals are observed daily for signs of stroke, such as paralysis, irritability, and abnormal posture.

    • Mortality: The incidence and time of death are recorded.

  • Endpoint Analysis:

    • Histopathology: At the end of the study, brains are collected, fixed, and sectioned for histopathological examination to assess for cerebrovascular lesions, including hemorrhage and brain softening.

    • Cerebral Blood Flow: In some studies, regional cerebral blood flow is measured using techniques like the hydrogen clearance method to assess the hemodynamic effects of the treatments.

Experimental Workflow: SHRSP Study

SHRSP_Workflow cluster_groups Treatment Groups start Start: 9-week-old SHRSP rats acclimatization Acclimatization & Baseline Measurements (Blood Pressure) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment 12-Week Treatment Period (Daily Oral Gavage) randomization->treatment group1 Vehicle monitoring Weekly Blood Pressure & Daily Neurological Sign Monitoring treatment->monitoring endpoint Endpoint: 12 Weeks or Stroke/Death monitoring->endpoint analysis Data Analysis: - Stroke Incidence - Mortality Rate - Blood Pressure - Histopathology endpoint->analysis group2 AE0047 (1 mg/kg) group3 AE0047 (3 mg/kg) group4 Hydralazine (10 mg/kg)

Caption: Workflow for a typical SHRSP cerebrovascular protection study.

Conclusion

Preclinical evidence strongly suggests that this compound is a promising candidate for the prevention of cerebrovascular lesions, demonstrating superior efficacy over hydralazine in a relevant animal model of stroke. Its ability to prevent stroke at doses that do not significantly lower blood pressure indicates a potential direct vasculoprotective mechanism that warrants further investigation. In contrast, while hydralazine is an effective antihypertensive agent, its use in cerebrovascular conditions is limited by its unpredictable effects on cerebral hemodynamics and a less favorable safety profile in this context. Further research is needed to fully elucidate the mechanisms underlying the cerebroprotective effects of AE0047 and to explore its potential clinical utility.

References

A Comparative Analysis of AE0047 Hydrochloride and Amlodipine on LDL Oxidation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental evidence on the effects of AE0047 Hydrochloride and the widely-used calcium channel blocker, amlodipine (B1666008), on the oxidation of low-density lipoprotein (LDL). This comparison is based on available in vitro and in vivo data, highlighting the mechanistic nuances and quantitative findings for each compound.

Executive Summary of Comparative Effects

Both this compound and amlodipine have demonstrated inhibitory effects related to LDL oxidation, a critical step in the pathogenesis of atherosclerosis. However, the nature of the available data differs significantly. Evidence for this compound points towards a direct inhibition of LDL oxidation, whereas the data for amlodipine is more extensive and varied, showcasing inhibition of the consequences of LDL oxidation, such as aggregation, and direct antioxidant effects on lipid peroxidation.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from various studies. It is crucial to note that the experimental endpoints and methodologies differ, precluding a direct comparison of potency.

CompoundMetricConcentrationEffectSource
This compound Inhibition of Cu2+-induced LDL oxidation10 µMInhibitory effect observed (specific % not detailed in abstract)[1]
Amlodipine Inhibition of oxidized LDL lipid aggregationIC50 in the nM rangeDose-dependent inhibition[2]
Inhibition of lipid peroxide formation in membrane vesicles10.0 nMSignificant inhibition
Reduction of ox-LDL-induced vascular smooth muscle cell proliferation3 µM18% decrease[3][4]

Detailed Experimental Protocols

To provide a clear understanding of the context of these findings, the following are detailed methodologies for the key experiments cited.

In Vitro LDL Oxidation Assay (General Protocol for this compound)

This protocol is based on the methodology for studying the effect of AE0047 on Cu2+-induced LDL oxidation.

  • LDL Isolation: Human LDL is isolated from the plasma of healthy donors by ultracentrifugation.

  • Initiation of Oxidation: LDL (at a standardized protein concentration) is incubated in the presence of a pro-oxidant, typically copper sulfate (B86663) (CuSO4), to initiate lipid peroxidation.

  • Drug Incubation: The LDL and CuSO4 mixture is incubated with varying concentrations of this compound or a vehicle control.

  • Measurement of Oxidation: The extent of LDL oxidation is monitored over time by measuring the formation of conjugated dienes, which absorb light at 234 nm, or by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

  • Data Analysis: The lag phase of conjugated diene formation or the concentration of TBARS is compared between the drug-treated and control groups to determine the inhibitory effect.

Inhibition of Oxidized LDL Lipid Aggregation Assay (for Amlodipine)

This protocol outlines the methodology used to assess the effect of amlodipine on the aggregation of oxidized LDL lipids.

  • Preparation of Lipid Vesicles: Large unilamellar vesicles (LUVs) are prepared with lipids extracted from human LDL that has been previously oxidized.

  • Drug Incubation: The LUVs are incubated with various concentrations of amlodipine.

  • Aggregation Measurement: The aggregation of the oxidized LDL lipids is measured. One method involves assessing the binding of the LUVs to a charged column, where a decrease in binding indicates an inhibition of aggregation.

  • Data Analysis: The concentration of amlodipine that causes a 50% inhibition of aggregation (IC50) is calculated to quantify its potency.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes described, the following diagrams are provided.

Experimental_Workflow_LDL_Oxidation cluster_preparation Preparation cluster_incubation Oxidation & Incubation cluster_analysis Analysis LDL Human LDL Isolation Incubation Incubation with Cu2+ and Drug LDL->Incubation Drug This compound / Amlodipine Solution Drug->Incubation Measurement Measurement of Oxidation (e.g., Conjugated Dienes, TBARS) Incubation->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

Experimental workflow for in vitro LDL oxidation assay.

Amlodipine_Antioxidant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Amlodipine Amlodipine NADPH_Oxidase NADPH Oxidase Amlodipine->NADPH_Oxidase Inhibits expression of p22phox and NOX4 subunits p38_MAPK p38 MAPK Amlodipine->p38_MAPK Inhibits phosphorylation NF_kB NF-κB Amlodipine->NF_kB Inhibits phosphorylation ROS Reduced Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates p38_MAPK->NF_kB Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Promotes

Simplified signaling pathway for amlodipine's antioxidant effects.

Discussion and Future Directions

The available evidence suggests that both this compound and amlodipine possess properties that can counteract the detrimental effects of LDL oxidation. Amlodipine's ability to inhibit the aggregation of oxidized LDL lipids at nanomolar concentrations is a notable finding, suggesting a potent effect on a key step in atherogenesis.[2] Its direct antioxidant effects on lipid peroxidation further strengthen its profile.[5]

For this compound, the demonstration of direct inhibition of LDL oxidation is promising.[1] However, the lack of detailed quantitative data, such as an IC50 value, makes a direct comparison of potency with amlodipine challenging.

Future research should focus on direct, head-to-head comparative studies of this compound and amlodipine, utilizing standardized in vitro LDL oxidation assays to determine and compare their respective IC50 values. Furthermore, elucidation of the specific signaling pathways involved in the antioxidant effects of this compound would provide a more complete mechanistic understanding. Such studies will be invaluable for the drug development community in evaluating the full therapeutic potential of these compounds in preventing and treating atherosclerotic cardiovascular disease.

References

Safety Operating Guide

Navigating the Disposal of AE0047 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling AE0047 Hydrochloride, also known as Watanipidine monohydrochloride (CAS No. 116308-56-6), proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides a framework for its safe handling and disposal based on general principles for research chemicals.

Crucially, before proceeding with any disposal method, it is imperative to contact the supplier of this compound to obtain a compound-specific Safety Data Sheet (SDS). This document will contain detailed and authoritative information regarding the substance's hazards, handling, and disposal requirements.

General Disposal Procedures for Research Chemicals

In the absence of a specific SDS, the following general procedures should be followed for the disposal of research-grade chemicals like this compound. These steps are designed to minimize risk to personnel and the environment.

  • Waste Identification and Segregation:

    • Treat this compound as a potentially hazardous chemical.

    • Do not mix it with other chemical waste unless compatibility is confirmed.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions).

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.

    • If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.

  • Waste Collection and Labeling:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include:

      • The full chemical name: "Watanipidine monohydrochloride (this compound)"

      • CAS Number: "116308-56-6"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazard(s) (e.g., "Toxic," "Harmful if swallowed"). This information should be confirmed with the supplier's SDS.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all available information about the chemical, including the name, CAS number, and any information obtained from the supplier.

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

Without a specific SDS, quantitative data regarding disposal, such as concentration limits or reportable quantities, cannot be provided. The following table is a template that should be populated with information from the supplier-provided SDS.

Data PointValueUnitsSource
LD50 (Oral, Rat) Data not availablemg/kgSupplier SDS
Reportable Quantity (RQ) Data not availablelbs (kg)Supplier SDS
Effluent Concentration Limits Data not availablemg/LSupplier SDS

Decision Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the disposal of a research chemical.

DisposalWorkflow General Chemical Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure start Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) available for the specific chemical? start->sds_check contact_supplier Contact Supplier to Obtain SDS sds_check->contact_supplier No review_sds Review SDS for Specific Disposal Instructions sds_check->review_sds Yes contact_supplier->review_sds ppe Wear Appropriate PPE review_sds->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

General Chemical Disposal Workflow

Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in a Safety Data Sheet or the guidance from your institution's Environmental Health and Safety department. Always prioritize obtaining the SDS from the supplier before handling or disposing of any chemical.

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling AE0047 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Rockville, MD - In the fast-paced environment of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling AE0047 Hydrochloride, a potent compound requiring stringent safety protocols. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given the significant health risks associated with this compound, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory safety measure.

Essential Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is crucial for minimizing exposure during all stages of handling this compound, from weighing and compounding to administration and disposal. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Compounding (Dry Powder) - Full-face respirator with P100 (or equivalent) cartridges- Double-gloving (e.g., nitrile or neoprene)- Disposable, fluid-resistant lab coat with tight cuffs- Chemical-resistant sleeves- Goggles or face shield (in addition to full-face respirator)- Hair and shoe covers
Handling Solutions - NIOSH-approved respirator with appropriate cartridges for vapors- Double-gloving (e.g., nitrile or neoprene)- Disposable, fluid-resistant lab coat- Chemical splash goggles- Face shield
Administering to Animals - NIOSH-approved respirator- Double-gloving- Disposable lab coat- Goggles and face shield
Spill Cleanup - Self-contained breathing apparatus (SCBA) for large spills- Chemical-resistant gloves, boots, and coveralls- Goggles and face shield
Waste Disposal - Appropriate gloves (as per handling stage)- Lab coat- Safety glasses with side shields

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Gown/Lab Coat: Don a disposable, fluid-resistant lab coat, ensuring it is fully fastened.

  • Hair Cover: Secure all hair within a hair cover.

  • Respirator: Perform a seal check to ensure the respirator is fitted correctly.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown/Lab Coat and Inner Gloves: Remove the lab coat and the first pair of gloves together, rolling the gown away from the body and turning it inside out. Dispose of them in a designated waste container.

  • Hand Hygiene: Perform hand hygiene with soap and water or an alcohol-based hand sanitizer.

  • Goggles/Face Shield: Remove by handling the headband.

  • Respirator: Remove the respirator without touching the front.

  • Hair and Shoe Covers: Remove and dispose of properly.

  • Hand Hygiene: Perform hand hygiene again after removing all PPE.

Operational and Disposal Plans

All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize airborne exposure.[1]

Waste Disposal: All contaminated materials, including disposable PPE, weighing papers, and empty vials, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1] Contaminated sharps should be placed in a designated sharps container.

Spill Management: In the event of a spill, evacuate the area and prevent entry. For small spills, trained personnel wearing appropriate PPE should use an absorbent material to contain the spill. For large spills, contact the institution's environmental health and safety department immediately. Do not release the chemical into the environment.[1]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the critical steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_area Prepare Handling Area prep_ppe->prep_area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve administer Administer dissolve->administer decontaminate Decontaminate Surfaces administer->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AE0047 Hydrochloride
Reactant of Route 2
Reactant of Route 2
AE0047 Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.